molecular formula C22H28ClN3O3S B189855 KC 12291 hydrochloride CAS No. 181936-98-1

KC 12291 hydrochloride

カタログ番号: B189855
CAS番号: 181936-98-1
分子量: 450.0 g/mol
InChIキー: KIJPRQYBNQKUAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KC 12291 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClN3O3S and its molecular weight is 450.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S.ClH/c1-25(14-12-17-10-11-19(26-2)20(16-17)27-3)13-7-15-28-22-23-21(29-24-22)18-8-5-4-6-9-18;/h4-6,8-11,16H,7,12-15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPRQYBNQKUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCOC1=NSC(=N1)C2=CC=CC=C2)CCC3=CC(=C(C=C3)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628815
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181936-98-1
Record name Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181936-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to KC 12291 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is a potent and orally active atypical voltage-gated sodium channel (VGSC) blocker with significant cardioprotective properties. Its primary mechanism of action involves the inhibition of the sustained, or late, component of the sodium current (INaL), a key contributor to intracellular sodium and calcium overload during ischemic conditions. This targeted action allows this compound to exert anti-ischemic, bradycardic, and cardioprotective effects without significantly altering the peak sodium current, thus distinguishing it from classic VGSC blockers. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound, supported by available experimental data.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride[1]. Its structure combines a dimethoxy-substituted benzeneethanamine moiety with a phenyl-1,2,4-thiadiazole group through a propyl ether linkage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride[1]
CAS Number 181936-98-1[1]
Molecular Formula C₂₂H₂₇N₃O₃S·HCl[1]
Molecular Weight 449.99 g/mol [1]
Appearance Powder[2]
Purity ≥97% (HPLC)[3]
Solubility Soluble in water (25 mM) and DMSO (50 mM)
Storage Conditions Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 3 months; -20°C for 2 weeks.[2]
Melting Point Not available
pKa Not available

Pharmacological Properties and Mechanism of Action

This compound is a selective blocker of voltage-gated sodium channels, with a pronounced inhibitory effect on the sustained sodium current (INaL). This late current, although small under normal physiological conditions, is enhanced during pathological states such as myocardial ischemia and heart failure, contributing significantly to intracellular sodium overload[1][4][5].

The accumulation of intracellular sodium reverses the direction of the sodium-calcium exchanger (NCX), leading to an influx of calcium and subsequent calcium overload. This calcium dysregulation is a central factor in ischemic injury, causing diastolic dysfunction, arrhythmias, and eventual cell death[6].

By preferentially inhibiting INaL, this compound mitigates the rise in intracellular sodium, thereby preventing the secondary calcium overload. This targeted action underpins its cardioprotective effects.

Table 2: Pharmacological Data for this compound

ParameterValueExperimental ContextSource(s)
IC₅₀ (Diastolic Contracture) 0.55 - 0.79 µMIsolated atria[3]
IC₅₀ (Sustained Sodium Current, INaL) 9.6 µMIsolated atria[3]
Signaling Pathway of this compound in Myocardial Ischemia

The following diagram illustrates the proposed signaling pathway through which this compound exerts its cardioprotective effects during myocardial ischemia.

KC12291_Pathway cluster_0 Ischemic Condition cluster_1 Cellular Events cluster_2 Therapeutic Intervention Ischemia Myocardial Ischemia VGSC Voltage-Gated Sodium Channel (VGSC) Ischemia->VGSC enhances INaL ↑ Sustained Na⁺ Current (INaL) VGSC->INaL Na_overload ↑ Intracellular Na⁺ [Na⁺]i Overload INaL->Na_overload NCX Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX) Na_overload->NCX activates Ca_overload ↑ Intracellular Ca²⁺ [Ca²⁺]i Overload NCX->Ca_overload CellInjury Diastolic Dysfunction, Arrhythmias, Cell Death Ca_overload->CellInjury KC12291 KC 12291 Hydrochloride KC12291->INaL inhibits

Mechanism of cardioprotection by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific pharmacological evaluation of this compound are not extensively available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.

Synthesis and Purification

The synthesis of this compound involves a multi-step organic synthesis process. While a specific, detailed protocol for KC 12291 is not publicly available, the synthesis of similar 1,2,4-thiadiazole derivatives has been described in the chemical literature. A general hypothetical workflow is presented below.

Synthesis_Workflow Start Starting Materials (e.g., Phenylamidine, Chlorocarbonylsulfenyl Chloride) Step1 Thiadiazole Ring Formation Start->Step1 Step2 Alkylation with Dihalogenated Propane Step1->Step2 Step3 Nucleophilic Substitution with 3,4-Dimethoxy-N-methylbenzeneethanamine Step2->Step3 Step4 Salt Formation with HCl Step3->Step4 Purification Purification (e.g., Recrystallization, Chromatography) Step4->Purification FinalProduct This compound Purification->FinalProduct

A generalized synthetic workflow for this compound.

Purification of the final compound is likely achieved through standard techniques such as recrystallization from a suitable solvent system or column chromatography to achieve the reported high purity (≥97%)[3].

Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on sodium currents are typically investigated using the whole-cell patch-clamp technique on isolated cardiomyocytes.

Objective: To measure the peak and sustained components of the voltage-gated sodium current in the absence and presence of this compound.

General Protocol:

  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., rat or guinea pig ventricles).

  • Recording Setup: Cells are placed in a recording chamber on an inverted microscope and superfused with an external solution. A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, is used as the recording electrode.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

  • Voltage Clamp: The membrane potential is held at a holding potential (e.g., -100 mV) where most sodium channels are in the closed state.

  • Current Recording: Depolarizing voltage steps are applied to elicit sodium currents. A series of voltage pulses (e.g., to -30 mV for 2 seconds) are applied to measure both the peak transient and the sustained components of the sodium current.

  • Drug Application: this compound is applied to the external solution at various concentrations, and the recording protocol is repeated to determine its effect on the sodium currents.

23Na NMR Spectroscopy

23Na Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique used to measure intracellular sodium concentrations in intact, perfused hearts.

Objective: To determine the effect of this compound on the ischemia-induced rise in intracellular sodium.

General Protocol:

  • Heart Preparation: An animal heart (e.g., guinea pig) is isolated and perfused in a Langendorff apparatus.

  • NMR Setup: The perfused heart is placed in an NMR spectrometer. A shift reagent (e.g., a dysprosium complex) is often added to the perfusate to distinguish between intracellular and extracellular sodium signals.

  • Baseline Measurement: 23Na NMR spectra are acquired under normoxic conditions to establish the baseline intracellular sodium concentration.

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion.

  • Data Acquisition during Ischemia: 23Na NMR spectra are continuously acquired during the ischemic period to monitor the change in intracellular sodium concentration.

  • Drug Treatment: In a separate group of hearts, this compound is administered prior to the induction of ischemia, and the same NMR measurements are performed to assess its effect on sodium overload.

Conclusion

This compound represents a promising therapeutic agent for the management of myocardial ischemia. Its unique mechanism of action, centered on the selective inhibition of the sustained sodium current, allows for targeted cardioprotection by mitigating the detrimental effects of intracellular sodium and calcium overload. Further research, particularly focused on elucidating detailed synthetic pathways and conducting comprehensive preclinical and clinical studies, is warranted to fully realize its therapeutic potential. This technical guide provides a foundational understanding of the chemical and pharmacological characteristics of this compound for professionals in the field of drug discovery and development.

References

An In-Depth Technical Guide to KC 12291 Hydrochloride: A Cardioprotective Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is a potent and selective inhibitor of the late sodium current (INaL) with significant cardioprotective properties. This technical guide provides a comprehensive overview of its core attributes, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for seminal experiments are presented to facilitate further research and development.

Core Compound Information

This compound is chemically identified as 3,4-Dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine hydrochloride. Its fundamental properties are summarized below.

PropertyValue
CAS Number 181936-98-1
Molecular Formula C22H27N3O3S • HCl
Molecular Weight 449.99 g/mol
Primary Mechanism Atypical voltage-gated sodium channel blocker
Therapeutic Potential Anti-ischemic, Cardioprotective

Mechanism of Action: Selective Inhibition of the Late Sodium Current

This compound exerts its cardioprotective effects through the selective inhibition of the sustained, or late, component of the voltage-gated sodium channel (Nav) current (INaL).[1] Under normal physiological conditions, Nav channels inactivate rapidly after depolarization, producing a transient peak current responsible for the upstroke of the action potential. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent late current.

During pathological conditions such as myocardial ischemia, the INaL is enhanced. This leads to an overload of intracellular sodium (Na+), which in turn reverses the function of the Na+/Ca2+ exchanger (NCX), causing an influx of calcium (Ca2+) and subsequent cellular injury.

This compound preferentially blocks this pathological late sodium current, thereby preventing Na+ and subsequent Ca2+ overload. This targeted action allows it to exert anti-ischemic effects without significantly affecting the peak sodium current, thus avoiding the pro-arrhythmic effects associated with traditional sodium channel blockers.

Signaling Pathway of this compound in Myocardial Ischemia

G cluster_0 Ischemic Condition cluster_1 Cellular Response cluster_2 Therapeutic Intervention Myocardial_Ischemia Myocardial Ischemia Enhanced_INaL Enhanced Late Na+ Current (INaL) Myocardial_Ischemia->Enhanced_INaL Na_Overload Intracellular Na+ Overload Enhanced_INaL->Na_Overload NCX_Reverse Reverse Mode Na+/Ca2+ Exchanger Na_Overload->NCX_Reverse Ca_Overload Intracellular Ca2+ Overload NCX_Reverse->Ca_Overload Cellular_Injury Cellular Injury / Diastolic Contracture Ca_Overload->Cellular_Injury KC12291 This compound KC12291->Enhanced_INaL Inhibition

Caption: Mechanism of this compound in mitigating ischemia-induced cellular injury.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro models. These studies highlight its selectivity for pathological currents that lead to diastolic contracture.

ParameterCell/Tissue TypeConditionIC50 (µM)
Inhibition of Diastolic ContractureIsolated Guinea Pig AtriaVeratridine-induced0.55
Inhibition of Diastolic ContractureIsolated Guinea Pig AtriaLysophosphatidylcholine-induced0.79
Inhibition of Sustained Na+ CurrentIsolated Atria-9.6

Key Experimental Protocols

The following sections provide detailed methodologies for foundational experiments used to characterize the activity of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in isolated cardiomyocytes.

Objective: To quantify the inhibition of peak and late sodium currents.

Experimental Workflow:

G Cell_Isolation 1. Cardiomyocyte Isolation Patch_Pipette 2. Prepare Patch Pipette (1.5-3.0 MΩ) Cell_Isolation->Patch_Pipette Establish_Seal 3. Establish Giga-Seal (>1 GΩ) Patch_Pipette->Establish_Seal Whole_Cell 4. Achieve Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline 5. Record Baseline INa (Peak & Late) Whole_Cell->Record_Baseline Apply_KC12291 6. Perfuse with This compound Record_Baseline->Apply_KC12291 Record_Post 7. Record Post-Treatment INa (Peak & Late) Apply_KC12291->Record_Post Data_Analysis 8. Data Analysis (Compare Currents) Record_Post->Data_Analysis

Caption: Workflow for patch-clamp analysis of this compound's effect on sodium currents.

Methodology:

  • Cell Preparation: Single ventricular myocytes are isolated from adult guinea pig hearts by enzymatic digestion.

  • Solutions:

    • External Solution (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

    • Internal (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. pH adjusted to 7.2 with KOH.

  • Recording:

    • Whole-cell configuration is established using a patch-clamp amplifier.

    • Cells are held at a potential of -120 mV.

    • To elicit sodium currents, a depolarizing step to -20 mV for 220 ms is applied.

    • The peak inward current is measured within the first few milliseconds, and the late current is measured as the mean current between 210 and 220 ms of the depolarizing pulse.

  • Drug Application: After recording stable baseline currents, this compound is applied via the perfusion system at desired concentrations.

  • Data Analysis: The percentage of inhibition of both peak and late currents is calculated by comparing the current amplitudes before and after drug application.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the assessment of the cardioprotective effects of this compound on the whole heart during ischemia-reperfusion injury.

Objective: To measure the effect of this compound on cardiac function (e.g., left ventricular developed pressure) and metabolism during simulated ischemic conditions.

Methodology:

  • Heart Isolation: Hearts are rapidly excised from anesthetized rats or guinea pigs and immediately cannulated via the aorta on a Langendorff apparatus.

  • Perfusion:

    • Retrograde perfusion with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, is initiated at a constant pressure.

    • A balloon catheter is inserted into the left ventricle to measure pressure changes.

  • Experimental Protocol:

    • Stabilization: The heart is allowed to stabilize for a period of 30 minutes.

    • Baseline: Baseline cardiac parameters are recorded.

    • Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion: Perfusion is restored, and the recovery of cardiac function is monitored.

  • Drug Treatment: this compound is included in the perfusate before the ischemic period to assess its protective effects.

  • Data Analysis: Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are compared between control and KC 12291-treated groups.

Conclusion

This compound represents a promising therapeutic agent for the treatment of myocardial ischemia. Its unique mechanism of selectively targeting the late sodium current allows for effective cardioprotection while minimizing the risk of adverse electrophysiological effects. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this and similar compounds.

References

Pharmacological Profile of KC-12291 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC-12291 hydrochloride is an atypical voltage-gated sodium channel (VGSC) blocker with significant cardioprotective and anti-ischemic properties. Its mechanism of action primarily involves the inhibition of the sustained, or late, sodium current (INaL), which is pathologically enhanced during ischemic conditions. By selectively targeting this component of the sodium current over the transient peak current, KC-12291 mitigates intracellular sodium overload, a key contributor to ischemic injury, thereby preserving cardiac function and energy status. This technical guide provides a comprehensive overview of the pharmacological profile of KC-12291, detailing its mechanism of action, quantitative efficacy, pharmacokinetic parameters, and the experimental methodologies used to elucidate its effects.

Mechanism of Action

KC-12291 exerts its cardioprotective effects by blocking voltage-gated sodium channels.[1][2][3][4] Unlike traditional sodium channel blockers, it shows a preference for the sustained sodium current (INaL) over the transient peak sodium current.[1][4] During myocardial ischemia, the partial depolarization of cardiomyocytes enhances the activity of these sustained sodium currents, leading to an excessive influx of Na+ ions.[3] This sodium overload triggers a cascade of detrimental events, including calcium overload via the reverse mode of the Na+/Ca2+ exchanger, diastolic contracture, and depletion of cellular ATP reserves.[5]

KC-12291 intervenes in this pathological process by reducing the amplitude of the sustained Na+ current.[1][4] This, in turn, prevents the downstream consequences of sodium overload, leading to the preservation of cardiac energy status, improved ionic homeostasis, and enhanced functional recovery upon reperfusion.[5] The inhibitory effects of KC-12291 are enhanced under conditions of partial depolarization, making it particularly effective in ischemic tissue.[3]

Figure 1: Signaling pathway of KC-12291 in ischemic cardiomyocytes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for KC-12291 hydrochloride.

Table 1: In Vitro Efficacy of KC-12291

ParameterSpeciesTissue/Cell TypeValueReference
IC50 (Inhibition of Sustained Sodium Current, INaL)--9.6 µM[6]
IC50 (Inhibition of Veratridine-induced Diastolic Contracture)Guinea PigIsolated Atria0.55 µM[2]
IC50 (Inhibition of LPC-induced Diastolic Contracture)Guinea PigIsolated Atria0.79 µM[2]
Peak Na+ Current ReductionRatVentricular Cardiomyocytes~60% at 1 µM[1]

Table 2: In Vivo Efficacy of KC-12291

ParameterSpeciesModelDoseEffectReference
Anti-ischemic ActivityAnesthetized RabbitCoronary Occlusion0.63 mg/kg (p.o.)~68% attenuation of ST-segment elevation[1]
Bradycardic EffectPithed Rat-Dose-dependent-55.1 ± 5.2 beats/min[4]

Table 3: Pharmacokinetic Parameters of KC-12291 in Rats (Oral Administration)

ParameterDoseSexValueReference
Cmax60 mg/kgFemale1.3 µg/mL[1]
Cmax60 mg/kgMale1.4 µg/mL[1]
Tmax60 mg/kgBoth~2 h[1]

Experimental Protocols

Detailed experimental protocols for the characterization of KC-12291 are crucial for the replication and extension of these findings.

Electrophysiology: Patch Clamp Technique

The patch-clamp technique is employed to measure the effect of KC-12291 on sodium currents in isolated cardiomyocytes.[3]

  • Cell Isolation: Ventricular cardiomyocytes are enzymatically isolated from rat hearts.

  • Recording: Whole-cell patch-clamp configuration is used to record sodium currents.

  • Voltage Protocol: A series of voltage steps are applied to elicit both peak and sustained sodium currents. For instance, cells are held at a holding potential of -100 mV and depolarized to various test potentials.

  • Drug Application: KC-12291 is applied to the bath solution at desired concentrations.

  • Data Analysis: The amplitude of the peak and sustained components of the sodium current are measured before and after drug application to determine the extent of inhibition.

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Seal_Formation Form Gigaohm Seal Cell_Isolation->Seal_Formation Pipette_Prep Prepare Patch Pipette Pipette_Prep->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Record Baseline Na+ Currents (Voltage-Clamp Protocol) Whole_Cell->Baseline_Recording Drug_Application Apply KC-12291 Baseline_Recording->Drug_Application Post_Drug_Recording Record Na+ Currents Post-Drug Application Drug_Application->Post_Drug_Recording Data_Acquisition Acquire Current Traces Post_Drug_Recording->Data_Acquisition Analysis Measure Peak and Sustained Current Amplitudes Data_Acquisition->Analysis Comparison Compare Pre- and Post-Drug Currents to Determine Inhibition Analysis->Comparison

Figure 2: General workflow for patch-clamp experiments.
Myocardial Ischemia Models

  • Isolated Perfused Heart (Langendorff Model): This ex vivo model allows for the assessment of cardiac function, metabolism, and ion homeostasis in a controlled environment.[5]

    • Hearts from guinea pigs are cannulated via the aorta and perfused with a crystalloid buffer.

    • Low-flow ischemia is induced to mimic ischemic conditions.

    • 23Na and 31P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to measure intracellular sodium concentrations and high-energy phosphates (ATP, phosphocreatine), respectively.[3][5]

    • Left ventricular developed pressure (LVDP) is monitored to assess cardiac function.[5]

    • KC-12291 is included in the perfusate to evaluate its effects on these parameters during ischemia and subsequent reperfusion.[5]

  • In Vivo Coronary Occlusion Model: This model assesses the anti-ischemic effects of KC-12291 in a living animal.[1]

    • Anesthetized rabbits undergo a surgical procedure to occlude a coronary artery, inducing myocardial ischemia.

    • An electrocardiogram (ECG) is recorded to monitor for changes indicative of ischemia, such as ST-segment elevation.

    • KC-12291 is administered orally prior to coronary occlusion.

    • The extent of ST-segment elevation is compared between treated and control groups to quantify the anti-ischemic effect.

Pharmacokinetics and Metabolism

A sensitive and selective ion-pair reversed-phase high-performance liquid chromatography (HPLC) method has been developed for the quantitative determination of KC-12291 and its major metabolite, KC-13194, in rat plasma and urine.[7] The limit of quantification for KC-12291 is 10 ng/ml in both plasma and urine.[7]

Safety and Toxicology

Information regarding the formal safety and toxicology profile of KC-12291 hydrochloride is not extensively available in the public domain.

Clinical Development

There is no publicly available information on clinical trials of KC-12291 hydrochloride. The searches for "KC-12291 clinical trials" did not yield any specific results for this compound.

Conclusion

KC-12291 hydrochloride is a promising cardioprotective agent with a well-defined mechanism of action centered on the inhibition of the sustained sodium current. Its efficacy has been demonstrated in various preclinical models of myocardial ischemia. The available pharmacokinetic data in rats provide a foundation for further translational studies. While the lack of public information on clinical trials limits the assessment of its therapeutic potential in humans, the preclinical pharmacological profile of KC-12291 warrants further investigation for the treatment of ischemic heart disease.

References

KC 12291 Hydrochloride: A Technical Guide to a Selective Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is an orally active, atypical voltage-gated sodium channel (VGSC) blocker demonstrating significant potential as a cardioprotective and anti-ischemic agent.[1][2] Its mechanism of action is distinguished by a preferential inhibition of the sustained, or late, component of the sodium current (INaL) over the peak transient current.[1] This selectivity for the late sodium current, which is pathologically enhanced during ischemic conditions, allows KC 12291 to mitigate the detrimental effects of cellular sodium overload, a key contributor to ischemic injury, without significantly altering normal cardiac conduction. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, pharmacological effects, and available experimental data.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable tissues. While the transient influx of sodium ions is essential for normal cellular function, a persistent or sustained sodium current can become a significant contributor to pathophysiology, particularly in ischemic conditions. This late sodium current (INaL) leads to an accumulation of intracellular sodium, which in turn reverses the function of the sodium-calcium exchanger (NCX), causing an influx of calcium and subsequent cellular calcium overload. This calcium dysregulation is a central mechanism in ischemic injury, leading to diastolic dysfunction, arrhythmias, and cell death.

This compound has emerged as a promising therapeutic candidate due to its selective inhibition of this pathological late sodium current.[1] This document consolidates the current scientific knowledge on KC 12291, presenting quantitative data, experimental methodologies, and a visualization of its proposed mechanism of action to support further research and development.

Mechanism of Action

KC 12291 exerts its cardioprotective effects by selectively blocking the late component of the inward sodium current in cardiomyocytes.[1] Under normal physiological conditions, voltage-gated sodium channels rapidly inactivate after opening. However, during ischemia, a fraction of these channels fails to inactivate completely, giving rise to a sustained inward sodium current. KC 12291 shows a higher affinity for these non-inactivating channels, thereby reducing the pathological influx of sodium during ischemia.[1] This targeted action allows it to prevent the subsequent calcium overload and its damaging downstream consequences.

dot

cluster_membrane Cardiomyocyte Membrane VGSC Voltage-Gated Sodium Channel (VGSC) INaL Increased Late Na+ Current (INaL) VGSC->INaL NCX Na+/Ca2+ Exchanger (NCX) Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Ca2+ influx Ischemia Ischemia Ischemia->VGSC Fails to fully inactivate Na_overload Intracellular Na+ Overload INaL->Na_overload NCX_reverse Reverse Mode NCX Na_overload->NCX_reverse NCX_reverse->NCX Injury Cellular Injury (Arrhythmias, Contractile Dysfunction) Ca_overload->Injury KC12291 KC 12291 Hydrochloride KC12291->INaL Inhibits

Caption: Proposed mechanism of KC 12291 in ischemic cardiomyocytes.

Quantitative Pharmacological Data

The available quantitative data for this compound is summarized below. A comprehensive selectivity profile across all Nav1.x subtypes is not currently available in the public literature.

ParameterSpeciesTissue/Cell TypeConditionValueReference
IC50 Guinea PigAtriaVeratridine-induced contracture0.55 µM[3]
IC50 Guinea PigAtriaLPC-induced contracture0.79 µM[3]
IC50 N/AN/ASustained Sodium Current (INaL)9.6 µM[4]
Peak Na+ Current Reduction RatVentricular Cardiomyocytes1 µM KC 12291~60%[2]
Cmax Rat (female)Plasma60 mg/kg p.o.1.3 µg/mL[2]
Cmax Rat (male)Plasma60 mg/kg p.o.1.4 µg/mL[2]
Tmax RatPlasma60 mg/kg p.o.~2 h[2]
Anti-ischemic Activity RabbitAnesthetized model0.63 mg/kg p.o.~68% attenuation of ST segment elevation[2]

Experimental Protocols

Detailed, step-by-step protocols for experiments specifically utilizing KC 12291 are not extensively published. The following methodologies are based on descriptions from studies investigating KC 12291 and general protocols for similar compounds.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the effect of KC 12291 on peak and sustained sodium currents in isolated cardiomyocytes.

  • Cell Preparation: Ventricular myocytes are isolated from adult rat hearts by enzymatic digestion.

  • Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The membrane potential is held at a level to ensure the availability of sodium channels (e.g., -100 mV).

  • Solutions:

    • External Solution (mM): NaCl, CaCl2, MgCl2, CsCl, HEPES, and glucose, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (mM): CsF, NaCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.

  • Voltage Protocol:

    • To elicit the peak sodium current, the cell is depolarized to a potential of -30 mV for a short duration (e.g., 50 ms).

    • To measure the sustained sodium current, a longer depolarizing pulse (e.g., 2 seconds) is applied.

  • Data Analysis: The peak inward current and the current at the end of the long pulse (sustained current) are measured before and after the application of KC 12291 at various concentrations to determine the inhibitory effect.

dot

Start Start Isolate Isolate Cardiomyocytes Start->Isolate Patch Establish Whole-Cell Patch Clamp Isolate->Patch Record_Control Record Baseline Na+ Currents Patch->Record_Control Apply_KC12291 Apply KC 12291 Record_Control->Apply_KC12291 Record_Drug Record Na+ Currents with KC 12291 Apply_KC12291->Record_Drug Analyze Analyze Data (Peak vs. Sustained Current) Record_Drug->Analyze End End Analyze->End

Caption: Experimental workflow for patch-clamp analysis.

Langendorff-Perfused Isolated Heart Model
  • Objective: To assess the effect of KC 12291 on cardiac function and ischemic contracture in an ex vivo heart model.

  • Preparation: Hearts are excised from guinea pigs or rabbits and retrogradely perfused via the aorta on a Langendorff apparatus with oxygenated Krebs-Henseleit solution at a constant temperature (37°C).

  • Measurements: A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Ischemia Induction: Global low-flow ischemia is induced by reducing the perfusion rate.

  • Protocol:

    • After a stabilization period, baseline cardiac parameters are recorded.

    • KC 12291 is added to the perfusate.

    • Low-flow ischemia is initiated, and the development of ischemic contracture is monitored.

    • After the ischemic period, the heart is reperfused, and the recovery of cardiac function is assessed.

  • Data Analysis: LVDP, heart rate, and the time to onset and magnitude of ischemic contracture are compared between control and KC 12291-treated hearts.

In Vivo Model of Myocardial Ischemia
  • Objective: To evaluate the anti-ischemic efficacy of orally administered KC 12291.

  • Animal Model: Anesthetized rabbits are used.

  • Procedure:

    • A thoracotomy is performed to expose the heart.

    • A major coronary artery is transiently occluded to induce myocardial ischemia.

    • An electrocardiogram (ECG) is continuously recorded to monitor for ST-segment elevation, an indicator of ischemia.

  • Drug Administration: this compound is administered orally prior to the induction of ischemia.

  • Data Analysis: The magnitude of ST-segment elevation is compared between vehicle- and KC 12291-treated animals.

Signaling Pathways

The primary signaling pathway affected by KC 12291 is the cascade initiated by the pathological late sodium current during ischemia. By inhibiting INaL, KC 12291 prevents the subsequent rise in intracellular sodium and the reversal of the Na+/Ca2+ exchanger, thereby averting intracellular calcium overload. This, in turn, is expected to prevent the activation of calcium-dependent signaling pathways that contribute to cell injury, such as the activation of certain protein kinases and proteases. The precise downstream signaling molecules directly or indirectly affected by KC 12291 have not been fully elucidated.

dot

KC12291 KC 12291 INaL Late Na+ Current (INaL) KC12291->INaL Inhibits Na_i [Na+]i INaL->Na_i Increases NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_i->NCX Drives Ca_i [Ca2+]i NCX->Ca_i Increases PKC Protein Kinase C (PKC) Activation Ca_i->PKC Mitochondria Mitochondrial Ca2+ Overload Ca_i->Mitochondria CellInjury Cell Injury PKC->CellInjury Contributes to Mitochondria->CellInjury Leads to

Caption: Inferred downstream signaling consequences of INaL inhibition.

Conclusion

This compound represents a targeted therapeutic approach for ischemic heart disease by selectively inhibiting the late sodium current. The available preclinical data strongly support its cardioprotective and anti-ischemic effects. However, for a comprehensive understanding of its therapeutic potential and safety profile, further research is warranted. Specifically, a detailed characterization of its selectivity across all Nav1.x subtypes and a deeper investigation into its effects on downstream signaling pathways would be highly valuable for the scientific and drug development communities. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

The Vicious Cycle: Unraveling the Role of the Sustained Sodium Current in Cardiac Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Myocardial ischemia, a condition of reduced blood flow to the heart, triggers a cascade of detrimental events at the cellular level, leading to ionic imbalances, contractile dysfunction, and arrhythmias. A key player in this pathological process is the sustained, or late, component of the fast sodium current (INaL). Under normal physiological conditions, this current is small; however, during ischemia, its magnitude significantly increases. This guide provides an in-depth technical overview of the critical role of the enhanced INaL in the pathophysiology of cardiac ischemia. We will explore the molecular mechanisms by which ischemia augments INaL, the downstream consequences of this increase, including intracellular sodium and calcium overload, and the subsequent electrical and mechanical dysfunction. Furthermore, this guide details key experimental protocols for studying INaL in ischemia and presents quantitative data on the effects of INaL inhibitors, offering valuable insights for researchers and professionals in the field of cardiac drug development.

Introduction: The Pathophysiology of the Sustained Sodium Current in Cardiac Ischemia

The cardiac action potential is initiated by a large, transient influx of sodium ions through voltage-gated sodium channels (Nav1.5), known as the peak sodium current. However, a small fraction of these channels fails to inactivate completely, giving rise to a persistent or late sodium current (INaL) that flows throughout the plateau phase of the action potential.[1][2] In healthy cardiomyocytes, INaL is typically less than 1% of the peak current.[2] Despite its small magnitude, this sustained inward current contributes to the normal action potential duration.

During myocardial ischemia, a number of factors contribute to a pathological increase in INaL. These include the accumulation of ischemic metabolites, such as lysophosphatidylcholine, and the generation of reactive oxygen species (ROS).[3] This enhanced INaL plays a pivotal role in the ionic derangements that characterize ischemic injury.[4]

The primary consequence of an augmented INaL is an increase in the intracellular sodium concentration ([Na+]i).[4] This sodium overload, in turn, leads to a secondary disruption of calcium homeostasis. The elevated [Na+]i reverses the normal operation of the sodium-calcium exchanger (NCX), causing it to extrude sodium in exchange for bringing calcium into the cell.[5] This results in intracellular calcium overload ([Ca2+]i), a central mediator of ischemic cell injury.[6][7]

The combined effects of sodium and calcium overload have profound consequences for cardiomyocyte function. The elevated diastolic [Ca2+]i impairs myocardial relaxation, leading to increased diastolic wall tension and stiffness.[8][9] This diastolic dysfunction further compromises coronary blood flow, exacerbating the ischemic condition in a vicious cycle.[9] Furthermore, the ionic imbalances and alterations in the action potential duration caused by the enhanced INaL create a substrate for arrhythmias, including early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs).[1]

Signaling Pathways and Experimental Workflows

To investigate the role of INaL in cardiac ischemia, a variety of experimental models and techniques are employed. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow.

Ischemia Cardiac Ischemia Metabolites Ischemic Metabolites (e.g., Lysophosphatidylcholine, ROS) Ischemia->Metabolites leads to accumulation of INaL ↑ Sustained Sodium Current (INaL) Metabolites->INaL cause enhancement of Na_overload ↑ Intracellular Na+ ([Na+]i) INaL->Na_overload leads to Arrhythmias Arrhythmias (EADs, DADs) INaL->Arrhythmias directly contributes to NCX Reverse Mode Na+/Ca2+ Exchanger (NCX) Na_overload->NCX activates Ca_overload ↑ Intracellular Ca2+ ([Ca2+]i) NCX->Ca_overload leads to Diastolic_dysfunction Diastolic Dysfunction (↑ Stiffness, Impaired Relaxation) Ca_overload->Diastolic_dysfunction causes Ca_overload->Arrhythmias contributes to Diastolic_dysfunction->Ischemia exacerbates INaL_inhibitors INaL Inhibitors (e.g., Ranolazine, GS-967) INaL_inhibitors->INaL inhibit

Caption: Signaling pathway of INaL in cardiac ischemia.

Animal_model Animal Model of Ischemia (e.g., Coronary Artery Ligation) Isolation Cardiomyocyte Isolation Animal_model->Isolation Patch_clamp Whole-Cell Patch Clamp (Measure INaL) Isolation->Patch_clamp Ca_imaging Calcium Imaging (Measure [Ca2+]i transients) Isolation->Ca_imaging Western_blot Western Blot (e.g., for CaMKII activation) Isolation->Western_blot Data_analysis Data Analysis and Interpretation Patch_clamp->Data_analysis Ca_imaging->Data_analysis Western_blot->Data_analysis

Caption: Experimental workflow for studying INaL in ischemia.

Quantitative Data on INaL and its Inhibition

The following tables summarize key quantitative data regarding the sustained sodium current and the efficacy of its inhibitors.

Table 1: Effects of INaL Inhibitors on Sodium Currents

CompoundTargetIC50Species/Cell TypeReference
RanolazineLate INa5-21 µMVaries[10]
RanolazineLate INa (R1623Q)7.5 µM (at 0.1 Hz)HEK293 cells[11]
RanolazinePeak INa (WT)430 µM (at 0.1 Hz)HEK293 cells[11]
RanolazinePeak INa (R1623Q)95 µM (at 0.1 Hz)HEK293 cells[11]
GS-967Late INa0.13 µMRabbit Ventricular Myocytes[12][13]
GS-967Late INa0.21 µMIsolated Rabbit Hearts[12][13]
GS-967Peak INa (UDB)0.07 µMhPSC-Cardiomyocytes[4]
LidocaineLate INa~25 µMNot Specified[3]
LidocainePeak INa~300 µMNot Specified[3]

IC50 values represent the concentration of the compound required to inhibit 50% of the current. UDB = Use-Dependent Block. hPSC = human pluripotent stem cell.

Table 2: Effects of Ranolazine on Action Potential Duration (APD) in LQT-3 Mutant Myocytes

ParameterCell TypeEffect of Ranolazine (10 µM)Reference
APD50ΔKPQ mouse ventricular myocytes23 ± 5% shortening[14]
APD90ΔKPQ mouse ventricular myocytes27 ± 3% shortening[14]
APD50 & APD90Wild-type mouse ventricular myocytesNo significant effect[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the sustained sodium current in cardiac ischemia.

In Vivo Mouse Model of Myocardial Infarction: Left Coronary Artery Ligation

This protocol describes the creation of a murine model of myocardial infarction through the permanent ligation of the left coronary artery (LCA), which is a widely used method to study the pathophysiology of cardiac ischemia and subsequent remodeling.[1][15][16]

Materials:

  • Anesthetic (e.g., isoflurane)

  • Ventilator

  • Surgical instruments (forceps, scissors, retractors, needle holder)

  • Suture material (e.g., 8-0 nylon)

  • Disinfectant (e.g., povidone-iodine, 70% alcohol)

  • Warming pad

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Anesthesia and Intubation: Anesthetize the mouse using isoflurane. Intubate the animal to provide mechanical ventilation.

  • Surgical Site Preparation: Shave the chest area and disinfect the skin with povidone-iodine and 70% alcohol.

  • Thoracotomy: Make a small incision in the skin and separate the pectoral muscles to expose the rib cage. Make an incision in the third or fourth intercostal space to open the chest cavity.

  • Exposure of the Heart: Use retractors to gently spread the ribs and visualize the heart. The left coronary artery should be visible on the surface of the left ventricle.

  • Ligation of the Left Coronary Artery: Using a fine suture (e.g., 8-0 nylon), pass the needle under the LCA, approximately 2-3 mm from its origin. Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.

  • Closure: Remove the retractors and close the chest wall, muscle layers, and skin in separate layers.

  • Post-operative Care: Administer analgesics as prescribed. Monitor the animal closely during recovery on a warming pad.

Ex Vivo Langendorff-Perfused Heart Model of Ischemia-Reperfusion

The Langendorff apparatus allows for the study of the isolated heart, providing a controlled environment to investigate the effects of ischemia and reperfusion without the influence of systemic factors.[5][17][18]

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (oxygenated with 95% O2 / 5% CO2)

  • Surgical instruments

  • Heparin

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the animal (e.g., rat, rabbit) and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.

  • Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow. The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes), during which baseline functional parameters such as left ventricular developed pressure (LVDP) and heart rate are recorded.

  • Induction of Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion to the heart and monitor the recovery of cardiac function.

Isolation of Ventricular Myocytes

This protocol describes the enzymatic dissociation of the heart to obtain single, viable ventricular cardiomyocytes for electrophysiological and biochemical studies.[19][20][21]

Materials:

  • Langendorff perfusion system

  • Enzyme solution (e.g., collagenase, protease)

  • Calcium-free and calcium-containing buffers

  • Transfer pipettes

Procedure:

  • Heart Perfusion: Perfuse the excised heart on a Langendorff apparatus with a calcium-free buffer to wash out the blood and stop contractions.

  • Enzymatic Digestion: Switch the perfusion to a buffer containing digestive enzymes (e.g., collagenase) to break down the extracellular matrix.

  • Tissue Dissociation: Once the heart is digested (becomes flaccid), remove it from the cannula. Mince the ventricular tissue in a fresh enzyme solution.

  • Cell Dispersion: Gently triturate the minced tissue with a transfer pipette to release individual cardiomyocytes.

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to prevent calcium paradox and ensure cell viability.

  • Cell Harvesting: Allow the viable, rod-shaped myocytes to settle by gravity and then collect them for subsequent experiments.

Whole-Cell Patch-Clamp for Measuring Sustained Sodium Current

The whole-cell patch-clamp technique is the gold standard for recording ionic currents from single cardiomyocytes.[22][23][24][25]

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Inverted microscope

  • Micromanipulator

  • Glass capillaries for pulling micropipettes

  • Pipette puller

  • Extracellular and intracellular solutions

Procedure:

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with intracellular solution.

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope.

  • Seal Formation: Under visual guidance, bring the micropipette into contact with the surface of a cardiomyocyte and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Set the amplifier to voltage-clamp mode. To measure INaL, apply a depolarizing voltage step (e.g., to -20 mV from a holding potential of -120 mV) for a prolonged duration (e.g., 500 ms). The sustained component of the inward current is the INaL.

  • Data Acquisition and Analysis: Record the currents and analyze the data to determine the amplitude and kinetics of INaL. The current can be measured as the average current during a specific time window of the depolarizing pulse (e.g., between 200 and 500 ms).

Calcium Imaging in Cardiomyocytes

This protocol allows for the measurement of intracellular calcium transients in isolated cardiomyocytes using fluorescent calcium indicators.[26][27][28][29]

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Fluorescence microscopy setup with a light source and detector

  • Data acquisition and analysis software

Procedure:

  • Dye Loading: Incubate the isolated cardiomyocytes with a membrane-permeant form of the calcium indicator (e.g., Fura-2 AM). The ester groups are cleaved by intracellular esterases, trapping the fluorescent dye inside the cell.

  • Washing: Wash the cells to remove the extracellular dye.

  • Imaging: Place the coverslip with the dye-loaded cells in a perfusion chamber on the microscope stage.

  • Excitation and Emission: Excite the dye at the appropriate wavelength(s) and record the emitted fluorescence. For ratiometric dyes like Fura-2, alternate excitation at two wavelengths (e.g., 340 nm and 380 nm) and measure the ratio of the emitted fluorescence.

  • Data Analysis: The change in fluorescence intensity or the fluorescence ratio is proportional to the change in intracellular calcium concentration.

Western Blot for CaMKII Activation

Western blotting can be used to assess the activation of signaling molecules, such as Calcium/calmodulin-dependent protein kinase II (CaMKII), which is known to be activated during ischemia and can modulate INaL.[30][31][32][33]

Materials:

  • Protein lysis buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-CaMKII, anti-total-CaMKII)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize heart tissue or lyse isolated cardiomyocytes in a lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated (activated) form of CaMKII. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total CaMKII or a housekeeping protein (e.g., GAPDH). The level of phosphorylated CaMKII can then be normalized to the total CaMKII level.

Conclusion

The sustained sodium current plays a critical and multifaceted role in the pathophysiology of cardiac ischemia. Its pathological enhancement during ischemic conditions initiates a cascade of events, including intracellular sodium and calcium overload, which ultimately lead to electrical instability and mechanical dysfunction. This in-depth guide has provided a comprehensive overview of the mechanisms involved, detailed experimental protocols for its investigation, and quantitative data on the efficacy of INaL inhibitors. A thorough understanding of the role of INaL is paramount for the development of novel therapeutic strategies aimed at mitigating ischemic myocardial injury and its devastating consequences. The selective inhibition of INaL represents a promising therapeutic target to break the vicious cycle of ischemia and improve outcomes for patients with ischemic heart disease.

References

KC 12291 Hydrochloride: A Technical Guide for Basic Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is an orally active, atypical blocker of voltage-gated sodium channels (VGSCs).[1][2] Its primary mechanism of action involves the potent inhibition of the sustained, or late, sodium current (INaL) with more moderate effects on the peak transient sodium current.[3][4] While extensively studied for its cardioprotective and anti-ischemic properties in cardiac tissue, its specific application in basic neuroscience research is less documented.[3][5] This guide provides a comprehensive overview of this compound's known mechanisms, collates all available quantitative data, and presents detailed experimental protocols relevant to its potential use in investigating neuronal function and pathology. By targeting the sustained sodium current, a key contributor to neuronal hyperexcitability, this compound presents a valuable pharmacological tool for exploring the pathophysiology of neurological disorders such as epilepsy, neuropathic pain, and neurodegenerative diseases.

Introduction: The Role of Voltage-Gated Sodium Channels in Neuronal Excitability

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons.[1] These channels exist in three main conformational states: resting, open (activated), and inactivated. Upon membrane depolarization, VGSCs rapidly transition from the resting to the open state, allowing an influx of Na+ ions that drives the rising phase of the action potential. Immediately following activation, the channel enters a fast-inactivated state, which is crucial for the repolarization of the membrane and for defining the refractory period.

A small fraction of VGSCs, however, fail to completely inactivate, giving rise to a persistent or sustained sodium current (INaL). While small under physiological conditions, this sustained current can be pathologically enhanced in various neurological disorders, leading to neuronal hyperexcitability, repetitive firing, and excitotoxicity. This compound's preferential blockade of this sustained current makes it a potentially selective tool for studying and mitigating these pathological states without profoundly affecting normal action potential generation.[3]

Mechanism of Action of this compound

This compound exerts its effects by binding to voltage-gated sodium channels and modulating their gating properties.[3] It exhibits a state-dependent binding, with a higher affinity for the inactivated state of the channel.[1] This mechanism allows it to preferentially target neurons that are already in a state of heightened activity or depolarization, as is common in pathological conditions.

The primary effect of KC 12291 is a marked reduction in the amplitude of the sustained Na+ current.[4] This is thought to be the principal mechanism behind its anti-ischemic and cardioprotective effects, as it prevents the Na+ overload that contributes to cellular dysfunction during ischemia.[5] In a neuronal context, this action would be expected to reduce aberrant firing and stabilize the resting membrane potential without completely silencing neuronal activity.

The compound also has a moderate inhibitory effect on the peak Na+ current, which may contribute to its overall effect on excitability.[3]

Mechanism of KC 12291 on Voltage-Gated Sodium Channels cluster_channel Voltage-Gated Sodium Channel (VGSC) Resting Resting State Open Open State (Transient Na+ Influx) Resting->Open Activation Inactivated Inactivated State Open->Inactivated Fast Inactivation Sustained Non-Inactivated State (Sustained Na+ Influx) Open->Sustained Incomplete Inactivation Inactivated->Resting Recovery Sustained->Inactivated Depolarization Membrane Depolarization Depolarization->Resting KC12291 KC 12291 KC12291->Open Moderately Inhibits KC12291->Sustained Strongly Inhibits

Fig. 1: KC 12291's preferential inhibition of the sustained Na+ current.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily derived from studies on cardiac preparations. This information can serve as a starting point for dose-ranging studies in neuronal models.

ParameterValueSpecies/PreparationReference
IC50 (Sustained Na+ Current, INaL)9.6 µMIsolated Atria[2]
IC50 (Veratridine-induced Contracture)0.55 µMIsolated Guinea Pig Atria[6]
IC50 (LPC-induced Contracture)0.79 µMIsolated Guinea Pig Atria[6]
Peak Na+ Current Inhibition (at 1 µM)~60% reductionRat Ventricular Cardiomyocytes[4]
RouteDoseSpeciesEffectReference
Oral (p.o.)0.63 mg/kgAnesthetized RabbitSignificant anti-ischemic activity (68% attenuation of ST segment elevation)[4]
Oral (p.o.)60 mg/kgRatCmax: 1.3 µg/mL (female), 1.4 µg/mL (male); Tmax: ~2 h[4]

Experimental Protocols for Neuroscience Research

Whole-Cell Voltage-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents, including both transient and sustained Na+ currents.

Objective: To characterize the effects of this compound on voltage-gated sodium currents in cultured neurons or acute brain slices.

Materials:

  • Cell Preparation: Cultured neurons (e.g., hippocampal, cortical) or acutely prepared brain slices.

  • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 glucose. Bubbled with 95% O2/5% CO2.

  • Internal Pipette Solution: (in mM) 120 K-Gluconate, 4 NaCl, 0.3 GTP-Na, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH, osmolarity to ~270 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock in DMSO. Store at -20°C. Dilute to final concentrations in ACSF on the day of the experiment.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, data acquisition hardware and software.

Methodology:

  • Preparation:

    • Prepare acute brain slices or plate cultured neurons on coverslips.

    • Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated ACSF at a rate of 1.5-2 mL/min.

    • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Establishing a Recording:

    • Approach a healthy neuron with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the pressure to form a giga-ohm seal (>1 GΩ).

    • Apply brief, gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch to voltage-clamp mode.

    • Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure all VGSCs are in the resting state.

    • To measure the peak transient current , apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments).

    • To measure the sustained current , use a longer depolarizing pulse (e.g., 200-500 ms). The sustained current is the non-inactivating component measured at the end of the pulse.

  • Pharmacology:

    • Record baseline Na+ currents in ACSF.

    • Perfuse the chamber with ACSF containing the desired concentration of this compound (e.g., starting at 1 µM and increasing to 10 µM).

    • Allow the drug to equilibrate for several minutes before recording the post-drug currents using the same voltage protocols.

    • Perform a washout by perfusing with drug-free ACSF to assess the reversibility of the effect.

  • Analysis:

    • Measure the peak amplitude of the transient current and the steady-state amplitude of the sustained current before, during, and after drug application.

    • Construct current-voltage (I-V) curves to assess changes in channel activation.

    • Analyze the kinetics of channel inactivation.

Experimental Workflow: Patch-Clamp Analysis of KC 12291 cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Neuronal Culture or Acute Brain Slice Perfusion Perfuse with ACSF in Recording Chamber Pipette Fabricate & Fill Patch Pipette Seal Form Giga-ohm Seal Pipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Na+ Currents WholeCell->Baseline DrugApp Apply KC 12291 (Varying Concentrations) Baseline->DrugApp Washout Washout with ACSF DrugApp->Washout Measure Measure Peak & Sustained Current Amplitudes Washout->Measure IV_Curve Construct I-V Curves Measure->IV_Curve Kinetics Analyze Inactivation Kinetics Measure->Kinetics

Fig. 2: General workflow for investigating KC 12291 effects on neuronal Na+ currents.

Potential Applications in Neuroscience Research

Given its mechanism of action, this compound could be a valuable tool in several areas of neuroscience research:

  • Models of Epilepsy: In vitro and in vivo models of epilepsy often exhibit enhanced sustained sodium currents. KC 12291 could be used to investigate the contribution of INaL to seizure generation and to test its potential as an anti-epileptic compound.

  • Neuropathic Pain: Aberrant activity in sensory neurons, driven by changes in VGSC function, is a hallmark of neuropathic pain. KC 12291 could be used to probe the role of sustained sodium currents in the hyperexcitability of dorsal root ganglion (DRG) neurons.

  • Neuroprotection in Ischemia: Building on the extensive cardiovascular research, KC 12291 could be investigated for its neuroprotective effects in models of stroke and cerebral ischemia, where Na+ overload is a key component of the excitotoxic cascade.

  • Action Potential Firing: By modulating the sustained sodium current, KC 12291 can be used to study its influence on action potential threshold, firing frequency, and the transition from single spiking to burst firing in various neuronal subtypes.

Conclusion

This compound is a potent and selective inhibitor of the sustained voltage-gated sodium current. While the bulk of existing research is in the cardiovascular field, its mechanism of action is highly relevant to fundamental neuroscience. By providing this consolidated guide, we aim to facilitate the exploration of KC 12291 as a pharmacological tool to dissect the role of sustained sodium currents in neuronal physiology and disease, paving the way for new insights into the mechanisms of neuronal hyperexcitability and the development of novel therapeutic strategies.

Disclaimer: this compound is intended for laboratory research use only.

References

The Cardiovascular Landscape of Atypical Sodium Channel Blockers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the cardiovascular effects of a class of drugs known as atypical sodium channel blockers. These agents, deviating from the classic Vaughan-Williams classification, exhibit unique mechanisms of action that translate into a complex and varied cardiovascular profile. This document provides a comprehensive overview of their effects on cardiac electrophysiology and hemodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction to Atypical Sodium Channel Blockers

Traditional sodium channel blockers are classified as Class I antiarrhythmics. However, a growing number of drugs modulate sodium channels in unconventional ways. These "atypical" blockers often exhibit distinct properties such as use-dependency, voltage-dependency, and selective inhibition of the late sodium current (INaL) or enhancement of slow inactivation. Understanding these nuances is critical for both elucidating their therapeutic potential and anticipating their cardiovascular liabilities. This guide focuses on several key examples: ranolazine, lacosamide, siponimod, vinpocetine, amiodarone, dronedarone, and the investigational compounds eleclazine and GS-967.

Mechanisms of Action and Cardiovascular Implications

The cardiovascular effects of these drugs are intrinsically linked to their specific interactions with sodium channels and other cardiac ion channels or receptors.

  • Late Sodium Current (INaL) Inhibition: Ranolazine, eleclazine, and GS-967 primarily target the late component of the sodium current. Under pathological conditions like ischemia, an enhanced INaL leads to intracellular sodium and subsequent calcium overload, contributing to arrhythmias and contractile dysfunction.[1][2][3][4] By inhibiting this current, these agents can reduce this overload, thereby exerting anti-ischemic and anti-arrhythmic effects without significantly impacting heart rate or blood pressure.[1][4][5]

  • Slow Inactivation Enhancement: Lacosamide uniquely enhances the slow inactivation of voltage-gated sodium channels. This mechanism is thought to contribute to its primary anticonvulsant activity but also influences cardiac conduction, leading to dose-dependent prolongation of the PR interval.[6]

  • Receptor Modulation: Siponimod acts as a selective sphingosine-1-phosphate (S1P) receptor modulator. Its interaction with S1P1 receptors on cardiac myocytes is responsible for its cardiovascular effects, notably a transient reduction in heart rate upon treatment initiation.[7][8]

  • Multi-Target Inhibition: Amiodarone and its analog dronedarone exhibit broad-spectrum antiarrhythmic properties by blocking multiple ion channels, including sodium, potassium, and calcium channels, as well as acting as beta-blockers. This complex pharmacology contributes to their efficacy but also to a wide range of potential cardiovascular adverse effects.[9] Dronedarone, in particular, has been associated with an increased risk of cardiovascular events in certain patient populations.[10]

  • Phosphodiesterase (PDE) Inhibition: Vinpocetine's cardiovascular effects are linked to its inhibition of phosphodiesterase type 1 (PDE1).[11][12] This can lead to vasorelaxation and other cardioprotective effects.[11][12]

Quantitative Cardiovascular Effects

The following tables summarize the quantitative cardiovascular effects of selected atypical sodium channel blockers based on clinical and preclinical data.

Table 1: Effects on Electrocardiogram (ECG) Parameters

DrugDose/ConcentrationPopulation/ModelPR Interval ChangeQRS Duration ChangeQTc Interval ChangeCitation(s)
Ranolazine 1000 mg BIDLQT3 PatientsNo significant effectNo significant effect↓ 56 ± 52 msec[13]
Ranolazine Intravenous InfusionLQT3 PatientsLittle to no effectLittle to no effect↓ 26 ± 3 ms[14]
Ranolazine 750-1000 mgStable CAD Patients--↑ (significant)[15]
Lacosamide 200 mg/dayPatients with POS↑ 1.4 ms-0.2 msNo significant effect[16]
Lacosamide 400 mg/dayPatients with POS↑ 4.4 ms0.4 msNo significant effect[16]
Lacosamide 600 mg/dayPatients with POS↑ 6.6 ms↑ 2.3 ms-[16]
Lacosamide Intravenous LoadingEpilepsy Patients↑ 6 msec (average)No changeNo change[17][18]
Dronedarone 400 mg BIDAF/AFL PatientsProlongationLittle effectMild prolongation[19]

Table 2: Hemodynamic and Other Cardiovascular Effects

DrugDose/ConcentrationPopulation/ModelHeart Rate ChangeBlood Pressure ChangeOther Cardiovascular EventsCitation(s)
Ranolazine Therapeutic DosesChronic AnginaNo clinically significant effectNo clinically significant effectLower incidence of arrhythmias in MERLIN study[2][20]
Siponimod Therapeutic DosesMS PatientsTransient reduction on initiation, dose-dependent decrease-Increased risk of bradyarrhythmia (RR: 2.75)[7][21][22][23]
Dronedarone 400 mg BIDPermanent AF (PALLAS)--Increased risk of stroke, HF, CV death[10]
Dronedarone 400 mg BIDParoxysmal/Intermittent AF (ATHENA)--Reduced risk of CV hospitalization or death[10][24]
Lacosamide Intravenous LoadingEpilepsy PatientsNo changeMild ↓ in DBP and MAPNew-onset first-degree AV block (3.0%)[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for a deeper understanding. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Ranolazine_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_cell Cardiomyocyte Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Late_INa Late Sodium Current (INaL) Na_Channel->Late_INa generates NCX Sodium-Calcium Exchanger (NCX) Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Na_Overload Intracellular Na+ Overload Late_INa->Na_Overload Na_Overload->NCX drives reverse mode Arrhythmia Arrhythmias & Diastolic Dysfunction Ca_Overload->Arrhythmia Ranolazine Ranolazine Ranolazine->Late_INa inhibits Ischemia Ischemia Ischemia->Late_INa enhances

Caption: Signaling pathway of Ranolazine's cardioprotective effects.

Siponimod_Mechanism Siponimod Siponimod S1P1_Receptor S1P1 Receptor (on Atrial Myocytes) Siponimod->S1P1_Receptor activates GIRK_Channel G-protein-coupled Inwardly Rectifying K+ Channel (GIRK) S1P1_Receptor->GIRK_Channel activates K_Efflux Increased K+ Efflux GIRK_Channel->K_Efflux Hyperpolarization Cellular Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Excitability Hyperpolarization->Reduced_Excitability Heart_Rate_Reduction Transient Heart Rate Reduction Reduced_Excitability->Heart_Rate_Reduction

Caption: Mechanism of Siponimod-induced transient bradycardia.

Experimental Workflows

Patch_Clamp_Workflow Cell_Isolation Isolation of Cardiomyocytes Seal_Formation Giga-ohm Seal Formation Cell_Isolation->Seal_Formation Patch_Pipette Patch Pipette Fabrication & Filling Patch_Pipette->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Clamp Voltage-Clamp Protocol Application Whole_Cell->Voltage_Clamp Drug_Application Drug Application Voltage_Clamp->Drug_Application before and after Data_Acquisition Data Acquisition (Current Recordings) Drug_Application->Data_Acquisition Data_Analysis Data Analysis (e.g., I-V curves, IC50) Data_Acquisition->Data_Analysis Langendorff_Workflow Heart_Isolation Heart Isolation from Animal Model Cannulation Aortic Cannulation & Mounting Heart_Isolation->Cannulation Perfusion Retrograde Perfusion with Krebs-Henseleit Buffer Cannulation->Perfusion Stabilization Stabilization Period Perfusion->Stabilization Baseline_Recording Baseline Recordings (ECG, LVDP, HR) Stabilization->Baseline_Recording Drug_Perfusion Drug Perfusion Baseline_Recording->Drug_Perfusion Post_Drug_Recording Post-Drug Recordings Drug_Perfusion->Post_Drug_Recording Data_Analysis Data Analysis (Comparison of Parameters) Post_Drug_Recording->Data_Analysis

References

KC 12291 hydrochloride PubChem and drug bank information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

KC 12291 hydrochloride is a novel cardioprotective agent that has demonstrated significant potential in preclinical studies. It is classified as an atypical voltage-gated sodium channel (VGSC) blocker, exhibiting a unique mechanism of action that distinguishes it from conventional antiarrhythmic drugs. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its chemical properties, pharmacological profile, and the experimental methodologies used to elucidate its effects.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information has been aggregated from PubChem and various chemical supplier databases.

PropertyValueSource
PubChem CID 22902387PubChem
IUPAC Name 3,4-dimethoxy-N-methyl-N-[3-[(5-phenyl-1,2,4-thiadiazol-3-yl)oxy]propyl]benzeneethanamine;hydrochloride
CAS Number 181936-98-1
Molecular Formula C₂₂H₂₈ClN₃O₃S
Molecular Weight 449.99 g/mol
Solubility Soluble in water and DMSO
Storage Desiccate at +4°C

Note: A DrugBank ID for this compound has not been identified in the available databases.

Pharmacological Profile

This compound's primary pharmacological effect is the modulation of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in excitable cells like cardiomyocytes.

Mechanism of Action

This compound is an atypical voltage-gated sodium channel blocker.[1][2][3] Unlike traditional class I antiarrhythmics that primarily target the peak sodium current, this compound preferentially inhibits the sustained or late sodium current (INaL).[1] This late current, although small in amplitude, is significantly enhanced during pathological conditions such as myocardial ischemia and contributes to intracellular sodium and calcium overload, leading to cellular injury and contractile dysfunction.[1][4] By selectively blocking the late sodium current, this compound is thought to prevent these detrimental downstream effects without significantly affecting the normal cardiac action potential upstroke.

Quantitative Pharmacological Data

The following table summarizes the key in vitro efficacy data for this compound from published studies.

ParameterValueExperimental ModelReference
IC₅₀ (Sustained Na⁺ Current) 9.6 µMIsolated atria[5]
IC₅₀ (Diastolic Contracture Prevention) 0.55 - 0.79 µMIsolated atria[5]
Peak Na⁺ Current Reduction ~60% at 1 µMRat ventricular cardiomyocytes[2]

Experimental Protocols

This section details the methodologies employed in key studies to characterize the pharmacological effects of this compound.

Electrophysiological Studies (Whole-Cell Patch-Clamp)

The whole-cell patch-clamp technique was utilized to investigate the effects of this compound on sodium currents in isolated cardiomyocytes.[6][7]

Methodology:

  • Cell Isolation: Cardiomyocytes were enzymatically isolated from the atria or ventricles of guinea pigs or rats.

  • Electrode and Pipette Solution: Borosilicate glass pipettes with a specific resistance were filled with an internal solution containing ions that mimic the intracellular environment.

  • Recording: The patch pipette was sealed onto the surface of a single cardiomyocyte. The cell membrane under the pipette tip was then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: A specific voltage protocol was applied to the cell to elicit and measure the sodium currents. This typically involves holding the cell at a negative potential and then depolarizing it to various test potentials.

  • Data Acquisition and Analysis: The resulting currents were amplified, filtered, and digitized for analysis. The effects of this compound were determined by comparing the current amplitudes before and after the application of the compound.

In Vitro Ischemia Models (Isolated Heart Preparations)

To assess the cardioprotective effects of this compound under ischemic conditions, researchers have utilized isolated Langendorff-perfused heart models.[1][8]

Methodology:

  • Heart Isolation and Perfusion: Hearts were rapidly excised from animals (e.g., guinea pigs) and mounted on a Langendorff apparatus. The hearts were then retrogradely perfused through the aorta with a warmed, oxygenated physiological salt solution.

  • Induction of Ischemia: Global or regional ischemia was induced by reducing or stopping the perfusate flow for a defined period.

  • Drug Administration: this compound was added to the perfusate before the ischemic period.

  • Functional Assessment: Cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow were continuously monitored.

  • Biochemical Analysis: At the end of the experiment, heart tissue was often freeze-clamped for the analysis of high-energy phosphates (e.g., ATP, phosphocreatine) and intracellular pH using techniques like ³¹P NMR spectroscopy.[8] Intracellular sodium levels were also measured using ²³Na NMR spectroscopy.[7][8]

In Vivo Ischemia Models

The anti-ischemic efficacy of this compound has been evaluated in live animal models of myocardial ischemia.[2]

Methodology:

  • Animal Preparation: Anesthetized animals (e.g., rabbits) were instrumented for the measurement of hemodynamic parameters, including electrocardiogram (ECG).

  • Induction of Myocardial Ischemia: A coronary artery, typically the left anterior descending (LAD) artery, was occluded for a specific duration to induce myocardial ischemia, followed by a period of reperfusion.

  • Drug Administration: this compound was administered orally or intravenously before the coronary artery occlusion.

  • Efficacy Evaluation: The primary endpoint was often the extent of ST-segment elevation on the ECG, which is a marker of myocardial ischemia. Infarct size, determined post-mortem, was also a key outcome measure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

KC_12291_Mechanism_of_Action cluster_0 Myocardial Ischemia cluster_1 Therapeutic Intervention Ischemia Ischemia Late_Na_Current Increased Late Na+ Current (INaL) Ischemia->Late_Na_Current Na_Overload Intracellular Na+ Overload Late_Na_Current->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via NCX) Na_Overload->Ca_Overload Cell_Injury Cellular Injury & Contractile Dysfunction Ca_Overload->Cell_Injury KC_12291 KC 12291 hydrochloride Blockade Blockade of Late Na+ Current KC_12291->Blockade Blockade->Late_Na_Current Protection Cardioprotection Blockade->Protection

Caption: Proposed mechanism of cardioprotection by this compound during myocardial ischemia.

Experimental_Workflow_In_Vitro_Ischemia Start Start Heart_Isolation Isolate Animal Heart Start->Heart_Isolation Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Stabilization Stabilization Period Langendorff_Setup->Stabilization Drug_Administration Administer KC 12291 HCl or Vehicle Stabilization->Drug_Administration Baseline_Measurement Record Baseline Functional Data Drug_Administration->Baseline_Measurement Induce_Ischemia Induce Global Ischemia (Stop Perfusion) Baseline_Measurement->Induce_Ischemia Ischemia_Period Ischemic Period Induce_Ischemia->Ischemia_Period Reperfusion Initiate Reperfusion Ischemia_Period->Reperfusion Reperfusion_Period Reperfusion Period Reperfusion->Reperfusion_Period Functional_Assessment Assess Functional Recovery (e.g., LVDP) Reperfusion_Period->Functional_Assessment Biochemical_Analysis Tissue Collection for Biochemical Analysis Functional_Assessment->Biochemical_Analysis End End Biochemical_Analysis->End

Caption: Typical experimental workflow for evaluating cardioprotective agents in an in vitro ischemia model.

References

Methodological & Application

Application Notes and Protocols for KC 12291 Hydrochloride In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing KC 12291 hydrochloride, a voltage-gated sodium channel blocker. The following sections detail the compound's mechanism of action, summarize key quantitative data, and provide detailed methodologies for relevant cell-based and biochemical assays.

Introduction to this compound

This compound is an orally active, atypical voltage-gated sodium channel (VGSC) blocker.[1] Its primary mechanism of action involves the inhibition of the sustained or late sodium current (INaL), which is pathologically enhanced under ischemic conditions.[2][3] By blocking this sustained current, this compound helps to prevent intracellular sodium overload, a key contributor to ischemic injury and subsequent diastolic contracture in cardiac muscle.[3][4] This targeted action provides cardioprotective and anti-ischemic effects.[2][4]

Quantitative Data Summary

The following table summarizes the key in vitro potencies of this compound from published studies.

ParameterExperimental ModelValueReference
IC50 (INaL Inhibition) Isolated guinea pig atrial myocytes (veratridine-stimulated)9.6 µM[2]
IC50 (Diastolic Contracture Prevention) Isolated guinea pig atria (veratridine-induced)0.55 µM[2][3]
IC50 (Diastolic Contracture Prevention) Isolated guinea pig atria (LPC-induced)0.79 µM[3]
Reduction of Peak Na+ Current Isolated rat cardiomyocytesSignificant at 1 µM[4]
Prevention of Na+ Overload Isolated perfused guinea pig hearts (low-flow ischemia)Effective at 1 µM[4]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of myocardial ischemia.

KC12291_Mechanism cluster_0 Cardiomyocyte Ischemia Ischemia VGSC Voltage-Gated Sodium Channel (VGSC) Ischemia->VGSC modulates INaL ↑ Sustained Na+ Current (INaL) VGSC->INaL Na_Overload ↑ Intracellular Na+ Overload INaL->Na_Overload Ca_Overload ↑ Intracellular Ca2+ (via NCX reversal) Na_Overload->Ca_Overload NCX reversal Contracture Diastolic Contracture & Cell Injury Ca_Overload->Contracture KC12291 KC 12291 Hydrochloride KC12291->VGSC inhibits

Mechanism of KC 12291 in Ischemia

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to characterize the activity of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recording of Sustained Sodium Current (INaL)

This protocol is designed to measure the effect of this compound on the sustained sodium current in isolated cardiomyocytes.

Experimental Workflow:

Patch_Clamp_Workflow node_prep Cardiomyocyte Isolation node_setup Whole-Cell Patch-Clamp Setup node_prep->node_setup node_baseline Record Baseline INaL (with Veratridine/LPC) node_setup->node_baseline node_drug Perfusion with KC 12291 HCl node_baseline->node_drug node_record Record INaL in Presence of Drug node_drug->node_record node_analysis Data Analysis (Current Inhibition) node_record->node_analysis

Patch-Clamp Experimental Workflow

Materials:

  • Isolated ventricular or atrial cardiomyocytes (e.g., from guinea pig or rat)

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • INaL inducer: Veratridine (e.g., 40 µM) or Lysophosphatidylcholine (LPC) (e.g., 10 µM)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

Procedure:

  • Cell Preparation: Isolate cardiomyocytes from the desired cardiac tissue using standard enzymatic digestion protocols. Allow cells to stabilize before recording.

  • Recording Setup:

    • Mount the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal on a healthy, rod-shaped cardiomyocyte.

    • Rupture the membrane to achieve the whole-cell configuration.

  • Baseline INaL Recording:

    • Hold the cell at a potential of -100 mV.

    • Apply a depolarizing pulse to -30 mV for 2 seconds to elicit the sodium current.

    • Perfuse the cell with the external solution containing an INaL inducer (veratridine or LPC) and record the enhanced sustained current.

  • Application of this compound:

    • Prepare a series of dilutions of this compound in the external solution containing the INaL inducer.

    • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.

  • Recording and Analysis:

    • Record the sodium current at each drug concentration using the same voltage protocol.

    • Measure the amplitude of the sustained component of the sodium current (e.g., at the end of the 2-second pulse).

    • Calculate the percentage of inhibition at each concentration relative to the baseline recording with the inducer alone.

    • Construct a concentration-response curve and determine the IC50 value.

Tissue-Based Assay: Isolated Atria Contractility

This protocol assesses the ability of this compound to prevent diastolic contracture in isolated atrial tissue subjected to chemical-induced stress.

Materials:

  • Isolated guinea pig atria

  • Organ bath system with force transducer and data acquisition

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose, bubbled with 95% O2 / 5% CO2

  • Contracture-inducing agent: Veratridine or Lysophosphatidylcholine (LPC)

  • This compound stock solution

Procedure:

  • Tissue Preparation:

    • Isolate atria from a guinea pig and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Attach the tissue to a force transducer to measure isometric tension.

    • Allow the tissue to equilibrate for at least 30 minutes, adjusting the resting tension as needed.

  • Induction of Contracture:

    • Introduce a submaximal concentration of veratridine or LPC to the organ bath to induce a sustained increase in diastolic tension (contracture).

  • Treatment with this compound:

    • Once a stable contracture is achieved, add this compound to the bath in a cumulative concentration-response manner.

    • Allow sufficient time at each concentration for the effect to stabilize.

  • Data Analysis:

    • Measure the reduction in diastolic tension at each concentration of this compound.

    • Calculate the percentage of inhibition of the induced contracture.

    • Determine the IC50 value for the prevention of diastolic contracture.

General Cytotoxicity and Safety Pharmacology Assays

To assess the broader cellular effects and potential off-target liabilities of this compound, the following assays are recommended.

a) Cell Viability Assay (e.g., MTT or LDH Assay):

This protocol provides a general framework for assessing the cytotoxicity of this compound in a relevant cell line (e.g., HEK293 cells or a cardiomyocyte cell line).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • Assay:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.

    • For LDH assay: Collect the cell culture supernatant and measure LDH release according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

b) Ion Channel Screening Panel:

To evaluate the selectivity of this compound, it is advisable to screen it against a panel of other ion channels.

Recommendation:

  • Utilize a commercially available ion channel screening service.

  • The panel should include other key cardiac ion channels such as hERG (IKr), Cav1.2 (ICa,L), and other Nav subtypes to assess selectivity and potential for off-target cardiac effects.

  • Assays are typically performed using automated patch-clamp or fluorescence-based methods.

  • The results will provide IC50 or percentage inhibition values for each channel, allowing for a comprehensive selectivity profile.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and experimental goals. Always refer to the original publications for further details.

References

Application Notes and Protocols for KC 12291 Hydrochloride in Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KC 12291 hydrochloride is a potent and selective blocker of voltage-gated sodium channels (VGSCs), demonstrating a unique pharmacological profile with significant implications for cardiovascular research. As an atypical sodium channel blocker, it exhibits a preferential inhibition of the sustained, or late, component of the sodium current (INaL) over the peak, or transient, component (INaP). This selective action on the late sodium current, which is often enhanced under pathological conditions such as ischemia, makes KC 12291 a valuable tool for investigating the roles of aberrant sodium channel activity in cardiac arrhythmias and ischemic injury.

These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology studies to characterize its effects on both peak and late sodium currents in cardiomyocytes.

Mechanism of Action

This compound exerts its effects by binding to voltage-gated sodium channels. Its primary mechanism involves the selective inhibition of the sustained inward sodium current that can be pathologically prolonged during conditions like myocardial ischemia. By blocking this late current, KC 12291 helps to prevent the intracellular sodium overload that contributes to calcium overload, diastolic dysfunction, and arrhythmias.

cluster_0 Cell Membrane cluster_1 Cellular Effects VGSC Voltage-Gated Sodium Channel (VGSC) INaP Peak Na+ Current (INaP) (Transient) VGSC->INaP Brief Depolarization INaL Late Na+ Current (INaL) (Sustained) VGSC->INaL Sustained Depolarization (Pathological) Na_overload Intracellular Na+ Overload INaL->Na_overload KC12291 This compound KC12291->INaP Moderately Inhibits KC12291->INaL Strongly Inhibits Ca_overload Intracellular Ca2+ Overload Na_overload->Ca_overload via NCX (reverse) Arrhythmia Arrhythmias & Ischemic Injury Ca_overload->Arrhythmia

Signaling pathway of this compound's action.

Data Presentation

The following tables summarize the quantitative effects of this compound on sodium channel currents and related physiological parameters as reported in the literature.

Table 1: Inhibitory Effects of KC 12291 on Sodium Currents and Myocardial Contracture

ParameterCell Type/TissueConcentrationEffectReference
Peak Na+ CurrentRat Ventricular Cardiomyocytes1 µMSignificant reduction[1][2]
Veratridine-induced ContractureGuinea-pig AtriaIC50: 0.55 µMInhibition[3]
LPC-induced ContractureGuinea-pig AtriaIC50: 0.79 µMInhibition[3]
Sustained Na+ Current (INaL)-IC50: 9.6 µMInhibition[4]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Peak and Late Sodium Currents in Isolated Cardiomyocytes

This protocol is designed for recording both the transient (peak) and sustained (late) components of the sodium current in isolated ventricular myocytes.

1. Cell Preparation:

  • Isolate ventricular myocytes from adult rats or guinea pigs using established enzymatic digestion protocols.

  • Allow the isolated cells to stabilize in a holding solution at room temperature for at least 1 hour before use.

2. Solutions:

  • Extracellular Solution (in mM):

    • NaCl: 135

    • CsCl: 5.4

    • MgCl2: 1.8

    • CaCl2: 1.8

    • HEPES: 10

    • Glucose: 10

    • Adjust pH to 7.4 with NaOH.

    • To block Ca2+ and K+ channels, add CdCl2 (0.2 mM) and 4-aminopyridine (2 mM).

  • Intracellular (Pipette) Solution (in mM):

    • CsF: 120

    • CsCl: 20

    • EGTA: 10

    • HEPES: 10

    • Mg-ATP: 5

    • Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution in DMSO.

    • Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

3. Electrophysiological Recording:

  • Use a patch clamp amplifier and data acquisition system.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Obtain a giga-ohm seal on a healthy, rod-shaped myocyte.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

4. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -120 mV to ensure complete removal of sodium channel inactivation.

  • To elicit the peak sodium current (INaP) , apply a series of short (e.g., 50 ms) depolarizing pulses from -90 mV to +60 mV in 5 or 10 mV increments.

  • To elicit the late sodium current (INaL) , apply a longer depolarizing pulse (e.g., 500 ms) to -20 mV. The late current is typically measured as the average current during the last 100 ms of this pulse.

  • Apply this compound at various concentrations (e.g., 0.1, 1, 10 µM) via a perfusion system and repeat the voltage protocols to determine the dose-dependent effects.

cluster_0 Experimental Workflow start Start cell_prep Isolate Cardiomyocytes start->cell_prep solution_prep Prepare Solutions (Extra- & Intracellular, KC 12291) cell_prep->solution_prep patch Obtain Whole-Cell Patch Clamp Configuration solution_prep->patch record_baseline Record Baseline INaP and INaL patch->record_baseline apply_kc12291 Apply KC 12291 (Varying Concentrations) record_baseline->apply_kc12291 record_drug Record INaP and INaL with KC 12291 apply_kc12291->record_drug washout Washout record_drug->washout record_washout Record after Washout washout->record_washout analysis Data Analysis record_washout->analysis end End analysis->end

Workflow for patch clamp analysis of KC 12291.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Application Notes and Protocols for KC 12291 Hydrochloride in Isolated Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KC 12291 hydrochloride is an orally active and atypical blocker of voltage-gated sodium channels (VGSCs).[1][2] Its cardioprotective effects are primarily attributed to the inhibition of the sustained, or late, component of the sodium current (INaL).[3][4] This mechanism distinguishes it from conventional VGSC blockers, such as local anesthetics or antiarrhythmics.[3] Under ischemic conditions, the failure of VGSCs to fully inactivate leads to an increase in the late Na+ current, resulting in intracellular Na+ overload. This, in turn, promotes reverse-mode operation of the Na+/Ca2+-exchanger, leading to Ca2+ overload, diastolic contracture, and impaired cardiac function.[3] By selectively targeting the late Na+ current, this compound mitigates these detrimental effects, making it a promising agent for myocardial protection during ischemia-reperfusion injury.[3][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an isolated Langendorff heart perfusion model, a cornerstone technique for cardiovascular research.[6][7]

Mechanism of Action

This compound exerts its cardioprotective effects by blocking the sustained inward Na+ current in cardiomyocytes.[3] This action is particularly relevant during myocardial ischemia, where the late Na+ current is enhanced. By inhibiting this current, this compound prevents the pathological accumulation of intracellular Na+. This, in turn, averts the subsequent Ca2+ overload, thereby preserving cardiac energy status, reducing ischemic contracture, and improving functional recovery upon reperfusion.[3][5][8]

KC12291_Mechanism cluster_0 Myocardial Ischemia cluster_1 Cellular Events cluster_2 Therapeutic Intervention Ischemia Ischemia Increased_Late_Na_Current Increased Late Na+ Current (INaL) Ischemia->Increased_Late_Na_Current Na_Overload Intracellular Na+ Overload Increased_Late_Na_Current->Na_Overload Ca_Overload Intracellular Ca2+ Overload Na_Overload->Ca_Overload Reverse Mode Na+/Ca2+ Exchange Diastolic_Contracture Diastolic Contracture & Impaired Function Ca_Overload->Diastolic_Contracture KC12291 KC 12291 Hydrochloride KC12291->Increased_Late_Na_Current Inhibits

Figure 1: Signaling pathway of this compound in myocardial ischemia.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Electrophysiological and Contractile Effects of this compound

ParameterSpeciesPreparationConcentrationEffectReference
Peak Na+ CurrentRatVentricular Cardiomyocytes1 µM~60% reduction[1]
Sustained Na+ Current (INaL)Guinea PigAtrial Myocytes10 µM48-50% reduction of LPC/veratridine-induced current[9]
Veratridine-induced ContractureGuinea PigIsolated AtriaIC50: 0.55 µMInhibition[9]
LPC-induced ContractureGuinea PigIsolated AtriaIC50: 0.79 µMInhibition[9]
Basal ContractilityGuinea PigIsolated Atria1 µMNo effect[10]
Anoxic ContractureGuinea PigIsolated Atria1 µMDelayed onset and reduced extent[10]

Table 2: Cardioprotective Effects of this compound in Isolated Perfused Hearts during Ischemia-Reperfusion

ParameterSpeciesModelConcentrationOutcome in Treated vs. ControlReference
Intracellular Na+Guinea PigLow-flow Ischemia1 µMPrevented overload in the initial 12 min[10]
Left Ventricular Developed Pressure (LVDP) RecoveryGuinea PigLow-flow Ischemia/Reperfusion1 µM39 ± 14 mmHg vs. 2 ± 2 mmHg[5]
Intracellular pH during IschemiaGuinea PigLow-flow Ischemia1 µM6.39 ± 0.2 vs. 6.18 ± 0.20[5]
Phosphocreatine (PCr) RecoveryGuinea PigLow-flow Ischemia/Reperfusion1 µM84.8 ± 9.6% vs. 51.1 ± 8.8% of baseline[5]
ATP RecoveryGuinea PigLow-flow Ischemia/Reperfusion1 µM38.2 ± 12.9% vs. 23.7 ± 9.3% of baseline[5]
Electrical Excitability during IschemiaGuinea PigLow-flow Ischemia1 µMCeased >6 min earlier[10]

Experimental Protocols

Protocol 1: Langendorff Heart Perfusion for Ischemia-Reperfusion Injury

This protocol outlines the procedure for using this compound to assess its cardioprotective effects in an isolated rodent heart model of ischemia-reperfusion.

1. Materials and Reagents:

  • Animals: Male Guinea Pigs or Wistar rats (250-350 g)

  • Anesthetic: Sodium pentobarbital (60 mg/kg, i.p.) or isoflurane

  • Anticoagulant: Heparin (500 IU/kg, i.p.)

  • Krebs-Henseleit Buffer (KHB): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose. Gassed with 95% O2 / 5% CO2 to maintain pH 7.4.

  • This compound Stock Solution: Prepare a 1 mM stock solution in distilled water or an appropriate solvent. Store at -20°C. Further dilutions to the final working concentration (e.g., 1 µM) should be made in KHB on the day of the experiment.

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, peristaltic pump (for constant flow) or pressure head (for constant pressure), and a thermoregulator to maintain temperature at 37°C.

  • Monitoring Equipment: Pressure transducer connected to a latex balloon for intraventricular pressure measurement, ECG electrodes, and a data acquisition system.

2. Experimental Workflow:

Langendorff_Workflow Anesthesia Anesthetize Animal (e.g., Pentobarbital) Heparinization Administer Heparin Anesthesia->Heparinization Heart_Isolation Isolate Heart Heparinization->Heart_Isolation Cannulation Mount on Langendorff Apparatus (Aortic Cannulation) Heart_Isolation->Cannulation Stabilization Stabilization Period (e.g., 20-30 min with KHB) Cannulation->Stabilization Baseline_Recording Record Baseline Parameters (LVDP, HR, etc.) Stabilization->Baseline_Recording Drug_Perfusion Perfuse with KC 12291 (e.g., 1 µM) or Vehicle (Control) Baseline_Recording->Drug_Perfusion Ischemia Induce Global No-Flow Ischemia (e.g., 30 min) Drug_Perfusion->Ischemia Reperfusion Reperfuse with Drug/Vehicle (e.g., 60-120 min) Ischemia->Reperfusion Data_Analysis Analyze Data (Recovery of Function) Reperfusion->Data_Analysis

Figure 2: Experimental workflow for Langendorff heart perfusion with KC 12291.

3. Detailed Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin. Once deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.

  • Heart Isolation: Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.

  • Cannulation: Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus, avoiding the introduction of air bubbles. Secure the aorta with a suture.

  • Perfusion Initiation: Immediately initiate retrograde perfusion with oxygenated, 37°C KHB at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 10-12 ml/min for a rat heart).

  • LV Pressure Measurement: Insert a small, water-filled latex balloon, connected to a pressure transducer, into the left ventricle via the mitral valve. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, ensure stable heart rate (HR), left ventricular developed pressure (LVDP = peak systolic pressure - LVEDP), and coronary flow.

  • Baseline Recording: Record all baseline parameters for at least 10 minutes.

  • Drug Administration: Switch the perfusion to KHB containing the desired concentration of this compound (e.g., 1 µM) or vehicle for the control group. Perfuse for a pre-ischemic period of 10-15 minutes.

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).

  • Reperfusion: Restore perfusion with the same solution (containing KC 12291 or vehicle) and monitor the recovery of cardiac function for 60-120 minutes.

  • Data Acquisition: Continuously record LVDP, LVEDP, HR, and coronary flow throughout the experiment.

4. Data Analysis:

  • Calculate LVDP, HR, and the rate-pressure product (RPP = LVDP x HR).

  • Express post-ischemic recovery of function as a percentage of the pre-ischemic baseline values.

  • Analyze the development of ischemic contracture (rise in LVEDP) during the ischemic period.

  • Compare the functional recovery and ischemic contracture between the KC 12291-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the roles of the late sodium current in cardiac pathophysiology. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in isolated Langendorff heart preparations to explore its cardioprotective potential and underlying mechanisms. As with any experimental procedure, careful attention to technique and appropriate controls are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for In Vivo Administration of KC 12291 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo and ex vivo administration of KC 12291 hydrochloride, an atypical voltage-gated sodium channel blocker with demonstrated anti-ischemic, bradycardic, and cardioprotective properties. The following protocols are based on published preclinical studies and are intended to guide researchers in designing their own experiments.

Compound Information

  • Compound Name: this compound

  • Mechanism of Action: Blocker of voltage-gated sodium channels (VGSCs), with a pronounced inhibitory effect on the sustained (late) sodium current (INaL).[1][2] This mechanism is distinct from conventional VGSC blockers and is thought to be the basis for its cardioprotective effects during ischemia.[1][2]

  • Primary Therapeutic Area: Cardiovascular, specifically as a potential anti-ischemic and cardioprotective agent.[1][2]

  • Key Features: Orally active, demonstrates anti-ischemic activity in vivo without major hemodynamic effects.[1][2]

Signaling Pathway

This compound exerts its cardioprotective effects by modulating the influx of sodium ions (Na+) into cardiomyocytes during ischemia.

KC_12291_Signaling_Pathway cluster_0 Cardiomyocyte Ischemia Ischemia VGSC Voltage-Gated Sodium Channel (VGSC) Ischemia->VGSC dysfunction Sustained_INaL Sustained Na+ Current (INaL) VGSC->Sustained_INaL leads to Na_Overload Intracellular Na+ Overload Sustained_INaL->Na_Overload causes NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Overload->NCX activates Ca_Overload Intracellular Ca2+ Overload Diastolic_Contracture Diastolic Contracture & Cell Injury Ca_Overload->Diastolic_Contracture induces KC12291 KC 12291 Hydrochloride KC12291->Sustained_INaL inhibits NCX->Ca_Overload results in

Caption: Mechanism of cardioprotection by this compound during ischemia.

Quantitative Data Summary

The following tables summarize the quantitative data reported in preclinical studies of this compound.

Table 1: In Vitro and Ex Vivo Efficacy

ParameterAnimal Model/PreparationConcentrationEffectReference
Peak Na+ CurrentIsolated Rat Cardiomyocytes1 µMSignificant reduction[3]
Anoxic ContractureIsolated Guinea Pig Atria1 µMDelayed onset and reduced extent[3]
Ischemic Na+ OverloadIsolated Perfused Guinea Pig Hearts1 µMPrevented overload in the initial 12 minutes[3]
Diastolic Contracture (Veratridine-induced)Isolated Guinea Pig AtriaIC50: 0.55 µMInhibition
Diastolic Contracture (LPC-induced)Isolated Guinea Pig AtriaIC50: 0.79 µMInhibition
Sustained Na+ Current (INaL)Isolated Guinea Pig Atria Myocytes10 µM48% reduction (LPC-induced)

Table 2: In Vivo Efficacy

ParameterAnimal ModelAdministration RouteDosageEffectReference
Heart RatePithed RatIntravenousDose-dependentBradycardia (Δ Heart Rate: -55.1 ± 5.2 bpm)[4]
Anti-ischemic ActivityNot specifiedOralNot specifiedDemonstrated[1][2]

Experimental Protocols

Ex Vivo Langendorff Perfused Heart Model (Guinea Pig)

This protocol is based on the methodology described in studies investigating the cardioprotective effects of this compound during ischemia and reperfusion.

Objective: To assess the effect of this compound on cardiac function, energy status, and ion homeostasis in an isolated heart model of ischemia-reperfusion injury.

Materials:

  • Male guinea pigs

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (vehicle)

  • This compound

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • Instrumentation for measuring left ventricular developed pressure (LVDP), heart rate, and for NMR spectroscopy (31P and 23Na)

Protocol:

  • Anesthetize the guinea pig and administer heparin.

  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion.

  • Perfuse with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

  • Allow the heart to stabilize.

  • Introduce this compound into the perfusate at the desired concentration (e.g., 1 µM).[3][5] The control group receives the vehicle alone.

  • Induce low-flow ischemia by reducing the perfusion rate.

  • After the ischemic period, restore the perfusion rate for the reperfusion phase.

  • Continuously monitor cardiac function parameters (LVDP, heart rate) throughout the experiment.

  • If available, perform 31P and 23Na NMR spectroscopy to assess cardiac energy metabolites (ATP, phosphocreatine) and intracellular sodium levels.

Langendorff_Perfusion_Protocol Start Start Animal_Prep Anesthetize Guinea Pig & Administer Heparin Start->Animal_Prep Heart_Excision Excise Heart & Arrest in Cold Buffer Animal_Prep->Heart_Excision Langendorff_Mount Mount Heart on Langendorff Apparatus Heart_Excision->Langendorff_Mount Stabilization Stabilization Period with Krebs-Henseleit Buffer Langendorff_Mount->Stabilization Treatment Introduce KC 12291 (1 µM) or Vehicle into Perfusate Stabilization->Treatment Ischemia Induce Low-Flow Ischemia Treatment->Ischemia Reperfusion Restore Perfusion Ischemia->Reperfusion Monitoring Continuous Monitoring: LVDP, Heart Rate, NMR Reperfusion->Monitoring End End Monitoring->End

Caption: Workflow for assessing cardioprotective effects in a Langendorff heart model.

In Vivo Pithed Rat Model

This protocol is based on the methodology used to evaluate the bradycardic effects of this compound.[4]

Objective: To determine the effect of intravenously administered this compound on heart rate in a model devoid of central nervous system influences.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., pentobarbital)

  • Pithing rod

  • Tracheal cannula for artificial ventilation

  • Catheters for intravenous administration and blood pressure/heart rate monitoring

  • This compound

  • Saline (vehicle)

  • Data acquisition system

Protocol:

  • Anesthetize the rat.

  • Insert a tracheal cannula and begin artificial ventilation.

  • Pith the rat by inserting a rod through the orbit and foramen magnum down the spinal canal to destroy the central nervous system.

  • Insert a catheter into a carotid artery for blood pressure and heart rate measurement.

  • Insert a catheter into a jugular vein for intravenous administration of the compound.

  • Allow the animal preparation to stabilize.

  • Administer this compound intravenously in a dose-dependent manner. The control group receives an equivalent volume of saline.

  • Record heart rate and blood pressure continuously.

  • Analyze the data to determine the dose-response relationship for the bradycardic effect of this compound.

Pithed_Rat_Protocol Start Start Anesthesia Anesthetize Rat Start->Anesthesia Ventilation Tracheal Cannulation & Artificial Ventilation Anesthesia->Ventilation Pithing Pithing Procedure Ventilation->Pithing Catheterization Arterial & Venous Catheterization Pithing->Catheterization Stabilization Stabilization Period Catheterization->Stabilization Administration Intravenous Administration of KC 12291 or Vehicle Stabilization->Administration Data_Collection Continuous Heart Rate & Blood Pressure Recording Administration->Data_Collection Analysis Dose-Response Analysis Data_Collection->Analysis End End Analysis->End

References

Preparing Stock and Working Solutions of KC 12291 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of KC 12291 hydrochloride, a potent, orally active atypical voltage-gated sodium channel blocker. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a small molecule inhibitor that selectively blocks sustained sodium currents (INaL)[1][2]. This mechanism of action makes it a valuable tool for research in areas such as cardiovascular disease and ischemia[1][3][4]. Proper preparation of solutions is the first critical step in any experiment involving this compound.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
CAS Number 181936-98-1[1][5][6]
Molecular Formula C₂₂H₂₇N₃O₃S·HCl[1]
Molecular Weight 449.99 g/mol [1][2][5]
Purity ≥97% (HPLC)[1]
Biological Activity Atypical voltage-gated sodium channel blocker. Inhibits sustained sodium currents (INaL).[1][2][4][7]
IC₅₀ 9.6 µM for sustained sodium currents (INaL) and 0.55 - 0.79 µM for prevention of diastolic contracture in isolated atria in vitro.[1][4]

Solubility and Storage

Proper storage and handling are critical to maintain the stability and activity of this compound.

FormStorage TemperatureStability
Powder -20°C3 years
4°C2 years
In Solvent -80°C3 months
-20°C2 weeks

Solubility Data:

SolventMaximum ConcentrationRecommendation
DMSO < 22.5 mg/mLSonication is recommended
Water < 11.25 mg/mLSonication is recommended

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.50 mg of the compound (Molecular Weight = 449.99 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. For 4.50 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 3 months) or at -20°C for shorter-term storage (up to 2 weeks).

G Workflow for Preparing this compound Stock Solution cluster_0 Preparation cluster_1 Storage A Equilibrate KC 12291 hydrochloride to Room Temperature B Weigh Desired Amount of Powder A->B Prevents condensation C Add Anhydrous DMSO B->C Calculate volume based on desired concentration D Vortex and/or Sonicate to Dissolve C->D Ensure complete dissolution E Aliquot into Single-Use Vials D->E Avoids freeze-thaw cycles F Store at -80°C or -20°C E->F G Mechanism of Action of this compound cluster_0 Pathophysiological Condition (e.g., Ischemia) cluster_1 Cellular Effects cluster_2 Therapeutic Intervention A Increased Sustained Na⁺ Current (I_NaL) B Intracellular Na⁺ Overload A->B C Intracellular Ca²⁺ Overload (via Na⁺/Ca²⁺ exchanger) B->C D Cellular Injury / Diastolic Contracture C->D E This compound E->A Inhibits G General Workflow for a Cell-Based Ion Channel Assay A Seed Cells in Multi-Well Plate B Load Cells with Fluorescent Ion Indicator Dye A->B C Add this compound Working Solutions B->C D Incubate for Target Engagement C->D E Stimulate Cells to Activate Ion Channels D->E F Measure Fluorescence Signal E->F G Data Analysis (e.g., IC50 determination) F->G

References

KC 12291 hydrochloride solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KC 12291 hydrochloride is a potent, orally active, atypical blocker of voltage-gated sodium channels (VGSCs), demonstrating significant anti-ischemic and cardioprotective properties.[1][2][3] Its mechanism of action involves the inhibition of the sustained sodium current (INaL), which is crucial in pathological conditions such as myocardial ischemia.[1][3] Due to the absence of publicly available, specific solubility data for this compound, this document provides detailed experimental protocols for determining its solubility in dimethyl sulfoxide (DMSO) and various aqueous buffers. These protocols are designed to enable researchers to generate reliable and reproducible solubility data, a critical parameter for the design and execution of in vitro and in vivo studies.

Introduction to this compound

This compound is a small molecule inhibitor of voltage-gated sodium channels.[1][3] Unlike traditional VGSC blockers, it exhibits a preferential inhibition of the sustained or slowly inactivating sodium current over the peak or rapid sodium current.[3] This mode of action is particularly relevant in the context of myocardial ischemia, where an increase in the sustained sodium current contributes to intracellular sodium and calcium overload, leading to diastolic contracture and cell death.[3][4] By selectively targeting this pathological current, this compound exerts its cardioprotective effects.[1][3][4]

Accurate solubility data is fundamental for:

  • Preparation of stock solutions for in vitro assays.

  • Formulation development for in vivo studies.

  • Ensuring data quality and reproducibility in biological experiments.

This document provides two standard protocols for determining the solubility of this compound: a kinetic solubility assay for high-throughput screening and a thermodynamic (shake-flask) solubility assay, which is considered the gold standard for equilibrium solubility determination.

Signaling Pathway of this compound

This compound's primary molecular target is the voltage-gated sodium channel. The diagram below illustrates its mechanism of action in the context of myocardial ischemia.

KC12291_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Sustained_Na_Current Increased Sustained Na+ Current (INaL) VGSC->Sustained_Na_Current Ischemia Myocardial Ischemia Ischemia->Sustained_Na_Current induces Na_Overload Intracellular Na+ Overload Sustained_Na_Current->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via NCX) Na_Overload->Ca_Overload promotes Cell_Injury Diastolic Contracture & Cell Injury Ca_Overload->Cell_Injury KC12291 KC 12291 Hydrochloride KC12291->VGSC blocks

Mechanism of action of this compound.

Solubility Data

Table 1: Kinetic Solubility of this compound in Aqueous Buffers (with DMSO as co-solvent)

Aqueous Buffer (pH)Final DMSO Concentration (%)Incubation Time (hours)Temperature (°C)Kinetic Solubility (μM)Method of Detection
PBS (7.4)1225User DeterminedNephelometry/Turbidimetry
PBS (7.4)2225User DeterminedNephelometry/Turbidimetry
Custom Buffer (e.g., pH 6.5)1225User DeterminedNephelometry/Turbidimetry
Custom Buffer (e.g., pH 6.5)2225User DeterminedNephelometry/Turbidimetry

Table 2: Thermodynamic Solubility of this compound

SolventEquilibration Time (hours)Temperature (°C)Thermodynamic Solubility (µg/mL)Thermodynamic Solubility (mM)Method of Detection
DMSO2425User DeterminedUser DeterminedHPLC-UV
PBS (pH 7.4)2425User DeterminedUser DeterminedHPLC-UV
PBS (pH 7.4)4825User DeterminedUser DeterminedHPLC-UV
Simulated Gastric Fluid (pH 1.2)2437User DeterminedUser DeterminedHPLC-UV
Simulated Intestinal Fluid (pH 6.8)2437User DeterminedUser DeterminedHPLC-UV

Experimental Protocols

The following are detailed protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay (Nephelometry/Turbidimetry Method)

This high-throughput method provides a rapid assessment of the solubility of a compound when a concentrated DMSO stock solution is introduced into an aqueous buffer.[5][6]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous (≥99.9% purity)

  • Phosphate-buffered saline (PBS), pH 7.4, or other relevant aqueous buffers

  • 96-well clear bottom microplates

  • Multi-channel pipette

  • Plate shaker

  • Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm)

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.

  • Dispense the DMSO stock solution into the wells of a 96-well plate. For a 7-point dilution series, you can perform serial dilutions directly in the plate or prepare them in a separate plate.

  • Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells containing the DMSO stock solution to achieve the desired final compound concentrations and a consistent final DMSO concentration (typically 1-2%).

  • Incubate the plate at room temperature (or a specified temperature) for a set period (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analyze the data by plotting the turbidity against the compound concentration. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock of KC 12291 in DMSO B Dispense Stock into 96-well Plate (with serial dilutions) A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate with Shaking (2 hours, 25°C) C->D E Measure Turbidity (Nephelometry) D->E F Determine Solubility Limit E->F

Kinetic solubility determination workflow.
Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]

Materials:

  • This compound (solid powder)

  • Solvents of interest (e.g., DMSO, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance and calibrated pipettes

Protocol:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visible.

  • Add a precise volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separate the solid and liquid phases by centrifuging the vials at high speed.

  • Carefully collect an aliquot of the supernatant , ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved this compound in the filtrate using a validated HPLC method with a standard curve.

Thermodynamic_Solubility_Workflow A Add Excess Solid KC 12291 to Vial B Add Precise Volume of Solvent A->B C Equilibrate on Shaker (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant D->E F Quantify by HPLC-UV E->F

Thermodynamic solubility determination workflow.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KC 12291 hydrochloride is an orally active, atypical voltage-gated sodium channel blocker. It demonstrates cardioprotective, anti-ischemic, and bradycardic activities by inhibiting sustained sodium currents (INaL).[1] Proper storage and handling of this compound powder are crucial to maintain its purity, stability, and biological activity for reliable experimental outcomes. These application notes provide detailed recommendations for storage conditions, protocols for handling and assessing stability, and an overview of its mechanism of action.

Recommended Storage Conditions

To ensure the long-term stability of this compound, adhere to the following storage conditions. These recommendations are compiled from information provided by various suppliers.

FormStorage TemperatureDurationAdditional Notes
Powder -20°C3 yearsStore in a dry, well-ventilated place. Keep container tightly closed.[1][2]
4°C2 yearsDesiccate.[1][3]
In Solvent -80°C1 year (or 3 months)Use appropriate anhydrous solvents.[1][2]
-20°C2 weeksAliquot to avoid repeated freeze-thaw cycles.[1]

General Handling Precautions:

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[4][5]

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[4][5]

  • Avoid formation of dust.[4]

  • Keep away from heat, moisture, and light.[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound for in vitro and in vivo studies.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, nuclease-free water (H2O)

  • Vortex mixer

  • Sonicator

  • Sterile, light-protecting microcentrifuge tubes or vials

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Solvent Selection:

    • For a high concentration stock solution, use DMSO. Solubility in DMSO is reported to be <22.5 mg/mL.[2]

    • For aqueous solutions, use water. Solubility in H2O is reported to be <11.25 mg/mL.[2]

  • Reconstitution: a. Aseptically add the calculated volume of the chosen solvent to the vial containing the this compound powder to achieve the desired stock concentration. b. Gently vortex the vial to mix. c. If the compound does not fully dissolve, sonication is recommended to aid dissolution.[2]

  • Aliquoting and Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. b. Store the aliquots at -80°C for long-term storage (up to 1 year in DMSO) or -20°C for short-term storage (up to 2 weeks).[1][2] c. Avoid repeated freeze-thaw cycles.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment

This protocol provides a general HPLC method to assess the purity of this compound powder and monitor its stability over time. This method is based on a published method for the determination of KC 12291 in biological samples and can be adapted for purity testing of the compound itself.[6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or fluorescence detector.

  • Column: Ultrasphere ODS column or equivalent C18 reversed-phase column.[6]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M triethylamine phosphate buffer, pH 2.2). The ratio may need optimization (e.g., starting with 29:71 v/v).[6] An ion-pairing agent like 1-octanesulfonic acid (1 mM) can be included.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 370 nm.[6] A UV detector can also be used, with the wavelength optimized by scanning a standard solution.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Sample Preparation:

    • Initial Purity: Prepare a solution of the this compound powder at the same concentration as the standard.

    • Stability Testing: Store aliquots of the powder under the desired conditions (e.g., recommended and accelerated degradation conditions). At specified time points, prepare solutions as described for the initial purity test.

  • Chromatographic Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solution to determine the retention time and peak area of the intact this compound. c. Inject the sample solutions.

  • Data Analysis:

    • Purity: Calculate the purity of the initial sample by dividing the peak area of the main peak by the total area of all peaks and multiplying by 100.

    • Stability: Compare the peak area of the this compound peak in the stored samples to the initial sample. A decrease in the peak area and the appearance of new peaks indicate degradation.

Mechanism of Action and Signaling Pathway

This compound acts as a blocker of voltage-gated sodium channels (VGSCs), with a particular activity against the sustained or late sodium current (INaL).[1][7] Under normal physiological conditions, VGSCs inactivate rapidly after opening. However, during pathological conditions such as ischemia, a fraction of these channels fails to inactivate, leading to a persistent inward sodium current. This sustained INaL contributes to intracellular sodium overload, which in turn leads to calcium overload via the reverse mode of the sodium-calcium exchanger (NCX).[8][9] Elevated intracellular calcium results in diastolic contracture, reduced cardiac function, and depletion of cellular energy stores (ATP).[9][10] KC 12291, by inhibiting INaL, mitigates these detrimental effects, thereby exerting its cardioprotective properties.[8][9]

KC12291_Mechanism_of_Action cluster_pathology Ischemic Condition cluster_intervention Therapeutic Intervention cluster_outcome Cardioprotective Effects Ischemia Myocardial Ischemia VGSC Voltage-Gated Na+ Channels (Incomplete Inactivation) Ischemia->VGSC INaL Sustained Na+ Current (INaL) VGSC->INaL Na_overload Intracellular Na+ Overload INaL->Na_overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_overload->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Contracture Diastolic Contracture & Reduced Cardiac Function Ca_overload->Contracture ATP_depletion ATP Depletion Ca_overload->ATP_depletion Protection Improved Cardiac Function & Energy Status KC12291 This compound KC12291->INaL Inhibits

Caption: Mechanism of action of this compound in myocardial ischemia.

Workflow for Handling and Stability Assessment

The following diagram illustrates a logical workflow for receiving, storing, and assessing the stability of this compound powder.

KC12291_Handling_Workflow cluster_receiving Receiving and Initial Assessment cluster_storage Storage cluster_stability Stability Assessment cluster_use Experimental Use Receive Receive KC 12291 HCl Powder Initial_QC Initial Quality Control (e.g., HPLC for Purity) Receive->Initial_QC Store_Powder Store Powder at -20°C or 4°C (Desiccated) Initial_QC->Store_Powder Prepare_Stock Prepare Stock Solution (DMSO or H2O) Store_Powder->Prepare_Stock Stability_Study Initiate Stability Study (Different Conditions) Store_Powder->Stability_Study Store_Solution Store Aliquots at -80°C Prepare_Stock->Store_Solution Use_Experiment Use in Experiments Prepare_Stock->Use_Experiment Store_Solution->Use_Experiment Time_Points Analyze at Pre-defined Time Points (e.g., 1, 3, 6 months) Stability_Study->Time_Points HPLC_Analysis HPLC Analysis for Degradation Time_Points->HPLC_Analysis Data_Analysis Compare to Initial QC Data HPLC_Analysis->Data_Analysis Data_Analysis->Use_Experiment Confirm Stability

Caption: Recommended workflow for handling and stability assessment of this compound.

References

Application Notes and Protocols for KC 12291 Hydrochloride in Rodent Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KC 12291 hydrochloride is a cardioprotective agent that functions as an atypical voltage-gated sodium channel (VGSC) blocker.[1] Its mechanism of action involves the preferential inhibition of the sustained, or late, sodium current (I_NaL_) over the peak sodium current.[1] During myocardial ischemia, the failure of VGSCs to fully inactivate leads to an increase in the late sodium current, resulting in intracellular sodium overload. This, in turn, triggers reverse-mode operation of the sodium-calcium exchanger (NCX), leading to calcium overload, diastolic contracture, and exacerbation of ischemic injury. By selectively targeting the late sodium current, this compound mitigates these detrimental effects, thereby preserving cardiac energy status and reducing ischemia-reperfusion injury.[1][2][3]

Important Note on In Vivo Dosage: Despite evidence of its oral anti-ischemic activity in vivo, specific dosage information for this compound in rodent models of myocardial infarction (e.g., in mg/kg) is not available in the peer-reviewed scientific literature to date. The data presented herein is based on effective concentrations determined in in vitro and ex vivo studies. Researchers planning in vivo experiments will need to conduct dose-response studies to establish a safe and efficacious dose for their specific animal model and experimental conditions.

Data Presentation

In Vitro and Ex Vivo Efficacy of this compound
ParameterModel SystemSpeciesKC 12291 ConcentrationKey FindingsReference
Peak Na+ CurrentIsolated CardiomyocytesRat1 µMSignificantly reduced peak Na+ current.[2]
Anoxic ContractureIsolated AtriaGuinea Pig1 µMEffectively delayed the onset and reduced the extent of anoxic contracture.[2]
Ischemia-Induced Na+ OverloadIsolated Perfused HeartsGuinea Pig1 µMPrevented Na+ overload within the initial 12 minutes of ischemia.[2]
Left Ventricular Developed Pressure (LVDP)Isolated Perfused HeartsGuinea Pig1 µMMarkedly improved the recovery of LVDP in reperfusion.[3]
Myocardial ATP LevelsIsolated Perfused HeartsGuinea Pig1 µMAttenuated the decline in ATP during ischemia.[3]
Intracellular pHIsolated Perfused HeartsGuinea Pig1 µMDiminished the ischemia-induced fall in intracellular pH.[3]

Experimental Protocols

General Protocol for Induction of Myocardial Infarction in Rodents (Rat Model)

This protocol describes a common method for inducing myocardial infarction in rats via ligation of the left anterior descending (LAD) coronary artery. This procedure should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., ketamine HCl, xylazine, or isoflurane)

  • Rodent ventilator

  • Surgical instruments (scalpels, forceps, retractors, needle holders)

  • Suture material (e.g., 6-0 silk)

  • ECG monitoring system

  • Warming pad

Procedure:

  • Anesthesia: Anesthetize the rat using a suitable anesthetic regimen. For example, an intraperitoneal injection of ketamine (90 mg/kg) and xylazine (10 mg/kg).

  • Intubation and Ventilation: Intubate the trachea and connect the animal to a rodent ventilator. Maintain ventilation with room air supplemented with oxygen.

  • Thoracotomy: Make a left lateral thoracotomy incision at the fourth intercostal space to expose the heart.

  • LAD Ligation: Carefully open the pericardium and identify the left anterior descending (LAD) coronary artery. Pass a 6-0 silk suture underneath the LAD at a position approximately 2-3 mm from its origin.

  • Induction of Ischemia: Tightly ligate the LAD to induce myocardial ischemia. Successful ligation can be confirmed by the appearance of a pale, ischemic area in the myocardium and by changes in the ECG (e.g., ST-segment elevation).

  • Reperfusion (Optional): For ischemia-reperfusion models, the ligature can be released after a defined period (e.g., 30-45 minutes).

  • Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.

  • Recovery: Discontinue the anesthetic and allow the animal to recover on a warming pad. Provide appropriate post-operative analgesia and care.

Preparation and Administration of this compound (In Vitro Example)

Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or sterile water.

  • Store the stock solution at -20°C.

Administration to Perfused Heart Model:

  • For ex vivo Langendorff-perfused heart experiments, dilute the stock solution in the perfusion buffer (e.g., Krebs-Henseleit buffer) to the desired final concentration (e.g., 1 µM).

  • Introduce the this compound-containing buffer into the perfusion system at a specified time point, for example, prior to the induction of ischemia.

Visualizations

Signaling Pathway of this compound in Myocardial Ischemia

cluster_0 Myocardial Ischemia cluster_1 Cellular Events cluster_2 Intervention Myocardial Ischemia Myocardial Ischemia Increased Late Na+ Current Increased Late Na+ Current Myocardial Ischemia->Increased Late Na+ Current Intracellular Na+ Overload Intracellular Na+ Overload Increased Late Na+ Current->Intracellular Na+ Overload Reverse Mode NCX Reverse Mode NCX Intracellular Na+ Overload->Reverse Mode NCX Intracellular Ca2+ Overload Intracellular Ca2+ Overload Reverse Mode NCX->Intracellular Ca2+ Overload Diastolic Dysfunction Diastolic Dysfunction Intracellular Ca2+ Overload->Diastolic Dysfunction Cell Death Cell Death Intracellular Ca2+ Overload->Cell Death KC 12291 KC 12291 KC 12291->Increased Late Na+ Current

Caption: Mechanism of KC 12291 in ischemic myocardium.

Experimental Workflow for Evaluating this compound in a Rodent MI Model

cluster_0 Animal Model Preparation cluster_1 Treatment cluster_2 Outcome Assessment Acclimatization Acclimatization Baseline Assessment Baseline Assessment Acclimatization->Baseline Assessment MI Induction (LAD Ligation) MI Induction (LAD Ligation) Baseline Assessment->MI Induction (LAD Ligation) Dose-Response Study Dose-Response Study MI Induction (LAD Ligation)->Dose-Response Study Treatment Group (KC 12291) Treatment Group (KC 12291) Dose-Response Study->Treatment Group (KC 12291) Vehicle Control Group Vehicle Control Group Dose-Response Study->Vehicle Control Group Echocardiography Echocardiography Treatment Group (KC 12291)->Echocardiography Vehicle Control Group->Echocardiography Infarct Size Measurement (TTC Staining) Infarct Size Measurement (TTC Staining) Echocardiography->Infarct Size Measurement (TTC Staining) Histopathology Histopathology Infarct Size Measurement (TTC Staining)->Histopathology Biomarker Analysis Biomarker Analysis Histopathology->Biomarker Analysis

Caption: Workflow for in vivo evaluation of KC 12291.

References

Troubleshooting & Optimization

Technical Support Center: Improving KC 12291 Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KC 12291 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is an orally active, atypical voltage-gated sodium channel (VGSC) blocker.[1][2] It exhibits anti-ischemic, bradycardic, and cardioprotective activities, making it a compound of interest for cardiovascular research.[1][2] Like many hydrochloride salts of pharmacologically active compounds, its aqueous solubility can be limited, which poses a significant challenge for achieving adequate and consistent drug exposure in animal models. Poor solubility can lead to low bioavailability, variable absorption, and potentially misleading pharmacokinetic and pharmacodynamic data.

Q2: What are the initial solubility characteristics of this compound?

Based on publicly available data, the solubility of this compound is generally described as follows:

SolventReported SolubilitySource
Water25 mMHello Bio[3]
Water<11.25 mg/mL (Sonication recommended)TargetMol[4]
DMSO<22.5 mg/mL (Sonication recommended)TargetMol[4]

Note: These values should be considered as estimates. It is crucial to determine the solubility in your specific vehicle and experimental conditions.

Q3: What are the general strategies to improve the solubility of a poorly soluble hydrochloride salt like KC 12291?

Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs, including hydrochloride salts.[5][6][7] These can be broadly categorized as:

  • pH Adjustment: For hydrochloride salts of weakly basic compounds, solubility is often pH-dependent, increasing in more acidic environments.[5][7]

  • Co-solvents: Utilizing water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[7]

  • Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.

  • Complexation: Cyclodextrins can form inclusion complexes with drug molecules, thereby increasing their aqueous solubility.

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized form within lipid globules.[8]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6]

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve solubility and dissolution.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound formulations for in vivo studies.

ProblemPotential CauseSuggested Solution
Precipitation upon dilution with aqueous media The drug concentration exceeds its solubility in the final vehicle after dilution of a stock solution (e.g., from DMSO).1. Decrease the concentration of the final dosing solution. 2. Incorporate a co-solvent (e.g., PEG 400, propylene glycol) or a surfactant (e.g., Tween® 80, Cremophor® EL) in the final vehicle to maintain solubility. 3. For oral gavage, consider formulating as a suspension with a suitable suspending agent (e.g., methylcellulose).
Low and variable oral bioavailability Poor dissolution rate in the gastrointestinal tract. Precipitation of the drug in the gut.1. Formulate with a pH-adjusting agent to maintain a lower pH in the local environment, enhancing solubility. 2. Utilize a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS) to improve absorption. 3. Reduce the particle size of the drug powder through micronization before preparing a suspension.
Irritation at the injection site (for parenteral administration) Extreme pH of the formulation. Use of harsh organic solvents.1. Adjust the pH of the formulation to be as close to physiological pH (7.4) as possible while maintaining solubility. 2. Use biocompatible co-solvents such as polyethylene glycol (PEG) 300 or 400, or propylene glycol at the lowest effective concentration. 3. Consider using a cyclodextrin-based formulation to avoid organic solvents.
Inconsistent results between experiments Formulation instability (e.g., drug degradation, particle aggregation in suspensions).1. Always prepare fresh formulations before each experiment. 2. If using a suspension, ensure it is homogenous by continuous stirring or vortexing immediately before administration. 3. Conduct short-term stability studies of your formulation under the intended storage and use conditions.

Experimental Protocols

The following are example protocols for preparing this compound formulations for oral and parenteral administration. Note: These are starting points and may require optimization for your specific experimental needs.

Protocol 1: Oral Gavage Formulation (Aqueous Suspension)

This protocol is suitable for delivering a suspension of this compound to rodents.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose in deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and volumetric flasks

Procedure:

  • Weigh the required amount of this compound.

  • Levigate the powder in a mortar with a small volume of the 0.5% methylcellulose vehicle to form a smooth paste. This ensures proper wetting of the drug particles.

  • Gradually add the remaining vehicle to the paste while continuously triturating.

  • Transfer the mixture to a volumetric flask or beaker with a magnetic stir bar.

  • Rinse the mortar and pestle with a small amount of the vehicle and add it to the bulk preparation to ensure complete transfer of the drug.

  • Stir the suspension continuously on a stir plate for at least 30 minutes before dosing.

  • Maintain gentle stirring during the dosing procedure to ensure homogeneity.

Protocol 2: Parenteral Formulation (Co-solvent/Surfactant System)

This protocol is designed for intravenous or intraperitoneal injection and aims to keep this compound in solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Tween® 80

  • Saline (0.9% NaCl)

  • Sterile vials and syringes

  • 0.22 µm syringe filter

Procedure:

  • Prepare the vehicle by mixing the components in the desired ratio. A common vehicle for preclinical studies is a mixture of DMSO, PEG 400, Tween® 80, and saline. A starting point could be 10% DMSO, 40% PEG 400, 5% Tween® 80, and 45% saline (v/v/v/v).

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add the DMSO component of the vehicle first and vortex until the drug is completely dissolved.

  • Add the PEG 400 and Tween® 80 and vortex to mix.

  • Slowly add the saline while vortexing to avoid precipitation.

  • Once the drug is fully dissolved and the solution is clear, sterile-filter the final formulation using a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final solution for any signs of precipitation before administration.

Visualization of Key Concepts

Signaling Pathway of Voltage-Gated Sodium Channels

This compound acts on voltage-gated sodium channels. Understanding this pathway is crucial for interpreting experimental results.

VGSC_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ (intracellular) VGSC->Na_in allows influx Na_out Na+ (extracellular) Na_out->VGSC Cellular_Response Cellular Response (e.g., Muscle Contraction, Nerve Impulse) Na_in->Cellular_Response triggers Depolarization Membrane Depolarization (e.g., Action Potential) Depolarization->VGSC activates KC12291 KC 12291 Hydrochloride KC12291->VGSC blocks

Voltage-Gated Sodium Channel (VGSC) Signaling Pathway.
Experimental Workflow for Formulation Development

A logical workflow is essential for efficiently developing a suitable formulation for your in vivo study.

Formulation_Workflow cluster_planning Phase 1: Planning & Screening cluster_development Phase 2: Formulation Development cluster_testing Phase 3: In Vivo Testing cluster_optimization Phase 4: Optimization Define_TPP Define Target Product Profile (Route, Dose, Species) Solubility_Screen Solubility Screening (pH, Co-solvents, Surfactants) Define_TPP->Solubility_Screen Prototype_Formulation Develop Prototype Formulations (Solution, Suspension, Emulsion) Solubility_Screen->Prototype_Formulation Stability_Testing Short-term Stability Assessment Prototype_Formulation->Stability_Testing InVivo_Study Conduct In Vivo Study (Pharmacokinetics/Pharmacodynamics) Stability_Testing->InVivo_Study Data_Analysis Analyze Data InVivo_Study->Data_Analysis Optimization Optimize Formulation (if necessary) Data_Analysis->Optimization Optimization->Prototype_Formulation Iterate

Workflow for In Vivo Formulation Development.
Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common formulation issues.

Troubleshooting_Logic Start Start: Formulation Issue (e.g., Precipitation, Low Bioavailability) Check_Solubility Is the drug fully dissolved in the vehicle? Start->Check_Solubility Check_Stability Is the formulation stable over the experiment duration? Check_Solubility->Check_Stability Yes Increase_Solubilizers Action: Increase co-solvent/surfactant or adjust pH. Check_Solubility->Increase_Solubilizers No Check_Route Is the formulation appropriate for the route of administration? Check_Stability->Check_Route Yes Prepare_Fresh Action: Prepare fresh formulation immediately before use. Check_Stability->Prepare_Fresh No Reformulate Action: Reformulate (e.g., suspension to SEDDS). Check_Route->Reformulate No End End: Optimized Formulation Check_Route->End Yes Increase_Solubilizers->Check_Solubility Prepare_Fresh->Check_Stability Reformulate->Start

Logic Diagram for Formulation Troubleshooting.

References

preventing KC 12291 hydrochloride precipitation in physiological saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of KC 12291 hydrochloride in physiological saline.

Troubleshooting Guide: Preventing Precipitation

Precipitation of this compound during the preparation of a physiological saline solution can arise from several factors related to solubility, pH, and handling. This guide offers solutions to common issues.

Q1: I dissolved this compound in physiological saline, but it precipitated out of solution. What happened and how can I fix it?

A1: Precipitation of hydrochloride salts like KC 12291 in physiological saline (0.9% NaCl), which is unbuffered and has a pH around 5.5, is a common issue. The solubility of a hydrochloride salt of a weakly basic compound is highly dependent on the pH of the solution. When the pH of the solution is close to or above the pKa of the compound, the free base form is less soluble and can precipitate.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
pH of Saline The pH of standard physiological saline can be too high, causing the hydrochloride salt to convert to its less soluble free base form.Use a buffered saline solution such as Phosphate-Buffered Saline (PBS) at a pH of 7.4 to maintain the solubility of the protonated compound.
Concentration Exceeds Solubility The intended concentration of this compound may be higher than its intrinsic solubility in physiological saline at room temperature.Determine the solubility of this compound in your desired vehicle. If the intended concentration is too high, consider using a lower concentration or a different vehicle.
Temperature Effects The dissolution process may be endothermic, and a drop in temperature upon adding the solute can decrease solubility, leading to precipitation.Gently warm the solution to 37°C to aid in dissolution. Ensure the solution remains at this temperature during your experiment if possible.
Common Ion Effect Although less common, a high concentration of chloride ions from the saline could slightly decrease the solubility of the hydrochloride salt.This is generally a minor effect but can be mitigated by using a lower concentration of NaCl if the experimental design permits.

Experimental Protocol: Preparation of a Stable this compound Solution

This protocol outlines the recommended steps for preparing a stable solution of this compound in a buffered saline solution to prevent precipitation.

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Sterile filter (0.22 µm)

Procedure:

  • Pre-warm the PBS: Place the required volume of PBS (pH 7.4) in a sterile conical tube and warm it to 37°C in a water bath or incubator.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add the weighed this compound to the pre-warmed PBS.

  • Vortex: Vortex the solution for 1-2 minutes to aid in dissolution.

  • Incubate: Place the tube back in the 37°C water bath or incubator for 15-30 minutes.

  • Visual Inspection: Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat the vortexing and incubation steps.

  • Sterile Filtration: Once the compound is fully dissolved and the solution is clear, sterile filter it using a 0.22 µm filter into a new sterile tube.

  • Maintain Temperature: Keep the final solution at 37°C until use to maintain solubility.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for this compound?

A2: For in vitro and in vivo studies, it is recommended to use a buffered solution at a physiological pH. Phosphate-Buffered Saline (PBS) at pH 7.4 is a common and effective choice to maintain the solubility of hydrochloride salts.

Q3: Can I use DMSO to prepare a stock solution?

A3: Yes, Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of many organic compounds. However, for final dilutions into physiological saline for cellular or animal studies, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: How should I store the this compound solution?

A4: It is generally recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 4°C and bring it to 37°C before use. For longer-term storage, consult the manufacturer's data sheet, as freezing may cause the compound to precipitate out of the aqueous solution.

Visual Guides

TroubleshootingWorkflow start Precipitation Observed in Physiological Saline check_ph Is the saline buffered? start->check_ph use_pbs Action: Use Phosphate-Buffered Saline (PBS) at pH 7.4 check_ph->use_pbs No check_concentration Is the concentration too high? check_ph->check_concentration Yes use_pbs->check_concentration lower_concentration Action: Lower the concentration or determine max solubility check_concentration->lower_concentration Yes check_temperature Was the solution prepared at room temperature? check_concentration->check_temperature No lower_concentration->check_temperature warm_solution Action: Gently warm the solution to 37°C check_temperature->warm_solution Yes stable_solution Stable Solution Achieved check_temperature->stable_solution No warm_solution->stable_solution

Caption: Troubleshooting workflow for this compound precipitation.

ExperimentalProtocol cluster_prep Preparation Steps cluster_dissolution Dissolution Process cluster_final Final Steps pre_warm 1. Pre-warm PBS (pH 7.4) to 37°C weigh 2. Weigh KC 12291 Hydrochloride add_compound 3. Add compound to pre-warmed PBS weigh->add_compound vortex 4. Vortex for 1-2 minutes add_compound->vortex incubate 5. Incubate at 37°C for 15-30 minutes vortex->incubate inspect 6. Visually inspect for clarity incubate->inspect inspect->vortex Particulates remain filter_solution 7. Sterile filter (0.22 µm) inspect->filter_solution Solution is clear maintain_temp 8. Maintain at 37°C until use filter_solution->maintain_temp

Caption: Experimental protocol for preparing a stable this compound solution.

interpreting unexpected results in KC 12291 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KC 12291 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an atypical voltage-gated sodium channel (VGSC) blocker.[1][2] Its primary mechanism involves the inhibition of the sustained, or late, component of the sodium current (INaL) with only moderate effects on the peak sodium current.[2] This selective action on the late sodium current is crucial for its cardioprotective effects, particularly under ischemic conditions where a pathological increase in INaL contributes to sodium and calcium overload, leading to cellular injury.[3]

Q2: What are the expected effects of this compound in a cardiac ischemia model?

A2: In a cardiac ischemia model, this compound is expected to exert cardioprotective effects. These include:

  • Reduced intracellular sodium overload: By inhibiting the late sodium current, KC 12291 prevents the excessive influx of sodium ions that occurs during ischemia.[4]

  • Prevention of diastolic contracture: The compound effectively inhibits the sustained increase in diastolic tension observed in isolated atria during ischemic conditions.[2][5]

  • Improved functional recovery upon reperfusion: By mitigating ischemic injury, this compound has been shown to improve the recovery of left ventricular developed pressure (LVDP) after a period of ischemia.[6]

  • Preservation of cellular energy status: The compound can attenuate the decline in ATP levels during ischemia.[6]

Q3: I am not observing the expected cardioprotective effects. What are some potential reasons?

A3: Several factors could contribute to a lack of efficacy in your experiments:

  • Suboptimal Compound Concentration: The effective concentration of KC 12291 can be context-dependent. Ensure you are using a concentration appropriate for your specific experimental model.

  • Compound Stability and Solubility: this compound's stability and solubility in your experimental buffer should be confirmed. Precipitation or degradation can lead to a lower effective concentration.

  • Experimental Conditions: Factors such as the severity and duration of the ischemic insult, temperature, and perfusion rate can all influence the outcome.

  • Model-Specific Differences: The expression and function of sodium channel isoforms can vary between different animal models and cell types, potentially altering the response to KC 12291.

Q4: Are there any known off-target effects of this compound?

Troubleshooting Guides

Issue 1: Unexpected Electrophysiological Results in Patch-Clamp Experiments

Potential Problem: Inconsistent or absent inhibition of the late sodium current (INaL).

Possible Cause Troubleshooting Step
Incorrect Voltage Protocol Ensure your voltage-clamp protocol is designed to elicit and isolate the late sodium current. This typically involves a sustained depolarizing pulse.
Cell Health Poor cell health can lead to altered ion channel function. Monitor cell viability and use cells with a stable resting membrane potential and low leak current.
Compound Application Ensure complete and rapid perfusion of the cell with the this compound solution. Inadequate exchange can lead to a lower than intended concentration at the channel.
"Run-down" of Sodium Current The sodium current can diminish over the course of a whole-cell patch-clamp recording. Monitor the current in a control condition before and after your experiment to assess for run-down.
Issue 2: High Variability in Langendorff-Perfused Heart Experiments

Potential Problem: Inconsistent results in ischemic contracture or functional recovery.

Possible Cause Troubleshooting Step
Inconsistent Ischemic Insult Standardize the duration and severity of ischemia (e.g., low-flow or no-flow) across all experiments.
Temperature Fluctuations Maintain a constant and physiological temperature of the heart and perfusate throughout the experiment.
Perfusate Composition Ensure the composition of your perfusion buffer (e.g., Krebs-Henseleit) is consistent and properly oxygenated.
Heart-to-Heart Variability Biological variability is inherent. Ensure adequate sample size and appropriate statistical analysis to account for this.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INaL Measurement

This protocol is a generalized guide based on methodologies described in the literature.[4][5]

  • Cell Preparation: Isolate ventricular myocytes from the animal model of choice (e.g., rat, guinea pig) using established enzymatic digestion protocols.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -120 mV.

    • Apply a depolarizing pulse to -20 mV for 200-500 ms to elicit both the peak and late sodium currents.

    • Measure the late sodium current as the sustained inward current towards the end of the depolarizing pulse.

  • Compound Application: Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.

Langendorff-Perfused Isolated Heart Model of Ischemia-Reperfusion

This protocol is a generalized guide based on methodologies described in the literature.[6]

  • Heart Isolation: Anesthetize the animal and rapidly excise the heart.

  • Cannulation and Perfusion:

    • Cannulate the aorta on a Langendorff apparatus.

    • Initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow and maintain at 37°C.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.

  • Baseline Measurements: Record baseline cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Ischemia: Induce global ischemia by stopping or significantly reducing the perfusate flow for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusate flow and monitor the recovery of cardiac function for a defined period (e.g., 60-120 minutes).

  • Drug Treatment: this compound can be included in the perfusate before the ischemic period to assess its protective effects.

Quantitative Data Summary

Table 1: Effect of this compound on Ischemia-Induced Changes in Isolated Guinea Pig Hearts

ParameterControlKC 12291 (1 µM)
Ischemic Contracture PronouncedDelayed onset and decreased extent[6]
LVDP Recovery (% of baseline) ~4%~72%[6]
ATP levels post-ischemia (% of baseline) ~24%~38%[6]
Intracellular pH at end of ischemia ~6.18~6.39[6]

Table 2: Inhibitory Effects of this compound on Sodium Currents

ParameterConditionIC50
Sustained Sodium Current (INaL) Veratridine-stimulated0.55 µM[5]
Sustained Sodium Current (INaL) LPC-induced0.79 µM[5]
Peak Sodium Current (INa) -Moderate inhibition at 1 µM[4]

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Space Ischemia Ischemia VGSC Voltage-Gated Sodium Channel Ischemia->VGSC Increases late Na+ current Na_overload Increased Intracellular Na+ VGSC->Na_overload Na+ influx NCX Na+/Ca2+ Exchanger Ca_overload Increased Intracellular Ca2+ NCX->Ca_overload Ca2+ influx Na_overload->NCX Reverses NCX Cellular_Injury Cellular Injury (e.g., Contracture, Reduced ATP) Na_overload->Cellular_Injury Ca_overload->Cellular_Injury KC12291 KC 12291 Hydrochloride KC12291->VGSC Inhibits late Na+ current

Caption: Signaling pathway of ischemic injury and the point of intervention for this compound.

Experimental_Workflow cluster_patch_clamp Patch-Clamp Electrophysiology cluster_langendorff Langendorff Heart Perfusion Cell_Isolation Isolate Cardiomyocytes Whole_Cell Establish Whole-Cell Configuration Cell_Isolation->Whole_Cell Voltage_Protocol Apply Voltage-Clamp Protocol to Elicit INaL Whole_Cell->Voltage_Protocol Record_Control Record Baseline Late Na+ Current Voltage_Protocol->Record_Control Apply_KC12291 Perfuse with KC 12291 Record_Control->Apply_KC12291 Record_Treated Record Late Na+ Current with KC 12291 Apply_KC12291->Record_Treated Analyze_Inhibition Analyze % Inhibition Record_Treated->Analyze_Inhibition Heart_Excision Excise Heart Cannulation Cannulate Aorta Heart_Excision->Cannulation Stabilization Stabilize Heart Cannulation->Stabilization Baseline Record Baseline Function Stabilization->Baseline Ischemia Induce Ischemia Baseline->Ischemia Reperfusion Reperfuse Ischemia->Reperfusion Assess_Recovery Assess Functional Recovery Reperfusion->Assess_Recovery

Caption: Generalized experimental workflows for patch-clamp and Langendorff heart experiments.

References

stability of KC 12291 hydrochloride in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the handling and stability assessment of KC 12291 hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: this compound in its powdered form is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years or at 4°C for up to two years.[1] The product is typically shipped at ambient temperature, and this has been shown not to affect its stability.[2][3]

Q2: What is the recommended procedure for preparing stock solutions of this compound?

A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[2] To prepare stock solutions, it is recommended to use either water (up to 25 mM) or DMSO (up to 50 mM).[2] To facilitate dissolution, sonication is advised.[4] It is best practice to prepare fresh solutions for immediate use.[2]

Q3: How should I store solutions of this compound?

A3: If storage of a stock solution is necessary, it is recommended to store it at -20°C for a period of up to one month.[2] For longer-term storage, aliquots can be stored at -80°C for up to three months.[1] Before use, the solution should be equilibrated to room temperature, and it is crucial to ensure that no precipitate has formed.[2]

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue. This "crashing out" effect can be mitigated by:

  • Reducing the final concentration: Lowering the final concentration of this compound in the aqueous solution may prevent precipitation.

  • Optimizing the dilution process: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring to avoid localized high concentrations.

  • Using a co-solvent: In some instances, the use of a co-solvent may be necessary to maintain solubility.

Troubleshooting Guide: Solution Stability

Issues with the stability of this compound in solution can manifest as precipitation, loss of activity, or the appearance of degradation products. This guide provides a systematic approach to troubleshooting these issues.

Table 1: Troubleshooting Common Stability Issues
Observation Potential Cause Recommended Action
Precipitation in stock solution (DMSO or Water) Solution concentration is too high.Prepare a new stock solution at a lower concentration.
Improper storage (e.g., multiple freeze-thaw cycles).Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
Absorption of water into DMSO.Use anhydrous DMSO for preparing stock solutions.
Precipitation upon dilution in aqueous media "Antisolvent" effect due to a rapid change in polarity.Add the stock solution dropwise to the aqueous medium while stirring. Perform serial dilutions.
Final concentration exceeds aqueous solubility.Decrease the final working concentration of the compound.
Loss of biological activity Degradation of the compound.Prepare fresh solutions before each experiment. If storing solutions, ensure they are kept at the recommended temperature and for the specified duration.
Perform a stability analysis using an analytical technique like HPLC to check for degradation products.
Appearance of unexpected peaks in analytical analysis (e.g., HPLC) Chemical degradation of this compound.Investigate potential degradation pathways (hydrolysis, oxidation). Adjust solution pH or add antioxidants if necessary.
Contamination.Ensure all solvents and materials used for solution preparation are of high purity.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
  • Prepare working solutions by diluting the stock solution with the relevant stress condition medium (e.g., 0.1 M HCl, 0.1 M NaOH, water, 3% H₂O₂).

2. Forced Degradation (Stress Testing):

  • Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
  • Neutral Hydrolysis: Dissolve the drug in water and incubate at 60°C for 24 hours.
  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
  • Photostability: Expose the solid drug and its solution to UV light (e.g., 254 nm) for 24 hours.
  • Thermal Degradation: Heat the solid drug at 105°C for 24 hours.

3. Sample Analysis by HPLC:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze the samples using a reverse-phase HPLC system with UV detection. A C18 column is commonly used for this type of analysis.
  • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.
  • Identify and quantify the degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed and unstressed samples.
  • The specificity of the method is demonstrated if the degradation products are well-resolved from the parent peak.

Visualizations

Signaling Pathway

This compound is known to be an atypical voltage-gated sodium channel (VGSC) blocker. It specifically reduces the sustained Na+ channel current.

G cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Sustained_Na_Current Sustained Na+ Current VGSC->Sustained_Na_Current generates KC12291 KC 12291 Hydrochloride KC12291->VGSC blocks Cellular_Effects Cardioprotective and Anti-ischemic Actions Sustained_Na_Current->Cellular_Effects inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting stability issues observed with this compound solutions.

G Start Stability Issue Observed (e.g., Precipitation, Loss of Activity) Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Storage Conditions (Temp, Duration, Aliquoting) Start->Check_Storage Check_Dilution Examine Dilution Procedure Start->Check_Dilution HPLC_Analysis Perform HPLC Analysis Check_Prep->HPLC_Analysis Check_Storage->HPLC_Analysis Check_Dilution->HPLC_Analysis Degradation_Detected Degradation Products Detected? HPLC_Analysis->Degradation_Detected Optimize_Conditions Optimize Solution Conditions (pH, Antioxidants) Degradation_Detected->Optimize_Conditions Yes Prepare_Fresh Prepare Fresh Solution Degradation_Detected->Prepare_Fresh No End Issue Resolved Optimize_Conditions->End Prepare_Fresh->End

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Optimizing KC 12291 Hydrochloride Concentration for Cardiomyocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for KC 12291 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cardiomyocyte studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cardiomyocytes?

This compound is an atypical voltage-gated sodium channel (VGSC) blocker.[1] Unlike traditional sodium channel blockers, it exhibits a preferential inhibition of the sustained, or late, sodium current (INaL) over the peak transient sodium current (INaP). This selective action is crucial for its cardioprotective effects, particularly under ischemic conditions where an increase in INaL contributes to sodium and calcium overload, leading to cellular injury. By inhibiting INaL, KC 12291 helps to prevent these detrimental ionic imbalances.

Q2: What is the recommended working concentration of this compound for cardiomyocyte experiments?

A frequently effective concentration of this compound for observing cardioprotective effects in isolated cardiomyocytes and perfused heart models is 1 µM.[1][2] At this concentration, it has been shown to significantly reduce ischemia-induced sodium overload and improve functional recovery upon reperfusion without affecting baseline cardiac contractility.[1][2] However, the optimal concentration can vary depending on the specific experimental goals and cell type. It is always recommended to perform a dose-response study to determine the ideal concentration for your specific application.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in both water and DMSO. For experimental use, it is advisable to prepare fresh solutions on the day of the experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month. Before use, ensure the solution is brought to room temperature and that any precipitate has fully dissolved.

Q4: What are the known IC50 values for this compound in cardiomyocytes?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the specific endpoint being measured. For the inhibition of veratridine- and lysophosphatidylcholine (LPC)-induced sustained sodium current contractures, the IC50 values are approximately 0.55 µM and 0.79 µM, respectively.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from published studies.

Table 1: IC50 Values of this compound in Cardiomyocyte Preparations

ParameterExperimental ModelIC50 (µM)
Inhibition of Veratridine-Induced Sustained Na+ Current ContractureIsolated Guinea Pig Atria0.55
Inhibition of LPC-Induced Sustained Na+ Current ContractureIsolated Guinea Pig Atria0.79

Table 2: Effective Concentrations and Observed Effects of this compound

Concentration (µM)Cell/Tissue TypeKey Observed Effects
1Rat CardiomyocytesSignificant reduction of peak Na+ current.
1Isolated Guinea Pig AtriaNo effect on baseline contractility; delayed onset and reduced extent of anoxic contracture.
1Isolated Perfused Guinea Pig HeartsPrevented Na+ overload during early ischemia; improved functional recovery upon reperfusion.

Experimental Protocols & Methodologies

Below are detailed methodologies for key experiments involving this compound.

Patch-Clamp Electrophysiology for Measuring Sustained Sodium Current (INaL)

This protocol is designed to isolate and measure the effect of this compound on the sustained sodium current in isolated cardiomyocytes.

Methodology:

  • Cell Preparation: Isolate ventricular cardiomyocytes from the desired species (e.g., rat, guinea pig) using standard enzymatic digestion protocols. Allow cells to stabilize before recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -120 mV to ensure availability of sodium channels.

    • Apply a depolarizing pulse to -20 mV for 200-500 ms to inactivate the transient sodium current and allow for the measurement of the sustained component.

    • Measure the sustained current as the mean current during the final 50-100 ms of the depolarizing pulse.

  • Data Acquisition:

    • Record baseline INaL.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM).

    • Record INaL in the presence of the compound.

  • Analysis: Compare the amplitude of the sustained current before and after application of this compound to determine the percentage of inhibition.

Calcium Transient Imaging

This protocol outlines the measurement of intracellular calcium transients in cardiomyocytes treated with this compound.

Methodology:

  • Cell Preparation: Plate isolated cardiomyocytes on glass-bottom dishes coated with laminin.

  • Calcium Indicator Loading:

    • Incubate cardiomyocytes with a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological buffer at room temperature for 20-30 minutes.

    • Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.

  • Imaging Setup:

    • Use a confocal microscope equipped for live-cell imaging and rapid image acquisition.

    • Excite the calcium indicator at its excitation wavelength (e.g., ~488 nm for Fluo-4) and record emission at the appropriate wavelength (e.g., ~515-530 nm).

  • Data Acquisition:

    • Record baseline calcium transients under electrical field stimulation (e.g., 1 Hz).

    • Perfuse the cells with a buffer containing this compound at the desired concentration.

    • Continue recording calcium transients to observe any changes in amplitude, duration, and decay kinetics.

  • Analysis: Analyze the recorded transients to quantify parameters such as peak fluorescence intensity (systolic Ca2+), baseline fluorescence (diastolic Ca2+), time to peak, and decay time constant (tau).

Cardiomyocyte Contractility Assay

This protocol describes a video-based method to assess the effect of this compound on cardiomyocyte contractility.

Methodology:

  • Cell Preparation: Plate isolated cardiomyocytes in a chamber suitable for microscopy and electrical stimulation.

  • Experimental Setup:

    • Place the chamber on the stage of an inverted microscope equipped with a high-speed camera.

    • Use a field stimulator to pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

  • Data Acquisition:

    • Record high-speed videos of contracting cardiomyocytes at baseline.

    • Introduce this compound into the chamber at the desired concentration.

    • Record videos of the same cells after drug application.

  • Analysis:

    • Use a contractility analysis software to track the movement of the cell edges during contraction and relaxation.

    • Quantify parameters such as fractional shortening, contraction velocity, and relaxation velocity.

    • Compare these parameters before and after treatment with this compound.

Troubleshooting Guides

Problem 1: Inconsistent or no effect of this compound in patch-clamp experiments.

  • Possible Cause: Compound degradation.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If using frozen stocks, ensure they have not undergone multiple freeze-thaw cycles.

  • Possible Cause: Incorrect voltage-clamp protocol.

    • Solution: Ensure your voltage protocol is optimized to isolate the sustained sodium current. A holding potential of -120 mV and a long depolarizing pulse are crucial.

  • Possible Cause: Cell health.

    • Solution: Only use healthy, rod-shaped cardiomyocytes with clear striations for patch-clamp experiments. Poor cell health can alter ion channel function.

Problem 2: High variability in calcium transient measurements.

  • Possible Cause: Uneven loading of the calcium indicator.

    • Solution: Ensure consistent incubation time and temperature during dye loading. Check for uniform fluorescence across the cell population before starting the experiment.

  • Possible Cause: Phototoxicity or dye bleaching.

    • Solution: Minimize laser exposure by using the lowest possible laser power and reducing the duration of image acquisition.

  • Possible Cause: Cell-to-cell variability.

    • Solution: Increase the number of cells analyzed for each condition to obtain statistically significant results. Analyze data from multiple independent experiments.

Problem 3: Difficulty in analyzing contractility from video recordings.

  • Possible Cause: Poor image quality.

    • Solution: Optimize microscope settings (e.g., contrast, illumination) to clearly visualize the cell edges. Ensure the cells are well-adhered and in a single focal plane.

  • Possible Cause: Irregular beating or arrhythmias.

    • Solution: If studying arrhythmias, this may be the expected outcome. If not, ensure the pacing frequency is appropriate for the cell type and that the cells are healthy. High concentrations of this compound could potentially induce arrhythmias.

Visualizations

Signaling_Pathway Ischemia Ischemia / Pathological Conditions INaL Increased Sustained Na+ Current (INaL) Ischemia->INaL Na_Overload Intracellular Na+ Overload INaL->Na_Overload Ca_Overload Intracellular Ca2+ Overload (via NCX reversal) Na_Overload->Ca_Overload NCX Cell_Injury Cardiomyocyte Injury & Dysfunction Ca_Overload->Cell_Injury KC12291 This compound KC12291->INaL Inhibits

Caption: Mechanism of action of this compound in ischemic cardiomyocytes.

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Experimental Assays cluster_treatment Treatment cluster_analysis Data Analysis Cardiomyocyte_Isolation Isolate Cardiomyocytes Cell_Plating Plate cells for specific assay Cardiomyocyte_Isolation->Cell_Plating Patch_Clamp Patch-Clamp (I-V Curves, AP Duration) Calcium_Imaging Calcium Imaging (Transients) Contractility Contractility Assay (Video Microscopy) KC12291_Application Apply KC 12291 HCl (Dose-Response) Patch_Clamp->KC12291_Application Calcium_Imaging->KC12291_Application Contractility->KC12291_Application Data_Quantification Quantify Parameters KC12291_Application->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: General experimental workflow for studying this compound effects.

Caption: A logical approach to troubleshooting experiments with this compound.

References

Technical Support Center: KC 12291 Hydrochloride in Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KC 12291 hydrochloride in patch clamp electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an atypical voltage-gated sodium channel (VGSC) blocker.[1][2][3] Its primary mechanism is the potent inhibition of the sustained, or late, component of the sodium current (INaL) with a more moderate effect on the peak transient sodium current.[4][5] This preferential blocking of the sustained current contributes to its cardioprotective and anti-ischemic properties.[2][3][4][6]

Q2: What are the recommended concentrations of this compound for patch clamp experiments?

Based on published data, a concentration of 1 µM has been shown to significantly reduce the peak Na+ current in rat ventricular cardiomyocytes.[2][6] The IC50 values for inhibiting veratridine- and LPC-induced sustained sodium currents are 0.55 µM and 0.79 µM, respectively.[1][7] A concentration range of 0.5 µM to 10 µM is a reasonable starting point for most applications.

Q3: How should I prepare and store this compound solutions?

This compound is soluble in water (up to 25 mM) and DMSO (up to 50 mM).[1] For patch clamp experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your external recording solution. Stock solutions can be stored at -20°C for up to one month.[1] It is recommended to prepare fresh working solutions on the day of the experiment.[1] Before use, ensure the solution is at room temperature and that no precipitate is visible.[1]

Q4: Is this compound specific to a particular subtype of voltage-gated sodium channels?

The available literature primarily describes the effects of this compound on cardiac sodium channels.[4][6][7] While it is characterized as a VGSC blocker, its activity on different neuronal or other tissue-specific sodium channel isoforms may vary. Researchers should empirically determine its efficacy and selectivity in their specific cell type of interest.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No observable effect of this compound on sodium currents. Incorrect Drug Concentration: The concentration may be too low for the specific channel subtype or experimental conditions.Increase the concentration of this compound in a stepwise manner (e.g., from 1 µM to 5 µM, then 10 µM).
Drug Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound.[1]
Slow Onset of Action: The drug may require more time to reach its binding site and exert its effect.Increase the perfusion time of the drug before recording. Monitor the current over several minutes to observe any gradual changes.
Channel State-Dependence: The blocking effect of this compound may be dependent on the conformational state of the sodium channel (resting, open, or inactivated).[6]Modify your voltage protocol to include a pre-pulse to different potentials to favor different channel states before the test pulse.
Recording becomes unstable after applying this compound. Precipitation of the Compound: At higher concentrations or in certain external solutions, the compound may precipitate and affect the giga-seal or the health of the cell.Visually inspect the recording chamber for any signs of precipitation. If observed, prepare a fresh, lower concentration solution. Consider filtering the final working solution.
Off-Target Effects: At higher concentrations, this compound might have off-target effects on other ion channels or cellular processes, leading to changes in cell health and recording stability.Use the lowest effective concentration of the drug. If instability persists, consider performing control experiments to test for effects on other major ion currents (e.g., potassium, calcium) in your cell type.
Solvent Effects: If using a high concentration of DMSO from your stock solution, the solvent itself could be affecting the cell membrane and recording stability.Ensure the final concentration of DMSO in your external solution is low (typically <0.1%). Run a vehicle control with the same concentration of DMSO to rule out solvent effects.
Variability in the blocking effect between experiments. Inconsistent Drug Application: The perfusion system may not be delivering the drug consistently to the cell being recorded.Ensure your perfusion system is working correctly and that the cell is fully exposed to the solution containing this compound.
Differences in Cell Health: The health and resting membrane potential of the cells can influence the state of the sodium channels and thus the efficacy of the blocker.Only accept recordings from healthy cells with a stable resting membrane potential. Partial depolarization can enhance the inhibitory effects of KC 12291.[6]
Temperature Fluctuations: The kinetics of ion channels and the binding of drugs can be temperature-dependent.Maintain a consistent and controlled temperature throughout your experiments.

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

This protocol is designed to assess the effect of this compound on voltage-gated sodium currents in a cultured cell line (e.g., HEK293 cells expressing a specific sodium channel isoform) or isolated primary cells (e.g., cardiomyocytes).

Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Using Cesium-based internal solution helps to block potassium channels).

  • This compound stock solution (10 mM in DMSO).

Procedure:

  • Prepare the external and internal solutions and filter them.

  • Prepare fresh working solutions of this compound in the external solution on the day of the experiment. Include a vehicle control (external solution with the same final concentration of DMSO).

  • Establish a stable whole-cell patch clamp configuration.

  • Allow the cell to dialyze with the internal solution for 3-5 minutes before recording.

  • Record baseline sodium currents using a voltage-step protocol. For example, from a holding potential of -100 mV, apply depolarizing steps from -80 mV to +40 mV in 10 mV increments for 50 ms.

  • Perfuse the cell with the control (vehicle) solution for 2-3 minutes and record the sodium currents again to ensure stability.

  • Perfuse the cell with the desired concentration of this compound (e.g., 1 µM) for 3-5 minutes.

  • Record the sodium currents using the same voltage-step protocol.

  • To assess the effect on the sustained current, use a longer depolarizing pulse (e.g., 200-500 ms) and measure the current at the end of the pulse.

  • Wash out the drug by perfusing with the control solution for 5-10 minutes and record the recovery of the sodium currents.

Signaling Pathways and Workflows

KC12291_Mechanism_of_Action cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Peak & Sustained Current Reduced_Excitability Reduced Neuronal Firing or Cardiac Action Potential Duration Na_in->Reduced_Excitability Leads to KC12291 KC 12291 Hydrochloride KC12291->VGSC

Caption: Mechanism of action of this compound on voltage-gated sodium channels.

Patch_Clamp_Workflow A Prepare Solutions (External, Internal, Drug) B Establish Whole-Cell Patch Clamp Configuration A->B C Record Baseline Sodium Currents B->C D Perfuse with Vehicle Control C->D E Record Control Sodium Currents D->E F Perfuse with This compound E->F G Record Sodium Currents in presence of Drug F->G H Washout with Control Solution G->H I Record Recovery Sodium Currents H->I J Data Analysis I->J

Caption: Experimental workflow for a patch clamp experiment with this compound.

Troubleshooting_Logic Start Experiment Start Problem No Effect or Instability Observed? Start->Problem Check_Conc Is Concentration Appropriate? Problem->Check_Conc Yes Success Experiment Successful Problem->Success No Check_Conc->Problem No, Adjust Check_Freshness Is Drug Solution Fresh? Check_Conc->Check_Freshness Yes Check_Freshness->Problem No, Remake Check_Perfusion Is Perfusion Adequate? Check_Freshness->Check_Perfusion Yes Check_Perfusion->Problem No, Fix Check_Stability Is Recording Stable? Check_Perfusion->Check_Stability Yes Check_Stability->Problem No, Re-patch Check_Vehicle Run Vehicle Control Check_Stability->Check_Vehicle Yes Check_Vehicle->Problem Issue with Vehicle Check_Vehicle->Success

Caption: A logical flow for troubleshooting common issues in patch clamp recordings.

References

potential off-target effects of KC 12291 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of KC 12291 hydrochloride in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues, with a focus on understanding its mechanism of action and potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an orally active, atypical voltage-gated sodium channel (VGSC) blocker.[1][2][3][4] Its primary mechanism is the inhibition of the sustained sodium current (INaL), also referred to as the late sodium current.[1][2][3] By reducing this sustained current, it demonstrates anti-ischemic, bradycardic, and cardioprotective effects in both in vitro and in vivo models.[1][2][3]

Q2: What are the known on-target effects of this compound?

A2: The on-target effects of this compound are directly related to its blockade of sustained sodium currents. These include the prevention of diastolic contracture in isolated atria and a reduction in the peak Na+ current in cardiomyocytes.[1][2][5] These actions contribute to its observed cardioprotective and anti-ischemic properties.[1][2][3]

Q3: Is there any information available on the off-target effects of this compound?

A3: Currently, there is a lack of specific studies detailing the off-target effects of this compound. However, as with many small molecule inhibitors, the potential for off-target activity exists. Researchers should consider two main possibilities based on its chemical class and structure:

  • Interaction with other ion channels: Non-selective VGSC blockers can interact with different sodium channel subtypes (Nav1.1-Nav1.9) expressed in various tissues, potentially leading to unintended effects on the central and peripheral nervous systems.[1]

  • Activity of the thiadiazole moiety: this compound contains a thiadiazole ring. Thiadiazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] This suggests the possibility of interactions with molecular targets beyond voltage-gated sodium channels.

Q4: How can I distinguish between on-target and potential off-target effects in my experiments?

A4: A multi-pronged approach is recommended to differentiate between on-target and off-target effects:

  • Use of Structurally Unrelated VGSC Blockers: If a similar biological outcome is observed with other VGSC blockers that have a different chemical structure, it is more likely to be an on-target effect.[1]

  • Control Experiments: Utilize cell lines that do not express the target sodium channel subtype or employ techniques like siRNA to knock down its expression. If the experimental effect persists, it is likely an off-target effect.[1]

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known potency of this compound for the intended sodium channel. Off-target effects may appear at significantly higher or lower concentrations.[1]

  • Selectivity Profiling: To proactively investigate off-target interactions, consider screening this compound against a panel of other ion channels, receptors, and kinases.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Unexpected cytotoxicity or reduced cell viability. 1. Off-target effect: The compound may be interacting with other vital cellular pathways. 2. High concentration: The concentration used may be too high, leading to non-specific toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Test the compound in a control cell line that does not express the target sodium channel to assess non-specific toxicity. 3. Consider screening against a cytotoxicity panel.
Observed effect is inconsistent with sodium channel blockade. 1. Off-target activity: The compound may be modulating a different signaling pathway. 2. Experimental artifact: The experimental setup may be flawed.1. Review the literature for known off-target effects of similar compounds (VGSC blockers, thiadiazole derivatives). 2. Use a structurally unrelated VGSC blocker as a positive control. 3. Verify the expression of the target sodium channel in your experimental system.
Variability in experimental results. 1. Compound stability: The compound may be degrading in your experimental media. 2. Inconsistent compound concentration: Issues with solubilizing or diluting the compound.1. Prepare fresh solutions of this compound for each experiment. 2. Ensure complete solubilization of the compound before use. 3. Verify the final concentration of the compound in your assay.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 (Inhibition of sustained sodium current, INaL) 9.6 µMIsolated atria[1]
IC50 (Prevention of veratridine-induced contracture) 0.55 µMIsolated atria[1]
IC50 (Prevention of LPC-induced contracture) 0.79 µMIsolated atria[1]

Experimental Protocols

Protocol 1: Assessment of On-Target Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in a suitable cell line (e.g., HEK293 cells expressing a specific Nav subtype).

Methodology:

  • Cell Preparation: Culture cells expressing the target sodium channel subtype to 70-80% confluency. Dissociate cells using a gentle, enzyme-free method.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the appropriate internal solution.

  • Electrophysiological Recording:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol suitable for activating the sodium channel of interest.

    • Record baseline currents in the absence of the compound.

  • Compound Application: Perfuse the cell with an external solution containing various concentrations of this compound.

  • Data Analysis:

    • Measure the peak and sustained current amplitudes at each concentration.

    • Normalize the currents to the baseline recording.

    • Plot a dose-response curve and calculate the IC50 value.

Protocol 2: General Workflow for Off-Target Effect Screening

This protocol provides a general workflow for identifying potential off-target effects of this compound.

Methodology:

  • Broad Panel Screening:

    • Submit the compound to a commercial service for screening against a broad panel of receptors, kinases, and other enzymes (e.g., a Eurofins SafetyScreen panel).

    • This will provide a broad overview of potential off-target interactions.

  • Secondary Assays:

    • For any "hits" identified in the primary screen, perform secondary, functional assays to confirm the interaction and determine its potency (e.g., IC50 or Ki).

  • Cell-Based Assays:

    • Based on the confirmed off-target interactions, design cell-based assays to investigate the physiological relevance of these findings.

    • For example, if the compound is found to inhibit a specific kinase, assess its effect on the downstream signaling pathway of that kinase in a relevant cell line.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx (Sustained Current) VGSC->Na_in Mediates Cellular_Effects Anti-ischemic & Cardioprotective Effects Na_in->Cellular_Effects Leads to (when blocked) KC12291 KC 12291 Hydrochloride KC12291->VGSC Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Unexpected Experimental Result check_concentration Verify Compound Concentration & Stability start->check_concentration on_target_assay Perform On-Target Assay (e.g., Patch Clamp) check_concentration->on_target_assay Concentration OK control_experiment Use Control Cell Line (No Target Expression) on_target_assay->control_experiment off_target_screening Conduct Broad Off-Target Screening (e.g., Kinase Panel) control_experiment->off_target_screening Effect Persists analyze_data Analyze Data & Formulate New Hypothesis control_experiment->analyze_data Effect Abolished (On-Target) off_target_screening->analyze_data

Caption: Workflow for investigating unexpected experimental outcomes.

Troubleshooting_Tree start Unexpected Result Observed q1 Is the effect dose-dependent and at the expected IC50? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes q2 Does a structurally different VGSC blocker replicate the effect? q1->q2 No a1_no Potential Off-Target Effect or Artifact a2_yes Confirms On-Target Pathway q2->a2_yes Yes a2_no Suggests Off-Target Effect Specific to KC 12291 q2->a2_no No

Caption: Decision tree for troubleshooting experimental results.

References

managing pH changes when dissolving KC 12291 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: KC 12291 Hydrochloride

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and dissolution of this compound. Researchers, scientists, and drug development professionals can find information to address common challenges, particularly those related to pH management during solution preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental use of this compound.

Q1: My this compound solution is acidic and has a lower pH than my vehicle control. Why is this happening and how can I correct it?

A1: this compound is the salt of a weak base (the amine-containing KC 12291) and a strong acid (hydrochloric acid). When dissolved in a neutral solvent like water or saline, the hydrochloride salt dissociates, and the protonated amine can then partially hydrolyze water, releasing H+ ions and lowering the pH.

To manage this, you can:

  • Adjust the pH: After dissolving the compound, slowly add a dilute basic solution (e.g., 0.1 N NaOH) dropwise while monitoring the pH with a calibrated pH meter until the desired pH is reached. Be cautious not to overshoot the target pH, as this could cause the free base form of KC 12291 to precipitate.

  • Use a buffer: Prepare your solution in a biologically compatible buffer (e.g., PBS, HEPES) that has a buffering capacity in your desired pH range. The buffer will help to resist the pH change upon dissolution of the compound.

Q2: I am having difficulty dissolving this compound at my desired concentration. What can I do?

A2: Limited aqueous solubility can be a challenge.[1] Here are several strategies to improve solubility:

  • Sonication: As recommended by some suppliers, sonicating the solution can help to break up particles and enhance dissolution.[1]

  • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility. However, be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: Lowering the pH further can sometimes increase the solubility of hydrochloride salts of weak bases. You could try dissolving the compound in a slightly acidic vehicle.

  • Co-solvents: For stock solutions, using a small amount of an organic co-solvent like DMSO or ethanol can significantly improve solubility.[2] However, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: After dissolving KC 122991 hydrochloride and adjusting the pH, a precipitate has formed. What happened?

A3: This is likely due to the precipitation of the free base form of KC 12291. The hydrochloride salt is generally more water-soluble than the free base. By increasing the pH, you are deprotonating the amine, converting it to the less soluble free base. If the concentration of the free base exceeds its solubility limit at that pH, it will precipitate out of solution. To avoid this, carefully monitor the pH during adjustment and consider preparing a more dilute solution if precipitation is a persistent issue.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of a solution of this compound in pure water?

A1: The pH of a solution of KC 122991 hydrochloride in water will be acidic (pH < 7). The exact pH will depend on the concentration of the solution, but it is expected to be in the range of 3-6.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: For high-concentration stock solutions, DMSO is a common choice.[1] For aqueous solutions, water, saline, or a suitable buffer can be used, though solubility may be limited.[1] It is always recommended to consult the manufacturer's datasheet for specific solubility information.

Q3: How should I store solutions of this compound?

A3: In-solvent storage recommendations are typically at -80°C for several months or -20°C for shorter periods.[3] It is best to follow the specific storage instructions provided on the product data sheet. Avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Illustrative pH-Dependent Aqueous Solubility Profile of a Generic Amine Hydrochloride Salt (e.g., this compound)

pHExpected Solubility TrendRationale
2-4HighThe compound is predominantly in its protonated, more soluble hydrochloride salt form.
5-6Moderate to HighA significant portion of the compound is still in the protonated form.
7-8LowAs the pH approaches and surpasses the pKa of the amine, the less soluble free base form predominates.
> 8Very LowThe compound is almost entirely in the free base form, leading to minimal aqueous solubility.

Note: This table presents an expected trend for a compound like this compound based on general chemical principles. The actual pKa and solubility should be determined experimentally.

Experimental Protocols

Protocol for Preparing a pH-Adjusted Aqueous Solution of this compound

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add the powder to your chosen aqueous vehicle (e.g., sterile water, saline).

  • Promote Dissolution: If the compound does not dissolve readily, use a vortex mixer and/or sonicate the solution in a water bath. Gentle warming can be applied if necessary.

  • Measure Initial pH: Once the compound is fully dissolved, measure the pH of the solution using a calibrated pH meter.

  • pH Adjustment (if required): Slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise while continuously stirring and monitoring the pH.

  • Final Volume: Once the target pH is reached, add the vehicle to reach the final desired volume.

  • Sterilization (if for cell culture): If the solution is for use in cell culture, sterilize it by passing it through a 0.22 µm syringe filter.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_ph pH Management cluster_final Final Steps weigh Weigh KC 12291 HCl add_vehicle Add Aqueous Vehicle weigh->add_vehicle dissolve Promote Dissolution (Vortex, Sonicate) add_vehicle->dissolve measure_ph Measure Initial pH dissolve->measure_ph adjust_ph Adjust pH with dilute NaOH measure_ph->adjust_ph If pH is too low final_volume Adjust to Final Volume measure_ph->final_volume If pH is acceptable check_solubility Check for Precipitation adjust_ph->check_solubility check_solubility->adjust_ph If precipitate forms, re-evaluate concentration check_solubility->final_volume No precipitate sterilize Sterile Filter (0.22 µm) final_volume->sterilize final_solution Ready for Experiment sterilize->final_solution

Caption: Workflow for preparing a pH-adjusted solution of this compound.

chemical_equilibrium cluster_solid Solid State cluster_solution Aqueous Solution solid KC 12291-NH+Cl- (Solid) dissociated KC 12291-NH+ (aq) + Cl- (aq) solid->dissociated Dissolves in Water hydrolysis KC 12291-N (aq) + H3O+ (aq) dissociated->hydrolysis Hydrolysis Reaction water H2O hydrolysis->dissociated Equilibrium water->hydrolysis + 2H2O

Caption: Chemical equilibrium of this compound in an aqueous solution.

References

minimizing variability in in vivo studies with KC 12291 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies with KC 12291 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active, atypical voltage-gated sodium channel (VGSC) blocker.[1] Its primary mechanism of action is the inhibition of the sustained sodium current (INaL), which is prominent during ischemic conditions.[1][2] By blocking this current, this compound helps to prevent intracellular sodium overload, a key factor in ischemic injury, thereby exerting cardioprotective effects.[2]

Q2: In which animal models has this compound been studied?

A2: Based on available literature, this compound has been investigated in in vitro and ex vivo studies using isolated cardiomyocytes and hearts from rats and guinea pigs.[2] It has also been shown to have oral anti-ischemic activity in vivo.[1]

Q3: What are the expected effects of this compound in a cardiac ischemia model?

A3: In models of myocardial ischemia, this compound is expected to delay the onset of ischemic contracture, reduce the accumulation of intracellular sodium, and preserve cardiac energy status.[2][3] This can lead to improved recovery of cardiac function upon reperfusion.[3]

Q4: Are there any known pharmacokinetic data for this compound in rodents?

Troubleshooting Guide

Issue 1: High Variability in Efficacy Between Animals

High variability in the therapeutic effect of this compound can be a significant challenge. Below are potential causes and troubleshooting steps.

Potential Cause Troubleshooting Steps
Inconsistent Oral Bioavailability - Standardize Food and Water Access: Ensure consistent fasting periods before dosing, as food can affect drug absorption. Provide water ad libitum. - Refine Oral Gavage Technique: Improper gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect absorption. Ensure all personnel are thoroughly trained and consistent in their technique.[5][6] Use flexible plastic feeding tubes to minimize trauma.[5] - Confirm Accurate Dosing: Double-check calculations for dose volume based on the most recent animal weights. Ensure the formulation is homogenous and does not precipitate.
Variability in Myocardial Infarct Size - Standardize Surgical Procedure: The location of coronary artery ligation significantly impacts infarct size.[7] Use precise anatomical landmarks for ligation and ensure consistency across all animals. - Consider Anatomical Variations: Be aware that coronary artery branching patterns can vary between individual rats, which can be a source of variability in infarct size.[7] Documenting and potentially excluding outliers with extreme anatomical variations may be necessary.
Animal Stress - Acclimatize Animals: Allow for a sufficient acclimatization period for the animals to their environment and to handling before the start of the experiment. - Minimize Procedural Stress: Handle animals gently and efficiently. For procedures like oral gavage, ensure the animal is properly restrained to minimize stress.[6]
Issue 2: Inconsistent or Unexpected Pharmacokinetic Profile

Variability in plasma concentrations of this compound can obscure the relationship between dose and effect.

Potential Cause Troubleshooting Steps
Poor Drug Solubility and Formulation Issues - Optimize Vehicle Selection: As KC 12291 is a hydrochloride salt, it is expected to have better solubility in aqueous solutions. However, if solubility is still a concern, consider using common formulation vehicles for poorly soluble drugs such as a solution with co-solvents (e.g., PEG300, DMSO) and surfactants (e.g., Tween 80).[8] A suggested starting point for a poorly soluble compound is a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% water.[8] - Ensure Formulation Stability: Prepare the formulation fresh daily if its stability over time is unknown. Visually inspect for any precipitation before each administration.
Variability in Drug Metabolism - Use a Homogenous Animal Population: Use animals of the same strain, age, and sex to minimize variability in drug metabolism. - Monitor Animal Health: Ensure animals are healthy, as underlying health issues can affect drug metabolism and clearance.
Inaccurate Sample Collection and Processing - Standardize Blood Sampling: Collect blood samples at consistent time points from the same anatomical location. - Proper Sample Handling: Follow a validated protocol for plasma separation and storage to prevent degradation of the compound. A published HPLC method suggests making plasma samples alkaline before liquid-liquid extraction.[4]

Experimental Protocols

Oral Gavage Administration in Rats
  • Animal Preparation:

    • Acclimatize male Sprague-Dawley rats (250-300g) for at least one week before the experiment.

    • Fast animals overnight (with free access to water) before oral administration to reduce variability in absorption.

  • Formulation Preparation (Example for a poorly soluble hydrochloride):

    • Vehicle: A common vehicle for oral administration of compounds with limited aqueous solubility is 0.5% carboxymethylcellulose (CMC) in water.

    • Preparation:

      • Weigh the required amount of this compound.

      • Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile water.

      • Gradually add the this compound powder to the CMC solution while vortexing or stirring to ensure a uniform suspension.

      • Prepare the formulation fresh on the day of the experiment.

  • Dosing Procedure:

    • Gently restrain the rat.

    • Use a flexible plastic gavage needle of the appropriate size for the rat. The length should be from the corner of the mouth to the last rib.

    • Insert the gavage needle into the esophagus and slowly administer the calculated volume of the drug suspension. The maximum recommended volume for oral gavage in rats is 10 ml/kg.[9]

    • Monitor the animal for any signs of distress after administration.[9]

Myocardial Ischemia-Reperfusion Model in Rats
  • Anesthesia and Ventilation:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Intubate the animal and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.

  • Ischemia and Reperfusion:

    • Maintain the occlusion for a predetermined period (e.g., 30 minutes).

    • Release the ligature to allow for reperfusion of the myocardium.

  • Drug Administration:

    • Administer this compound or vehicle via oral gavage at a specified time point before the induction of ischemia.

  • Monitoring and Analysis:

    • Monitor electrocardiogram (ECG) and hemodynamic parameters throughout the procedure.

    • At the end of the reperfusion period, collect blood and heart tissue for analysis (e.g., infarct size measurement, biochemical assays).

Visualizations

G cluster_0 This compound Administration cluster_1 Systemic Circulation cluster_2 Target Tissue (Myocardium) cluster_3 Mechanism of Action Oral Gavage Oral Gavage GI Tract Absorption GI Tract Absorption Oral Gavage->GI Tract Absorption Plasma Plasma GI Tract Absorption->Plasma Ischemic Myocardium Ischemic Myocardium Plasma->Ischemic Myocardium Inhibition of Sustained Na+ Current Inhibition of Sustained Na+ Current Ischemic Myocardium->Inhibition of Sustained Na+ Current KC 12291 HCl Prevention of Na+ Overload Prevention of Na+ Overload Inhibition of Sustained Na+ Current->Prevention of Na+ Overload Cardioprotection Cardioprotection Prevention of Na+ Overload->Cardioprotection G High Variability in Results High Variability in Results Inconsistent Bioavailability Inconsistent Bioavailability High Variability in Results->Inconsistent Bioavailability Variable Infarct Size Variable Infarct Size High Variability in Results->Variable Infarct Size Animal Stress Animal Stress High Variability in Results->Animal Stress Improve Oral Gavage Technique Improve Oral Gavage Technique Inconsistent Bioavailability->Improve Oral Gavage Technique Optimize Formulation Optimize Formulation Inconsistent Bioavailability->Optimize Formulation Standardize Surgical Ligation Standardize Surgical Ligation Variable Infarct Size->Standardize Surgical Ligation Account for Anatomical Variation Account for Anatomical Variation Variable Infarct Size->Account for Anatomical Variation Acclimatize Animals Acclimatize Animals Animal Stress->Acclimatize Animals Refine Handling Procedures Refine Handling Procedures Animal Stress->Refine Handling Procedures G Ischemia Ischemia Sustained Na+ Current (I_NaL) Sustained Na+ Current (I_NaL) Ischemia->Sustained Na+ Current (I_NaL) Intracellular Na+ Overload Intracellular Na+ Overload Sustained Na+ Current (I_NaL)->Intracellular Na+ Overload Ca2+ Overload Ca2+ Overload Intracellular Na+ Overload->Ca2+ Overload Cellular Injury Cellular Injury Ca2+ Overload->Cellular Injury KC12291_HCl KC 12291 HCl KC12291_HCl->Sustained Na+ Current (I_NaL) Inhibits

References

long-term stability of frozen KC 12291 hydrochloride aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability of frozen KC 12291 hydrochloride aliquots for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

According to supplier information, this compound should be stored desiccated at +4°C.[1] For short-term shipping, it is transported on blue ice.[2]

Q2: Is there specific data on the long-term stability of frozen this compound aliquots?

Currently, there is no publicly available long-term stability data specifically for frozen aliquots of this compound. Stability can be influenced by factors such as the solvent used, the concentration of the solution, and the frequency of freeze-thaw cycles.

Q3: What are the best practices for preparing and storing frozen aliquots of this compound?

In the absence of specific data, it is recommended to follow general best practices for storing chemical compounds. This includes preparing aliquots to minimize freeze-thaw cycles, using appropriate solvents, and storing them at a consistent and appropriate temperature. It is advisable to store aliquots at -20°C or -80°C for extended periods.

Q4: How many times can I freeze and thaw my this compound aliquots?

It is best to minimize freeze-thaw cycles. For sensitive compounds, it is recommended to prepare single-use aliquots. The stability of this compound to multiple freeze-thaw cycles has not been formally reported.

Q5: What are potential signs of degradation in my this compound aliquots?

Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. However, chemical degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., loss of compound activity) Degradation of this compound due to improper storage or handling.- Use a fresh, unopened vial of the compound to prepare new aliquots. - Perform a quality control check on your existing aliquots using an appropriate analytical method (e.g., HPLC) to determine the purity and concentration. - Review your aliquotting and storage procedures to ensure they align with best practices.
Precipitate formation in thawed aliquots - The compound has low solubility in the chosen solvent at low temperatures. - The concentration of the solution is too high.- Gently warm the aliquot to room temperature and vortex to see if the precipitate redissolves. - Consider using a different solvent with higher solubilizing capacity for your compound at low temperatures. - Prepare aliquots at a lower concentration.
Discoloration of the solution Chemical degradation of the compound.- Discard the discolored aliquots. - Prepare fresh aliquots from a new stock and store them protected from light. - If the problem persists, consider performing a stability study under your specific storage conditions.

Experimental Protocols

Protocol for Preparing Frozen Aliquots of this compound
  • Reconstitution: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Selection: Based on available information, this compound is soluble in aqueous solutions. For cell-based assays, sterile DMSO or ethanol are common initial solvents for preparing a high-concentration stock solution, which is then further diluted in aqueous media.

  • Stock Solution Preparation: Prepare a stock solution at a concentration that is suitable for your experimental needs (e.g., 10 mM in DMSO). Ensure the compound is fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use, low-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. For optimal stability, storage at -80°C is generally preferred for long-term storage. Ensure the tubes are tightly sealed to prevent solvent evaporation.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.[3]

Protocol for a Basic Stability Assessment of Frozen Aliquots

This protocol outlines a basic experiment to assess the stability of your frozen this compound aliquots over time.

  • Time Points: Establish a set of time points for your study (e.g., T=0, 1 month, 3 months, 6 months, 1 year).

  • Sample Preparation: At T=0, prepare a batch of aliquots as described above. Analyze a subset of these aliquots immediately to establish a baseline.

  • Storage: Store the remaining aliquots at your desired frozen temperature (-20°C or -80°C).

  • Analysis: At each subsequent time point, thaw one or more aliquots and analyze them using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity and concentration of this compound.

  • Data Comparison: Compare the results from each time point to the baseline data from T=0. A significant decrease in purity or concentration indicates degradation of the compound under your storage conditions.

Visualizations

Experimental_Workflow_for_Stability_Assessment Experimental Workflow for Stability Assessment cluster_prep Preparation (T=0) cluster_storage Long-Term Storage cluster_analysis Analysis at Subsequent Time Points (T=n) cluster_data Data Comparison prep_stock Prepare Stock Solution aliquot Create Multiple Aliquots prep_stock->aliquot analyze_t0 Analyze Baseline (T=0) Aliquots via HPLC aliquot->analyze_t0 store_frozen Store Aliquots at -20°C or -80°C aliquot->store_frozen compare Compare T=n Data to T=0 Baseline analyze_t0->compare thaw_aliquot Thaw Aliquot store_frozen->thaw_aliquot analyze_tn Analyze Aliquot via HPLC thaw_aliquot->analyze_tn analyze_tn->compare assess Assess Stability compare->assess

Caption: Workflow for assessing the long-term stability of this compound aliquots.

Troubleshooting_Decision_Tree Troubleshooting Guide for Aliquot Issues cluster_degradation Potential Degradation cluster_qc Quality Control start Unexpected Experimental Results? check_visual Visually inspect aliquot (color, precipitate) start->check_visual degraded Signs of degradation? check_visual->degraded discard Discard aliquot. Use fresh stock. degraded->discard Yes no_visual_signs No visual signs of degradation degraded->no_visual_signs No run_qc Perform analytical QC (e.g., HPLC) no_visual_signs->run_qc qc_pass QC passed? run_qc->qc_pass investigate_other Investigate other experimental variables qc_pass->investigate_other Yes qc_fail QC failed. Discard aliquot. Use fresh stock. qc_pass->qc_fail No

Caption: Decision tree for troubleshooting issues with this compound aliquots.

References

Validation & Comparative

A Comparative Guide to KC 12291 Hydrochloride and Other NaV1.5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KC 12291 hydrochloride with other prominent NaV1.5 inhibitors, focusing on their differential effects on the peak and late sodium currents. The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to NaV1.5 Inhibition

The voltage-gated sodium channel NaV1.5, encoded by the SCN5A gene, is crucial for the initiation and propagation of the cardiac action potential.[1] Inhibition of this channel is a key mechanism for many antiarrhythmic drugs. NaV1.5 gives rise to two distinct currents: a large, transient "peak" current responsible for the rapid depolarization of cardiomyocytes, and a smaller, "late" or "sustained" current that persists during the action potential plateau.[2] Pathological enhancement of the late sodium current is associated with various cardiac arrhythmias, making it a critical target for therapeutic intervention.[2]

This compound is described as an "atypical" voltage-gated sodium channel blocker, distinguished by its potent and preferential inhibition of the sustained sodium current over the peak current.[1][3] This profile suggests a potential for anti-ischemic and cardioprotective effects with a lower risk of the adverse effects associated with non-selective peak current blockers.[1] This guide compares the inhibitory profile of this compound with established NaV1.5 inhibitors such as flecainide, mexiletine, ranolazine, and propafenone.

Quantitative Comparison of NaV1.5 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other NaV1.5 inhibitors on both the peak and late sodium currents. It is important to note that experimental conditions, such as the cell type, temperature, and method of late current induction, can influence the measured IC50 values.

CompoundPeak NaV1.5 Current IC50 (µM)Late/Sustained NaV1.5 Current IC50 (µM)Experimental Conditions
This compound Moderate Inhibition (1 µM reduces peak current)[4]0.55 (Veratridine-induced)[5][6], 0.79 (LPC-induced)[5][6]Isolated guinea-pig atrial myocytes[6]
Flecainide 5.5 - 10.7[7][8]1.9[1]HEK293 cells expressing hNaV1.5[1][7][8]
Mexiletine 47.0 - 67.2[7][8]~6.4 (in ΔKPQ mutant)[9]HEK293 cells expressing hNaV1.5[7][8][9]
Ranolazine 75.0 - 294[1][10]5.4 - 17[10][11]HEK293 or CHO cells expressing hNaV1.5, canine ventricular myocytes[1][10][11]
Propafenone Not specified in searchesNot specified in searches

Note: LPC refers to lysophosphatidylcholine. The ΔKPQ mutant is a model for Long QT Syndrome Type 3 that enhances the late sodium current.

Experimental Protocols

The data presented in this guide were primarily obtained using the whole-cell patch-clamp technique, a gold-standard method for studying ion channel electrophysiology.[11][12]

Whole-Cell Patch-Clamp Recording of NaV1.5 Currents

This protocol outlines the general steps for measuring peak and late NaV1.5 currents in a heterologous expression system (e.g., HEK293 cells stably expressing hNaV1.5).

1. Cell Preparation:

  • HEK293 cells stably transfected with the SCN5A gene are cultured under standard conditions.[12]

  • Twenty-four hours before recording, cells are plated at a low density onto glass coverslips.[12]

2. Solutions:

  • External Solution (in mM): 130 NaCl, 5 CsCl, 2 CaCl₂, 1.2 MgCl₂, 10 HEPES, 5 D-glucose. The pH is adjusted to 7.4 with CsOH.[11]

  • Internal (Pipette) Solution (in mM): 10 NaCl, 90 Aspartic Acid, 70 CsOH, 10 EGTA, 20 CsCl, 10 HEPES. The pH is adjusted to 7.35 with CsOH.[11]

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.[11]

  • Pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.[11]

  • After establishing the whole-cell configuration, the cell is allowed to stabilize for several minutes.

4. Voltage-Clamp Protocols:

  • CiPA Step-Ramp Protocol for Peak and Late Current Measurement: This standardized protocol is recommended for consistent assessment of NaV1.5 inhibition.[13]

    • Holding Potential: -100 mV or -120 mV.[11][13]

    • Depolarizing Step: A 300 ms step to -10 mV to elicit both peak and late currents.[11]

    • Measurement: The peak current is measured as the maximum inward current during the initial phase of the depolarization. The late current is measured as the average current during the last 100 ms of the 300 ms depolarizing pulse.[11]

  • Induction of Sustained Current (for this compound):

    • A baseline recording is established.

    • Veratridine (e.g., 40 µM) or lysophosphatidylcholine (e.g., 10 µM) is added to the external solution to induce a sustained sodium current.[6]

    • The inhibitory effect of this compound is then measured on this induced current.[6]

5. Data Analysis:

  • The recorded currents are analyzed using specialized software.

  • The IC50 values are determined by fitting the concentration-response data to the Hill equation.

Visualizing Mechanisms and Workflows

NaV1.5 Channel Gating and Inhibition

The following diagram illustrates the different states of the NaV1.5 channel and how they contribute to the peak and late sodium currents. It also depicts the preferential targets of atypical versus conventional NaV1.5 inhibitors.

NaV1_5_Signaling_Pathway cluster_channel_states NaV1.5 Channel States cluster_currents Generated Currents cluster_inhibitors Inhibitor Action Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Fast Inactivation Late_Open Late Open State (Burst Mode) Open->Late_Open Incomplete Inactivation Peak_Current Peak Na+ Current Open->Peak_Current Inactivated->Resting Repolarization Late_Open->Inactivated Late_Current Late Na+ Current Late_Open->Late_Current Conventional_Blockers Conventional Blockers (e.g., Flecainide) Conventional_Blockers->Open Inhibits Atypical_Blockers Atypical Blockers (e.g., KC 12291) Atypical_Blockers->Late_Open Preferentially Inhibits

NaV1.5 channel states and points of therapeutic intervention.

Experimental Workflow for NaV1.5 Inhibitor Screening

This diagram outlines the key steps involved in a typical whole-cell patch-clamp experiment to assess the inhibitory activity of a compound on NaV1.5 channels.

Experimental_Workflow start Start cell_prep Cell Preparation (HEK293 with hNaV1.5) start->cell_prep patching Whole-Cell Patch Clamp (Gigaohm Seal Formation) cell_prep->patching baseline Baseline Recording (Peak and Late Currents) patching->baseline compound_app Compound Application (e.g., KC 12291) baseline->compound_app recording Record Current Inhibition (Concentration-Response) compound_app->recording analysis Data Analysis (IC50 Determination) recording->analysis end End analysis->end

Workflow for assessing NaV1.5 inhibitor efficacy.

References

A Comparative Analysis of KC 12291 Hydrochloride and Ranolazine on the Late Sodium Current

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of KC 12291 hydrochloride and ranolazine, focusing on their inhibitory effects on the late sodium current (INaL). The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these two compounds.

Introduction to Late Sodium Current Inhibition

The late sodium current is a sustained component of the fast sodium current that persists during the plateau phase of the cardiac action potential.[1] Under pathological conditions such as ischemia and heart failure, the late sodium current can be enhanced, leading to an increase in intracellular sodium concentration.[2] This sodium overload subsequently promotes calcium influx via the reverse mode of the sodium-calcium exchanger, resulting in intracellular calcium overload, which can cause electrical instability, mechanical dysfunction, and cell death.[3][4] Inhibition of the late sodium current is, therefore, a key therapeutic strategy for cardioprotection.[3]

Ranolazine , an approved antianginal agent, is a well-characterized inhibitor of the late sodium current.[3][4] This compound is described as an atypical voltage-gated sodium channel blocker that also inhibits the sustained sodium current, exhibiting anti-ischemic and cardioprotective properties.[5][6][7]

Quantitative Comparison of Inhibitory Potency

The following tables summarize the available quantitative data on the inhibitory potency (IC50) of this compound and ranolazine on the late sodium current and related physiological effects. It is important to note that the experimental conditions under which these values were obtained may vary, affecting a direct comparison.

Table 1: Inhibitory Potency (IC50) of this compound

EffectIC50 (µM)Experimental ModelReference
Inhibition of veratridine-induced sustained Na+ current contracture0.55Isolated guinea-pig atria[8][9]
Inhibition of LPC-induced sustained Na+ current contracture0.79Isolated guinea-pig atria[8][9]
Inhibition of sustained sodium currents (INaL)9.6Not specified

Table 2: Inhibitory Potency (IC50) of Ranolazine on Late Sodium Current (INaL)

IC50 (µM)Experimental ModelExperimental ConditionsReference
6Canine ventricular myocytes-[2]
17Rabbit-[2]
7.45HEK293 cells expressing R1623Q Na+ channelsTonic block (0.1 Hz)[10]
1.94HEK293 cells expressing R1623Q Na+ channelsUse-dependent block (5 Hz)[10]
6.9Canine ventricular myocytesATX-II-induced[11]

Experimental Protocols

The primary method used to determine the effect of these compounds on the late sodium current is the whole-cell patch-clamp technique .

General Whole-Cell Patch-Clamp Protocol for Late Sodium Current Measurement:
  • Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., guinea pig, canine, or rat ventricles or atria) or cell lines stably expressing the human cardiac sodium channel (Nav1.5), such as HEK293 cells, are used.

  • Solutions:

    • External Solution (Bath): Typically contains (in mM): NaCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4 with NaOH. Potassium is often replaced with cesium to block potassium currents.

    • Internal Solution (Pipette): Typically contains (in mM): CsF or CsCl, NaCl, HEPES, and EGTA. The pH is adjusted to 7.2 with CsOH. ATP and GTP may be included to support cell health.

  • Recording:

    • A glass micropipette filled with the internal solution is sealed onto the membrane of a single cell.

    • The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.

    • The membrane potential is clamped at a holding potential (e.g., -100 mV to -120 mV) to keep the sodium channels in a closed, available state.

    • Depolarizing voltage steps (e.g., to -20 mV or -30 mV for a duration of 200-500 ms) are applied to activate the sodium channels.

    • The resulting current is recorded. The late sodium current is measured as the sustained current towards the end of the depolarizing pulse (e.g., between 100 ms and 300 ms after the peak current).[12]

  • Data Analysis: The amplitude of the late sodium current is measured before and after the application of the test compound (this compound or ranolazine) at various concentrations. The concentration-response curve is then plotted to determine the IC50 value.

Signaling Pathways and Mechanism of Action

Ranolazine

Ranolazine's primary mechanism of action is the selective inhibition of the late sodium current.[3] This inhibition mitigates the pathological increase in intracellular sodium during conditions like ischemia. By preventing the rise in intracellular sodium, ranolazine indirectly prevents the subsequent calcium overload that occurs through the reverse mode of the Na+/Ca2+ exchanger.[3][4] This reduction in calcium overload leads to improved myocardial relaxation, reduced diastolic wall tension, and a decrease in myocardial oxygen consumption, ultimately exerting its anti-ischemic and cardioprotective effects.[3]

Ranolazine_Pathway cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Cellular Consequences Increased Late INa Increased Late INa Na+ Overload Na+ Overload Increased Late INa->Na+ Overload Ca2+ Overload (via reverse NCX) Ca2+ Overload (via reverse NCX) Na+ Overload->Ca2+ Overload (via reverse NCX) Activates Myocardial Dysfunction Myocardial Dysfunction Ca2+ Overload (via reverse NCX)->Myocardial Dysfunction Leads to Ranolazine Ranolazine Ranolazine->Increased Late INa Inhibits

Ranolazine's mechanism of action.
This compound

This compound is characterized as a voltage-gated sodium channel blocker that markedly reduces the sustained (late) sodium current.[5][7] Its cardioprotective effects are attributed to this action, which, similar to ranolazine, prevents the pathological intracellular sodium overload during ischemia.[13][14] By inhibiting this initial step in the cascade of ischemic injury, this compound helps to preserve cardiac function and energy status.[5][14]

KC12291_Pathway cluster_0 Ischemic Condition cluster_1 Cellular Response Sustained Na+ Current (INaL) Sustained Na+ Current (INaL) Ischemic Na+ Overload Ischemic Na+ Overload Sustained Na+ Current (INaL)->Ischemic Na+ Overload Cardiomyocyte Injury Cardiomyocyte Injury Ischemic Na+ Overload->Cardiomyocyte Injury Contributes to KC 12291 KC 12291 KC 12291->Sustained Na+ Current (INaL) Inhibits Experimental_Workflow A Cell Preparation (e.g., Cardiomyocyte Isolation or Cell Culture) B Whole-Cell Patch-Clamp Configuration A->B C Baseline Late INa Recording (Control) B->C D Compound Application (KC 12291 or Ranolazine) C->D E Post-Compound Late INa Recording D->E F Data Analysis (IC50 Determination) E->F

References

A Comparative Analysis of KC 12291 Hydrochloride and Tetrodotoxin in Voltage-Gated Sodium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two voltage-gated sodium channel (VGSC) blockers: KC 12291 hydrochloride and tetrodotoxin (TTX). The information is intended to assist researchers in selecting the appropriate tool for their specific experimental needs.

Executive Summary

Both this compound and tetrodotoxin are potent inhibitors of voltage-gated sodium channels, key proteins in the generation and propagation of action potentials. However, they exhibit distinct profiles in terms of their selectivity for different channel subtypes and their primary characterized effects. Tetrodotoxin is a well-established neurotoxin with high affinity for a broad range of TTX-sensitive (TTX-s) sodium channels, making it a valuable tool for neuroscience research. This compound, in contrast, has been primarily characterized for its cardioprotective and anti-ischemic properties, with a noted inhibitory effect on sustained sodium currents. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of their mechanisms to facilitate a comprehensive understanding of their respective efficacies.

Data Presentation: A Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data on the inhibitory effects of this compound and tetrodotoxin on voltage-gated sodium channels. It is important to note that the data has been collected from various studies under different experimental conditions, and direct comparisons should be made with caution.

CompoundTarget/EffectTest SystemIC50 / % Inhibition
This compound Sustained Sodium Current (INaL)-9.6 µM
Prevention of Diastolic ContractureIsolated Guinea Pig Atria0.55 - 0.79 µM
Peak Na+ CurrentRat Ventricular Cardiomyocytes~60% inhibition at 1 µM[1][2]
Tetrodotoxin Nav1.1-4.1 nM
Nav1.2-14 nM
Nav1.3-5.3 nM
Nav1.4-7.6 nM
Nav1.5 (TTX-resistant)-≥ 1 µM[3]
Nav1.6-2.3 nM
Nav1.7-36 nM
Nav1.8 (TTX-resistant)-≥ 1 µM[3]
Nav1.9 (TTX-resistant)-≥ 1 µM[3]
Avian Cardiac Fast Na+ ChannelsAvian Heart~20 nM

Experimental Protocols

Whole-Cell Voltage-Clamp Recordings for IC50 Determination of Sodium Channel Blockers

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound on voltage-gated sodium channels expressed in a heterologous system (e.g., HEK293 cells).

1.1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • Transiently transfect cells with the cDNA encoding the desired human Nav subtype (e.g., Nav1.5) and a marker gene (e.g., GFP) using a suitable transfection reagent.

  • Record from transfected cells 24-48 hours post-transfection.

1.2. Electrophysiological Recording:

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • Recording:

    • Use an automated or manual patch-clamp setup.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Obtain a giga-ohm seal (>1 GΩ) on a GFP-positive cell.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -120 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).

    • Apply the test compound at increasing concentrations via a perfusion system, allowing for steady-state block to be reached at each concentration.

1.3. Data Analysis:

  • Measure the peak inward sodium current at each compound concentration.

  • Normalize the peak current to the control (pre-drug) current.

  • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.[4][5]

Induction of Anoxic Contracture in Isolated Guinea Pig Atria

This protocol describes a method to assess the effect of a compound on anoxia-induced contracture in isolated atrial tissue.

2.1. Tissue Preparation:

  • Humanely euthanize a guinea pig.

  • Rapidly excise the heart and place it in oxygenated Tyrode's solution.

  • Dissect the left and right atria and mount them in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Attach one end of the atria to a force transducer to record isometric contractions.

  • Allow the atria to equilibrate for at least 60 minutes.

2.2. Experimental Procedure:

  • Record baseline contractile force.

  • Induce anoxia by switching the gas mixture to 95% N2 / 5% CO2. This will lead to a rapid decline in contractile force followed by a sustained increase in diastolic tension (contracture).

  • In the presence of the test compound (e.g., this compound), repeat the anoxia protocol.

  • Measure the time to onset and the maximal amplitude of the anoxic contracture in the absence and presence of the compound.

2.3. Data Analysis:

  • Compare the time to onset and the magnitude of the anoxic contracture between control and drug-treated tissues to evaluate the protective effect of the compound.[1]

Mandatory Visualizations

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VGSC Voltage-Gated Sodium Channel Na_ion_in Na+ KC12291 KC 12291 HCl KC12291->VGSC Blocks Channel Pore TTX Tetrodotoxin TTX->VGSC Blocks Channel Pore Na_ion_out Na+ Na_ion_out->VGSC Influx Depolarization Membrane Depolarization Na_ion_in->Depolarization

Caption: Mechanism of action for KC 12291 HCl and Tetrodotoxin.

Experimental Workflow for IC50 Determination

G A Cell Culture & Transfection B Whole-Cell Patch Clamp A->B C Elicit Sodium Current B->C D Apply Compound (Increasing Concentrations) C->D E Measure Peak Current D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for determining the IC50 of a VGSC blocker.

Logical Relationship of TTX Sensitivity

G VGSCs Voltage-Gated Sodium Channels TTX_S TTX-Sensitive (Nav1.1-1.4, 1.6, 1.7) VGSCs->TTX_S TTX_R TTX-Resistant (Nav1.5, 1.8, 1.9) VGSCs->TTX_R High_Affinity High Affinity Block (nM IC50) TTX_S->High_Affinity Low_Affinity Low Affinity Block (µM IC50) TTX_R->Low_Affinity

Caption: Classification of VGSCs based on Tetrodotoxin sensitivity.

References

A Comparative Analysis of the Cardioprotective Effects of KC 12291 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cardioprotective effects of KC 12291 hydrochloride against other established and clinically relevant cardioprotective agents. The information presented is supported by experimental data to aid in the evaluation and consideration of this compound for further research and development.

Executive Summary

This compound is an atypical voltage-gated sodium channel (VGSC) blocker demonstrating significant cardioprotective potential. Its primary mechanism of action involves the selective inhibition of the sustained, or late, inward sodium current (I_NaL_), a key contributor to sodium and calcium overload during myocardial ischemia. This targeted action differentiates it from conventional sodium channel blockers and offers a unique therapeutic profile. This guide compares the efficacy of this compound with a late sodium current inhibitor (ranolazine), a conventional VGSC blocker (lidocaine), a beta-blocker (carvedilol), and an angiotensin-converting enzyme (ACE) inhibitor (ramipril).

Mechanism of Action: A Visual Comparison

The cardioprotective effects of these compounds stem from their distinct molecular targets and signaling pathways.

cluster_KC12291_Ranolazine KC 12291 & Ranolazine cluster_Lidocaine Lidocaine cluster_Carvedilol Carvedilol cluster_Ramipril Ramipril KC 12291 KC 12291 Late I_Na Late I_Na KC 12291->Late I_Na inhibit Ranolazine Ranolazine Ranolazine->Late I_Na inhibit Na+ Overload Na+ Overload Late I_Na->Na+ Overload Ca2+ Overload Ca2+ Overload Na+ Overload->Ca2+ Overload via NCX Ischemic Injury Ischemic Injury Ca2+ Overload->Ischemic Injury Lidocaine Lidocaine Peak I_Na Peak I_Na Lidocaine->Peak I_Na inhibit (inactivated state) Action Potential Action Potential Peak I_Na->Action Potential modulates Arrhythmias Arrhythmias Action Potential->Arrhythmias suppresses Carvedilol Carvedilol Beta-1/2 Adrenergic Receptors Beta-1/2 Adrenergic Receptors Carvedilol->Beta-1/2 Adrenergic Receptors antagonize Alpha-1 Adrenergic Receptors Alpha-1 Adrenergic Receptors Carvedilol->Alpha-1 Adrenergic Receptors antagonize Cardiac Workload Cardiac Workload Beta-1/2 Adrenergic Receptors->Cardiac Workload reduces Vasodilation Vasodilation Alpha-1 Adrenergic Receptors->Vasodilation induces Ramipril Ramipril ACE ACE Ramipril->ACE inhibit Angiotensin II Angiotensin II ACE->Angiotensin II reduces formation Bradykinin Bradykinin ACE->Bradykinin increases Vasoconstriction Vasoconstriction Angiotensin II->Vasoconstriction Cardiac Remodeling Cardiac Remodeling Angiotensin II->Cardiac Remodeling Bradykinin->Vasodilation

Caption: Mechanisms of action for KC 12291 and comparator drugs.

Quantitative Data Comparison

The following tables summarize the quantitative effects of this compound and comparator drugs on key cardioprotective parameters. It is important to note that the data are compiled from various studies and experimental conditions may differ.

Table 1: In Vitro and Ex Vivo Cardioprotective Effects

CompoundModelParameterConcentration/DoseResult
This compound Isolated guinea pig atriaAnoxic Contracture1 µMDelayed onset and reduced extent.[1]
Isolated perfused guinea pig hearts (low-flow ischemia)Intracellular Na+ Accumulation1 µMPrevented Na+ overload in the initial 12 minutes.[1]
Isolated perfused guinea pig hearts (ischemia/reperfusion)LVDP Recovery1 µM39 ± 14 mmHg vs. 2 ± 2 mmHg in controls.[2]
Ranolazine Isolated rat hearts (ischemia/reperfusion)LV End Diastolic PressureNot specifiedReduced during ischemia and reperfusion.[3]
Adult rat cardiomyocytes (ischemia/reperfusion)Intracellular Ca2+ OverloadNot specifiedPrevents intracellular Ca2+ overload.[4]
Lidocaine Isolated guinea pig ventricular muscle (ischemia/reperfusion)Reperfusion Arrhythmias5-50 µMSignificantly decreased incidence (from 70% to 14.3-22.2%).[5]
Isolated Langendorff rat hearts (ischemia/reperfusion)ATP LevelsNot specifiedHigher ATP levels after 20 mins of reperfusion compared to control.[6]
Carvedilol Isolated rat heartsInfarct SizeNot specifiedReduced infarct size.[7]
Ramipril Rabbit right ventricular pressure overload modelCardiac ContractilityNot specifiedPreserved cardiac contractility.[8]

Table 2: In Vivo Cardioprotective Effects

CompoundModelParameterDoseResult
This compound In vivo modelsAnti-ischemic ActivityOrally activeExerts oral anti-ischemic activity without major hemodynamic effects.[9]
Ranolazine In vivo animal models (myocardial ischemia/reperfusion)Infarct SizeNot specifiedShown to reduce myocardial infarct size.[10]
Lidocaine Mouse model of sustained myocardial ischemiaRegional Systolic Function30 mg/kgSpecifically improves residual contractility in the ischemic myocardium.[11]
Mouse model of ischemia/reperfusionInfarct Size / Area-at-Risk1 mg/kg bolus + 0.6 mg/kg/h infusionReduced by 27%.[12]
Carvedilol Minipig model of myocardial infarctionInfarct Size / Area at Risk1 mg/kgReduced by 91% (vs. 60% with propranolol).[13]
Ramipril High-risk human patients (HOPE study)Composite of MI, Stroke, or CV Death10 mg/dayReduced risk by 22%.[14]
High-risk human patients (HOPE study)New-onset Heart Failure10 mg/dayReduced rate from 11.5% to 9.0%.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Isolated Perfused Heart (Langendorff) Model for Ischemia-Reperfusion Injury

This ex vivo model allows for the assessment of cardiac function and infarct size in the absence of systemic influences.

Animal Anesthesia Animal Anesthesia Heart Excision Heart Excision Animal Anesthesia->Heart Excision Aortic Cannulation Aortic Cannulation Heart Excision->Aortic Cannulation Langendorff Perfusion Langendorff Perfusion Aortic Cannulation->Langendorff Perfusion Stabilization Stabilization Langendorff Perfusion->Stabilization Global or Regional Ischemia Global or Regional Ischemia Stabilization->Global or Regional Ischemia Reperfusion Reperfusion Global or Regional Ischemia->Reperfusion Functional Assessment & Infarct Staining Functional Assessment & Infarct Staining Reperfusion->Functional Assessment & Infarct Staining

Caption: Workflow for the isolated perfused heart experiment.

Protocol:

  • Animal Preparation: A rodent (e.g., rat, guinea pig) is anesthetized.[16][17]

  • Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold buffer.[17]

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[16][17]

  • Perfusion: The heart is perfused in a retrograde manner with a physiological buffer (e.g., Krebs-Henseleit) at a constant temperature (37°C) and pressure.[16]

  • Stabilization: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

  • Ischemia: Global ischemia is induced by stopping the perfusion, or regional ischemia is induced by ligating a coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30-45 minutes).[16]

  • Reperfusion: Perfusion is restored for a specified duration (e.g., 2 hours).[18]

  • Functional Assessment: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored using a balloon catheter inserted into the left ventricle.

  • Infarct Size Determination: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.[16]

Whole-Cell Patch-Clamp for Sodium Current Measurement

This in vitro technique is used to measure the effect of compounds on specific ion currents in isolated cardiomyocytes.

Cardiomyocyte Isolation Cardiomyocyte Isolation Pipette Positioning Pipette Positioning Cardiomyocyte Isolation->Pipette Positioning Gigaohm Seal Formation Gigaohm Seal Formation Pipette Positioning->Gigaohm Seal Formation Whole-Cell Configuration Whole-Cell Configuration Gigaohm Seal Formation->Whole-Cell Configuration Voltage Clamp Protocol Voltage Clamp Protocol Whole-Cell Configuration->Voltage Clamp Protocol Data Acquisition & Analysis Data Acquisition & Analysis Voltage Clamp Protocol->Data Acquisition & Analysis

Caption: Workflow for whole-cell patch-clamp recording.

Protocol:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from an animal heart (e.g., rat, guinea pig).

  • Pipette Preparation: A glass micropipette with a fire-polished tip is filled with an internal solution mimicking the intracellular ionic composition.[19]

  • Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.[19]

  • Whole-Cell Access: A brief pulse of suction or a voltage transient is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.[19]

  • Voltage Clamp: The membrane potential is "clamped" at a holding potential (e.g., -100 mV). A series of voltage steps are then applied to elicit sodium currents.[20]

  • Data Acquisition: The resulting currents are recorded, filtered, and digitized for analysis. Specific voltage protocols are used to isolate the peak and late components of the sodium current.[20]

  • Drug Application: The compound of interest is applied to the cell via the perfusion system, and the effect on the sodium current is measured.

In Vivo Myocardial Infarction Model

This model assesses the cardioprotective effects of a compound in a living organism, providing insights into its systemic effects.

Animal Anesthesia & Ventilation Animal Anesthesia & Ventilation Thoracotomy Thoracotomy Animal Anesthesia & Ventilation->Thoracotomy Coronary Artery Ligation Coronary Artery Ligation Thoracotomy->Coronary Artery Ligation Reperfusion (optional) Reperfusion (optional) Coronary Artery Ligation->Reperfusion (optional) Closure & Recovery Closure & Recovery Reperfusion (optional)->Closure & Recovery Post-operative Assessment Post-operative Assessment Closure & Recovery->Post-operative Assessment

References

Comparative Analysis of KC 12291 Hydrochloride's Ion Channel Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative overview of the anticipated cross-reactivity profile of KC 12291 hydrochloride, a potent voltage-gated sodium channel (VGSC) blocker, against other major ion channels. Due to the limited publicly available data on the comprehensive ion channel screening of this compound, this guide utilizes data from other well-characterized sodium channel blockers—Ranolazine, Lidocaine, and Flecainide—as representative examples to highlight the importance of such selectivity profiling.

This compound is recognized as an atypical voltage-gated sodium channel blocker, demonstrating a preferential inhibition of the sustained sodium current (INaL) over the peak sodium current.[1][2][3][4][5] This mechanism contributes to its cardioprotective and anti-ischemic properties.[1][2][3][4][5] However, a thorough understanding of its interaction with other ion channels, such as potassium (K+), calcium (Ca2+), and chloride (Cl-) channels, is crucial for a complete safety and efficacy assessment.

Comparison with Alternative Sodium Channel Blockers

To illustrate the potential cross-reactivity profile of a sodium channel blocker, this section presents data from three other widely used VGSC inhibitors. It is imperative to note that the following data is not for this compound but serves as a reference for the types of off-target effects that should be investigated.

Ion Channel Ranolazine Lidocaine Flecainide
Primary Target Late INa (VGSC)INa (VGSC)INa (VGSC)
Potassium Channels
    hERG (IKr)Inhibition (IC50 ≈ 11.5 µM)[6]Minimal effect at therapeutic concentrationsInhibition[7]
    IKsInhibition (17% at 30 µM)[6]No significant effectNo significant effect
Calcium Channels
    L-type (ICa,L)Inhibition (late ICa IC50 ≈ 50 µM, peak ICa IC50 ≈ 296 µM)[6]No significant effect at therapeutic concentrationsNo significant effect
Other
    Ryanodine Receptor (RyR2)No significant direct effectNo significant direct effectInhibition[7]

Signaling Pathway of Voltage-Gated Sodium Channel Inhibition

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Opening Channel Opening VGSC->Opening Inhibition Inhibition of Sustained Current VGSC->Inhibition Depolarization Membrane Depolarization Depolarization->VGSC Activates Influx Na+ Influx Opening->Influx AP Action Potential Propagation Influx->AP Blocker KC 12291 Hydrochloride Blocker->VGSC Binds to Inhibition->Influx Reduces

Caption: Inhibition of a voltage-gated sodium channel by a blocker.

Experimental Protocols

A comprehensive assessment of a compound's cross-reactivity with various ion channels is typically performed using high-throughput electrophysiology, such as automated patch-clamp systems.

Generalized Protocol for Ion Channel Cross-Reactivity Screening using Automated Patch-Clamp Electrophysiology:
  • Cell Line Preparation: Stably transfected cell lines expressing the human isoform of the target ion channel (e.g., hERG, hNav1.5, hCav1.2) are cultured and prepared for the assay.

  • Compound Preparation: this compound and reference compounds are serially diluted in an appropriate vehicle solvent to generate a range of test concentrations.

  • Assay Execution:

    • Cells are dispensed into the wells of the automated patch-clamp system's plate.

    • The system establishes a giga-seal between the cell membrane and the plate's aperture, achieving a whole-cell patch-clamp configuration.

    • Specific voltage protocols are applied to elicit the characteristic currents of the target ion channel. For example, a depolarizing step protocol for VGSCs or a specific ramp protocol for hERG channels.

    • Baseline currents are recorded.

    • The test compound at various concentrations is applied to the cells.

    • The effect of the compound on the ion channel currents is recorded.

  • Data Analysis:

    • The peak or sustained current amplitude is measured before and after compound application.

    • The percentage of inhibition is calculated for each concentration.

    • Concentration-response curves are generated, and the half-maximal inhibitory concentration (IC50) is determined using a suitable pharmacological model (e.g., Hill equation).

  • Selectivity Profiling: The IC50 values for the primary target (e.g., a specific VGSC subtype) are compared to the IC50 values for off-target ion channels. A selectivity ratio (off-target IC50 / primary target IC50) of >10-fold is generally considered a good initial indicator of selectivity.

Experimental Workflow for Ion Channel Cross-Reactivity Screening

start Start: Compound (KC 12291) compound_prep Prepare Serial Dilutions of Compound start->compound_prep cell_prep Prepare Stably Transfected Cell Lines (e.g., hERG, hNav1.5) apc Automated Patch-Clamp Electrophysiology cell_prep->apc compound_prep->apc data_acq Record Ion Channel Currents apc->data_acq analysis Data Analysis: Calculate % Inhibition & IC50 data_acq->analysis selectivity Determine Selectivity Profile (Compare On-target vs. Off-target IC50s) analysis->selectivity end End: Cross-Reactivity Profile selectivity->end

Caption: Workflow for assessing ion channel cross-reactivity.

Conclusion

While this compound shows promise as a selective inhibitor of the sustained sodium current, a comprehensive evaluation of its activity against a broad panel of other ion channels is a critical step in its preclinical development. The data on other sodium channel blockers like Ranolazine, Lidocaine, and Flecainide underscore the potential for off-target interactions that can influence both the therapeutic and adverse effect profiles of a drug. Researchers are strongly encouraged to perform or commission comprehensive ion channel screening to fully characterize the selectivity of this compound and ensure a more complete understanding of its pharmacological profile. This proactive approach will de-risk later stages of drug development and contribute to the design of safer and more effective therapeutics.

References

A Comparative Guide to the Electrophysiological Effects of KC 12291 and Flecainide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrophysiological properties of KC 12291 and flecainide, two sodium channel-blocking agents with distinct therapeutic applications. The information presented is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology.

Overview and Mechanism of Action

KC 12291 is an anti-ischemic compound that primarily acts as a blocker of voltage-gated sodium channels (VGSCs).[1][2] Its mechanism is distinguished by a more pronounced inhibition of the sustained (late) sodium current (INaL) compared to the peak (fast) sodium current (INa).[1] This preferential blockade of the late sodium current is believed to be the basis for its cardioprotective effects during ischemia, as it helps to prevent the intracellular sodium overload that contributes to ischemic injury.[1][2][3]

Flecainide is a class Ic antiarrhythmic drug that potently blocks the fast inward sodium current (INa) in cardiac cells.[4][5][6] This action slows the upstroke of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity in the atria, ventricles, and His-Purkinje system.[7] Flecainide exhibits use-dependent properties, meaning its blocking effect is enhanced at faster heart rates.[8] In addition to its effects on INa, flecainide has also been shown to inhibit the rapid delayed rectifier potassium current (IKr) and to affect intracellular calcium handling by modulating ryanodine receptor 2 (RyR2) function.[5][9][10]

Comparative Electrophysiological Data

The following table summarizes the known electrophysiological effects of KC 12291 and flecainide. It is important to note that direct comparative studies are limited, and the data for KC 12291 is less extensive than for the well-characterized flecainide.

ParameterKC 12291Flecainide
Primary Ion Channel Target Voltage-gated Na+ channels (preferential for sustained current)[1]Voltage-gated Na+ channels (fast current)[4][5]
Effect on Peak Na+ Current (INa) Moderate inhibition[1][2]Potent, use-dependent inhibition[4][8]
Effect on Sustained Na+ Current (INaL) Marked reduction[1]Reduction[5]
Effect on K+ Currents (e.g., IKr, IKs) Data not availableInhibition of IKr[5]
Effect on Ca2+ Handling (RyR2) Data not availableInhibition of RyR2-mediated Ca2+ release[9][10]
Action Potential Duration (APD) Data not availableLengthens in ventricular muscle, shortens in Purkinje fibers[11]
Conduction Velocity Slows conduction during ischemia[2]Markedly slows conduction[7]
Use-Dependence Enhanced effect with depolarization[2]Prominent use-dependence[8]
Primary Therapeutic Indication Investigational (Cardioprotection/Anti-ischemic)[1][3]Atrial and ventricular arrhythmias[6]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known signaling pathways and mechanisms of action for KC 12291 and flecainide at the cellular level.

cluster_KC12291 KC 12291 Mechanism of Action KC12291 KC 12291 Na_Channel_Sustained Sustained Na+ Channel (Nav1.5) KC12291->Na_Channel_Sustained Inhibits Na_Influx_Late Late Na+ Influx (INaL) Na_Channel_Sustained->Na_Influx_Late Na_Overload Intracellular Na+ Overload Na_Influx_Late->Na_Overload Ischemic_Injury Ischemic Myocardial Injury Na_Overload->Ischemic_Injury

Mechanism of action for KC 12291.

cluster_Flecainide Flecainide Mechanism of Action Flecainide Flecainide Na_Channel_Fast Fast Na+ Channel (Nav1.5) Flecainide->Na_Channel_Fast Inhibits IKr_Channel IKr Channel Flecainide->IKr_Channel Inhibits RyR2 Ryanodine Receptor 2 (RyR2) Flecainide->RyR2 Inhibits AP_Upstroke Action Potential Phase 0 Upstroke Na_Channel_Fast->AP_Upstroke Conduction_Velocity Conduction Velocity AP_Upstroke->Conduction_Velocity Decreases APD Action Potential Duration IKr_Channel->APD Prolongs Ca_Release Sarcoplasmic Reticulum Ca2+ Release RyR2->Ca_Release

Mechanism of action for Flecainide.

Experimental Protocols

Whole-Cell Patch Clamp for Ion Channel Recordings

This protocol is a generalized procedure for recording ionic currents from isolated cardiomyocytes to assess the effects of pharmacological agents.

1. Cell Preparation:

  • Isolate single ventricular myocytes from adult mammalian hearts (e.g., rat, guinea pig) using enzymatic digestion.

  • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

  • Mount the coverslip onto the recording chamber of an inverted microscope.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Pipette Solution (for INa): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • Pipette Solution (for IKr): (in mM) 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with pipette solution.

  • Approach a selected myocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply specific voltage-clamp protocols to elicit the ionic current of interest (e.g., a series of depolarizing steps to measure INa, or a specific two-step protocol for IKr).

  • Record baseline currents and then perfuse the recording chamber with the external solution containing the test compound (KC 12291 or flecainide) at various concentrations.

  • Analyze the data to determine the concentration-dependent block of the specific ionic current.

Action Potential Duration Measurement

This protocol describes the measurement of action potential duration (APD) in isolated cardiac preparations.

1. Preparation:

  • Dissect a suitable cardiac tissue, such as a papillary muscle or a ventricular wedge preparation.

  • Mount the preparation in a temperature-controlled organ bath continuously perfused with oxygenated Tyrode's solution.

2. Recording:

  • Impale a cell within the preparation with a sharp glass microelectrode filled with 3 M KCl.

  • Record the transmembrane action potentials using a high-input impedance amplifier.

  • Pace the preparation at a constant cycle length (e.g., 1 Hz) using an external stimulator.

3. Measurement:

  • Record baseline action potentials.

  • Introduce the test compound into the perfusate at the desired concentrations.

  • After a steady-state effect is reached, record the action potentials again.

  • Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).

  • Analyze the percentage change in APD at each concentration of the drug.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the comparative electrophysiological evaluation of two compounds.

cluster_Workflow Comparative Electrophysiology Experimental Workflow start Start: Hypothesis Formulation cell_prep Cardiac Myocyte Isolation and Preparation start->cell_prep patch_clamp Whole-Cell Patch Clamp Recordings cell_prep->patch_clamp ap_rec Action Potential Recordings cell_prep->ap_rec drug_app Application of KC 12291 and Flecainide patch_clamp->drug_app ap_rec->drug_app data_acq Data Acquisition drug_app->data_acq analysis Data Analysis and Comparison data_acq->analysis conclusion Conclusion and Interpretation analysis->conclusion

Experimental workflow for comparison.

References

A Comparative Guide to Cardiac Sodium Channel Blockers: Specificity of KC 12291 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of KC 12291 hydrochloride with other notable cardiac sodium channel blockers, focusing on its specificity for the late versus peak sodium current. The information presented is collated from publicly available scientific literature to aid in the assessment of its potential as a cardioprotective agent.

Executive Summary

This compound is an atypical voltage-gated sodium channel (VGSC) blocker distinguished by its potent and preferential inhibition of the sustained or late sodium current (INaL) over the transient peak current (INaP).[1][2] This characteristic positions it as a promising therapeutic candidate for ischemic heart disease, as the late sodium current is significantly enhanced during ischemic conditions, leading to intracellular sodium and subsequent calcium overload.[3] This guide compares the electrophysiological profile of this compound with Ranolazine, a clinically approved late sodium current inhibitor, the conventional sodium channel blocker Lidocaine, and the highly selective late sodium current inhibitor GS-967.

Mechanism of Action: The Significance of Late Sodium Current Inhibition

Under normal physiological conditions, the late sodium current is a small fraction of the peak current. However, in pathological states such as myocardial ischemia, its amplitude increases, contributing to a cascade of deleterious effects including impaired cardiac relaxation, increased diastolic wall stress, and arrhythmias.[3] By selectively targeting this enhanced late current, compounds like this compound aim to mitigate ischemic injury without significantly affecting the normal cardiac action potential upstroke, which is governed by the peak sodium current.

Comparative Efficacy and Specificity

The following tables summarize the available quantitative data on the inhibitory potency of this compound and its comparators on cardiac sodium channels.

Table 1: Inhibitory Potency (IC50) against Late/Sustained Sodium Current (INaL)

CompoundIC50 (µM)Experimental ModelNotes
This compound 0.55Veratridine-induced contracture in guinea pig atriaContracture is a surrogate for sustained Na+ influx.[4]
0.79LPC-induced contracture in guinea pig atriaLPC is another inducer of late sodium current.[4]
Ranolazine7.5 (at 0.1 Hz)R1623Q mutant Nav1.5 channelsPotency increases with stimulation frequency (use-dependence).
Lidocaine~10 (at depolarized potential)Rabbit Purkinje fibersPotency is highly dependent on the membrane potential.
GS-967 (GS-458967)0.13Ventricular myocytesDemonstrates high potency for the late sodium current.

Table 2: Inhibitory Potency (IC50) against Peak Sodium Current (INaP)

CompoundIC50 (µM)Experimental ModelNotes
This compound Not ReportedRat ventricular cardiomyocytesDescribed as having "moderate inhibitory effects". A concentration of 1 µM reduces peak current by approximately 60%.[1][5][6]
Ranolazine430 (at 0.1 Hz)Wild-type Nav1.5 channelsExhibits significantly lower potency for the peak current compared to the late current.
Lidocaine>300 (at negative potential)Rabbit Purkinje fibersPotency for peak current is lower at resting membrane potentials.
GS-967 (GS-458967)0.07 (Use-dependent)Human Nav1.5 channelsWhile highly potent for INaL, it also shows potent use-dependent block of INaP.

Selectivity Profile:

An essential aspect of a drug's safety and specificity is its effect on other cardiac ion channels. At present, there is limited publicly available information regarding the effects of this compound on other key cardiac ion channels, such as hERG (IKr) potassium channels or L-type calcium channels. Further investigation into its broader ion channel activity is necessary for a comprehensive specificity assessment.

Signaling Pathways and Experimental Workflows

Pathophysiological Cascade in Myocardial Ischemia

During myocardial ischemia, the cellular environment changes dramatically, leading to an enhancement of the late sodium current. This initiates a cascade of events culminating in cellular injury. The following diagram illustrates this pathological pathway.

Pathophysiology of Ischemic Na+ Overload Ischemia Myocardial Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion Increased_INaL Enhanced Late Na+ Current (INaL) Ischemia->Increased_INaL NaK_pump_inhibition Na+/K+ Pump Inhibition ATP_depletion->NaK_pump_inhibition Na_overload Intracellular Na+ Overload NaK_pump_inhibition->Na_overload Increased_INaL->Na_overload NCX_reversal Reverse Mode Na+/Ca2+ Exchange Na_overload->NCX_reversal Ca_overload Intracellular Ca2+ Overload NCX_reversal->Ca_overload Diastolic_dysfunction Diastolic Dysfunction (Impaired Relaxation) Ca_overload->Diastolic_dysfunction Arrhythmias Arrhythmias Ca_overload->Arrhythmias

Caption: Ischemia-induced enhancement of the late Na+ current leads to Na+ and Ca2+ overload, causing cardiac dysfunction.

Experimental Workflow for Assessing Sodium Channel Blockade

The specificity of compounds like this compound is typically assessed using electrophysiological techniques, specifically the whole-cell patch-clamp method. The following diagram outlines a typical experimental workflow.

Workflow for Electrophysiological Assessment Cell_prep Isolation of Cardiomyocytes Patch_clamp Whole-Cell Patch-Clamp Configuration Cell_prep->Patch_clamp Protocol_peak Voltage Protocol for Peak INa (e.g., brief depolarization) Patch_clamp->Protocol_peak Protocol_late Voltage Protocol for Late INa (e.g., prolonged depolarization) Patch_clamp->Protocol_late Drug_application Application of Test Compound (e.g., KC 12291) Protocol_peak->Drug_application Protocol_late->Drug_application Data_acquisition Current Recording and Data Acquisition Drug_application->Data_acquisition Analysis Data Analysis (IC50 determination) Data_acquisition->Analysis

Caption: Standard workflow for evaluating the effects of a test compound on cardiac sodium currents using patch-clamp electrophysiology.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are summaries of the methodologies used in the key studies of this compound, based on the available information.

Measurement of Sustained Sodium Current (INAL) and Contracture
  • Cell/Tissue Preparation: Isolated myocytes from guinea pig atria were used for electrophysiological recordings. For contracture experiments, isolated guinea pig atria were utilized.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Sustained sodium currents were induced using either veratridine (40 µM) or lysophosphatidylcholine (LPC, 10 µM).

    • The current was measured at 20 ms of a 2-second pulse evoked from a holding potential of -100 mV to -30 mV.

    • The effect of this compound was assessed by measuring the reduction in the quantity of charge carried by the sustained current.[4]

  • Contracture Experiments:

    • Submaximal contractures in isolated atria were induced by veratridine or LPC.

    • The inhibitory effect of this compound was determined in a concentration-dependent manner to calculate the IC50 values.[4]

Measurement of Peak Sodium Current (INaP)
  • Cell Preparation: Isolated ventricular cardiomyocytes from rats were used.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • The peak sodium current was activated by depolarizing voltage steps.

    • The effect of this compound (1 µM) on the peak current amplitude was quantified.[6]

    • The study also noted that partial depolarization of the cell membrane enhanced the inhibitory effect of this compound.[6]

Conclusion

This compound demonstrates a clear preference for inhibiting the late sodium current over the peak sodium current in cardiac cells. This profile is consistent with its observed cardioprotective effects in preclinical models of myocardial ischemia. While the available data strongly supports its specificity for the late sodium current, a more comprehensive assessment would require a precise IC50 value for its effect on the peak sodium current and a broader characterization of its activity on other cardiac ion channels. Nevertheless, based on the current evidence, this compound represents a valuable pharmacological tool for studying the role of the late sodium current in cardiac pathophysiology and holds potential for further development as a therapeutic agent for ischemic heart disease.

References

KC 12291 Hydrochloride: A Comparative Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of KC 12291 hydrochloride's performance against alternative antiarrhythmic agents, supported by available experimental data.

Introduction

This compound is an investigational drug identified as a potent and selective blocker of the late component of the voltage-gated sodium current (INaL).[1][2] This mechanism distinguishes it from many traditional Class I antiarrhythmic drugs, which primarily target the peak sodium current (INaP).[1] The selective inhibition of INaL is a promising therapeutic strategy for various cardiovascular disorders, including myocardial ischemia and certain types of arrhythmias, as this current is known to be enhanced under pathological conditions and contribute to intracellular sodium and calcium overload. This review synthesizes the available preclinical data on this compound and provides a comparative analysis against established antiarrhythmic agents—lidocaine (Class Ib), flecainide (Class Ic), and amiodarone (Class III with multiple channel effects)—to guide researchers and drug development professionals.

Comparative Analysis of Preclinical Data

Efficacy in Sodium Current Inhibition

This compound demonstrates a significant selectivity for the late sodium current (INaL) over the peak sodium current (INaP). This is a key differentiator from traditional sodium channel blockers.

DrugTarget CurrentIC50 (µM)Species/Cell LineReference
This compound Sustained INaL (Veratridine-induced) 0.55 Guinea Pig Atrial Myocytes [2]
Sustained INaL (LPC-induced) 0.79 Guinea Pig Atrial Myocytes [2]
Peak INaP >1 (significant reduction at 1 µM) Rat Cardiomyocytes [3]
LidocaineLate INaL~25Rabbit
Peak INaP~300Rabbit
FlecainideLate INaL (WT)44HEK293 cells
Peak INaP (WT)127HEK293 cells
AmiodaroneLate INaL3.0 - 6.7HEK293 cells / Human Ventricular Myocytes
Peak INaP87 - 178.1Human Ventricular Myocytes / HEK293 cells

WT: Wild-Type LPC: Lysophosphatidylcholine

The data indicates that this compound is a potent inhibitor of the sustained late sodium current, with IC50 values in the sub-micromolar range for pharmacologically induced INaL.[2] While a precise IC50 for its effect on the peak sodium current is not provided in the reviewed literature, a significant reduction was observed at a 1 µM concentration.[3] In comparison, lidocaine and flecainide show less selectivity, inhibiting both peak and late sodium currents, with flecainide demonstrating a preference for the late current. Amiodarone also exhibits a preferential blockade of the late sodium current over the peak current.

Cardioprotective Effects

In preclinical models of myocardial ischemia, this compound has demonstrated significant cardioprotective effects. In isolated perfused guinea pig hearts subjected to low-flow ischemia, 1 µM KC 12291 prevented Na+ overload within the initial 12 minutes of ischemia.[3] Furthermore, it delayed the onset and reduced the extent of anoxic contracture in isolated guinea pig atria.[3] In a reperfusion model, this compound markedly improved the recovery of left ventricular developed pressure and enhanced the recovery of phosphocreatine and ATP levels.[4] These findings suggest that by inhibiting the ischemia-induced rise in intracellular sodium, this compound can mitigate the downstream detrimental effects on cellular energy metabolism and contractile function.[3][4]

Electrophysiological Effects

Detailed studies on the effect of this compound on cardiac action potential duration (APD) and the QT interval are not extensively reported in the available literature. One study noted that in isolated perfused guinea pig hearts, 1 µM this compound accelerated the cessation of electrical excitability during ischemia.[3] This effect is consistent with its mechanism of blocking sodium influx, which is necessary for action potential propagation. The lack of comprehensive data on its effects on repolarization parameters (e.g., APD, QT interval) and other cardiac ion channels (e.g., hERG potassium channels) represents a significant gap in the current understanding of its electrophysiological profile and proarrhythmic potential.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INaL Measurement

Objective: To measure the effect of this compound on the sustained component of the sodium current (INaL) in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from the hearts of appropriate animal models (e.g., guinea pig, rat).

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Cardiomyocytes are perfused with an external solution, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

  • Voltage Protocol: To isolate the sodium current, other ion channels are blocked pharmacologically (e.g., using potassium and calcium channel blockers). A voltage-clamp protocol is applied where the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to a test potential (e.g., -30 mV) for a prolonged duration (e.g., 2 seconds) to elicit both peak and late sodium currents.

  • Induction of INaL: To enhance the late sodium current for easier measurement, pharmacological agents such as veratridine or lysophosphatidylcholine (LPC) can be added to the external solution.

  • Drug Application: this compound is applied at various concentrations to the external solution to determine its effect on the amplitude of the late sodium current.

  • Data Analysis: The sustained component of the inward current during the depolarizing pulse is measured and compared between control and drug-perfused cells to determine the concentration-dependent inhibition and calculate the IC50 value.[2]

Langendorff-Perfused Heart Model for Ischemia-Reperfusion Injury

Objective: To assess the cardioprotective effects of this compound in an ex vivo model of myocardial ischemia and reperfusion.

Methodology:

  • Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., guinea pig) and mounted on a Langendorff apparatus via aortic cannulation.

  • Retrograde Perfusion: The heart is retrogradely perfused with a warm, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant pressure or flow.

  • Functional Measurements: A balloon catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Ischemia-Reperfusion Protocol: After a stabilization period, global low-flow ischemia is induced by reducing the perfusion rate for a defined period (e.g., 36 minutes). This is followed by a period of reperfusion at the normal flow rate.

  • Drug Administration: this compound is added to the perfusate before the onset of ischemia to evaluate its protective effects.

  • Data Analysis: Hemodynamic parameters (LVDP, heart rate) and biochemical markers of injury (e.g., lactate dehydrogenase release) are compared between control and drug-treated groups to assess the extent of cardioprotection.[4] Metabolic parameters can also be assessed using techniques like 31P NMR.[4]

Signaling Pathways and Experimental Workflows

KC12291_Mechanism_of_Action cluster_0 Myocardial Ischemia cluster_1 Cellular Effects Pathological Conditions Pathological Conditions Increased Late Na+ Current (INaL) Increased Late Na+ Current (INaL) Pathological Conditions->Increased Late Na+ Current (INaL) leads to Intracellular Na+ Overload Intracellular Na+ Overload Increased Late Na+ Current (INaL)->Intracellular Na+ Overload causes Intracellular Ca2+ Overload Intracellular Ca2+ Overload Intracellular Na+ Overload->Intracellular Ca2+ Overload via Na+/Ca2+ Exchanger Diastolic Dysfunction Diastolic Dysfunction Intracellular Ca2+ Overload->Diastolic Dysfunction Arrhythmias Arrhythmias Intracellular Ca2+ Overload->Arrhythmias KC12291 KC12291 KC12291->Increased Late Na+ Current (INaL) inhibits

Caption: Mechanism of action of this compound in myocardial ischemia.

Experimental_Workflow_Patch_Clamp cluster_0 Preparation cluster_1 Recording cluster_2 Intervention & Analysis Isolate Cardiomyocytes Isolate Cardiomyocytes Whole-Cell Patch Clamp Whole-Cell Patch Clamp Isolate Cardiomyocytes->Whole-Cell Patch Clamp Apply Voltage Protocol Apply Voltage Protocol Whole-Cell Patch Clamp->Apply Voltage Protocol Record Baseline INaL Record Baseline INaL Apply Voltage Protocol->Record Baseline INaL Perfuse with KC12291 Perfuse with KC12291 Record Baseline INaL->Perfuse with KC12291 Record INaL with Drug Record INaL with Drug Perfuse with KC12291->Record INaL with Drug Data Analysis (IC50) Data Analysis (IC50) Record INaL with Drug->Data Analysis (IC50)

Caption: Workflow for assessing this compound's effect on INaL.

Conclusion

This compound is a promising therapeutic candidate that selectively targets the late sodium current, a key pathological mechanism in myocardial ischemia and potentially other cardiac disorders. The available preclinical data demonstrates its potency in inhibiting INaL and its significant cardioprotective effects in ischemia-reperfusion models. However, the lack of direct comparative studies and the limited information on its broader electrophysiological profile, particularly its effects on cardiac repolarization, highlight critical areas for future investigation. Further studies are warranted to fully characterize its safety and efficacy profile and to establish its therapeutic potential relative to existing antiarrhythmic agents.

References

Validating Cardioprotective Effects of KC 12291 Hydrochloride: A Comparative Guide from In Vitro to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo findings for KC 12291 hydrochloride, a voltage-gated sodium channel (VGSC) blocker with significant cardioprotective properties. The following sections detail its mechanism of action, present quantitative data from key studies, outline experimental protocols, and visually represent its effects on cellular signaling and experimental workflows. This information is intended to offer an objective comparison with other potential therapeutic alternatives.

Mechanism of Action and Therapeutic Rationale

This compound exerts its cardioprotective effects primarily by inhibiting the sustained, or late, component of the sodium current (INaL) in cardiomyocytes.[1][2] Under ischemic conditions, the intracellular sodium concentration ([Na+]i) becomes elevated due to a persistent influx of Na+ through VGSCs that fail to fully inactivate.[3][4] This sodium overload leads to a reversal of the Na+/Ca2+ exchanger, resulting in intracellular calcium overload, mitochondrial dysfunction, ATP depletion, and ultimately, cell death and cardiac dysfunction.[5] By selectively targeting the sustained INaL, this compound mitigates this pathological cascade without significantly affecting the peak sodium current responsible for normal cardiac conduction at physiological heart rates.[3][4]

Data Presentation: In Vitro vs. In Vivo Findings

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its effects across different experimental models.

Table 1: In Vitro Efficacy of this compound

ParameterExperimental ModelConcentrationObserved EffectReference
Peak Na+ Current (INa,peak)Isolated rat cardiomyocytes1 µMSignificant reduction[3]
Sustained Na+ Current (INaL)Isolated guinea pig atrial myocytes10 µM48% reduction of LPC-induced INaL[1]
10 µM50% reduction of veratridine-stimulated INaL[1]
IC50 for INaL InhibitionIsolated atria9.6 µM-
Anoxic ContractureIsolated guinea pig atria1 µMDelayed onset and reduced extent[3]
Diastolic ContractureIsolated guinea pig atriaIC50: 0.55 µMInhibition of veratridine-induced contracture[1]
IC50: 0.79 µMInhibition of LPC-induced contracture[1]

Table 2: In Vivo Efficacy of this compound

ParameterExperimental ModelDosageObserved EffectReference
Intracellular Na+ OverloadIsolated perfused guinea pig hearts (low-flow ischemia)1 µMPrevented Na+ overload within the initial 12 min of ischemia[3]
Ischemic ContractureIsolated perfused guinea pig hearts1 µMDelayed onset and decreased extent[5]
Left Ventricular Developed Pressure (LVDP)Isolated perfused guinea pig hearts (reperfusion)1 µMImproved recovery (39±14 mmHg vs 2±2 mmHg in controls)[5]
Phosphocreatine (PCr) RecoveryIsolated perfused guinea pig hearts (reperfusion)1 µMEnhanced recovery (84.8±9.6% vs 51.1±8.8% of baseline)[5]
ATP RecoveryIsolated perfused guinea pig hearts (reperfusion)1 µMEnhanced recovery (38.2±12.9% vs 23.7±9.3% of baseline)[5]
Intracellular pHIsolated perfused guinea pig hearts (ischemia)1 µMDiminished fall in pH (6.39±0.2 vs 6.18±0.20 in controls)[5]
Oral Anti-ischemic ActivityIn vivo modelsNot specifiedExerted activity without major hemodynamic effects[4]

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology

  • Cell Preparation: Cardiomyocytes were enzymatically isolated from rat or guinea pig ventricles or atria.

  • Recording: Whole-cell patch-clamp technique was used to measure sodium currents. Cells were voltage-clamped, and specific voltage protocols were applied to elicit and isolate peak and sustained sodium currents.

  • Solutions: The extracellular solution contained (in mM): NaCl, NaH2PO4, HEPES, CaCl2, MgCl2, and glucose, pH adjusted to 7.4. The intracellular (pipette) solution contained (in mM): CsF, CsCl, EGTA, HEPES, and Mg-ATP, pH adjusted to 7.2.

  • Drug Application: this compound was dissolved in the extracellular solution and perfused onto the cells at the desired concentrations.

Isolated Perfused Heart (Langendorff) Model

  • Heart Preparation: Guinea pig hearts were rapidly excised, cannulated via the aorta, and retrogradely perfused with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2.

  • Ischemia-Reperfusion Protocol: After a stabilization period, global low-flow ischemia was induced by reducing the perfusion rate. This was followed by a period of reperfusion with normal flow.

  • Data Acquisition: Left ventricular pressure was monitored using a balloon catheter inserted into the left ventricle. 23Na and 31P NMR spectroscopy were used to measure intracellular sodium and high-energy phosphates (ATP, PCr), respectively.

  • Drug Administration: this compound was added to the perfusion buffer before the onset of ischemia.

Mandatory Visualization

KC12291_Signaling_Pathway cluster_ischemia Ischemic Cardiomyocyte Ischemia Ischemia VGSC Voltage-Gated Sodium Channel (VGSC) Ischemia->VGSC Fails to inactivate Sustained_INa Sustained Na+ Current (INaL) VGSC->Sustained_INa Na_Overload Intracellular Na+ Overload Sustained_INa->Na_Overload NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Overload->NCX Ca_Overload Intracellular Ca2+ Overload NCX->Ca_Overload Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Overload->Mitochondrial_Dysfunction ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Cell_Death Cell Death & Cardiac Dysfunction ATP_Depletion->Cell_Death KC12291 KC 12291 Hydrochloride KC12291->Sustained_INa Inhibits

Caption: Signaling pathway of this compound in ischemic cardiomyocytes.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cardiomyocyte_Isolation Isolate Cardiomyocytes (Rat/Guinea Pig) Patch_Clamp Whole-Cell Patch Clamp Cardiomyocyte_Isolation->Patch_Clamp Measure_INa Measure Peak & Sustained Na+ Currents (INa) Patch_Clamp->Measure_INa KC12291_Application_Vitro Apply KC 12291 HCl Measure_INa->KC12291_Application_Vitro Analyze_INa_Inhibition Analyze Inhibition of INa KC12291_Application_Vitro->Analyze_INa_Inhibition Heart_Isolation Isolate Heart (Guinea Pig) Langendorff_Perfusion Langendorff Perfusion Heart_Isolation->Langendorff_Perfusion Ischemia_Reperfusion Induce Ischemia-Reperfusion Langendorff_Perfusion->Ischemia_Reperfusion KC12291_Administration_Vivo Administer KC 12291 HCl Ischemia_Reperfusion->KC12291_Administration_Vivo Measure_Function Measure Cardiac Function (LVDP) & Metabolism (NMR) KC12291_Administration_Vivo->Measure_Function Analyze_Cardioprotection Analyze Cardioprotective Effects Measure_Function->Analyze_Cardioprotection

Caption: Experimental workflow for validating this compound's effects.

References

Safety Operating Guide

Personal protective equipment for handling KC 12291 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for KC-12291 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of KC-12291 hydrochloride. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling KC-12291 hydrochloride to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartPPE RecommendationSpecifications
Hands Chemical-resistant glovesMinimum requirement: Standard BS EN 374:2003. Inspect gloves before use.
Eyes Safety glassesUse appropriate safety glasses.
Respiratory Fume hood or respiratorUse in a chemical fume hood with an independent air supply. If a fume hood is not available, a self-contained breathing apparatus is necessary.
Body Protective clothingWear suitable protective clothing to prevent skin and eye contact.
Health Hazard Information

KC-12291 hydrochloride presents the following health hazards upon exposure:

  • Oral: Toxic if swallowed.

  • Dermal: Harmful and may be fatal if absorbed through the skin. Causes skin irritation and may lead to redness or whiteness at the site of contact.

  • Eye Contact: May cause pain, redness, blurred vision, and profuse watering. Absorption through the eyes can have similar effects to skin contact or ingestion.

  • Allergic Reaction: May cause an allergic skin reaction.

Immediate effects can be expected after short-term exposure.

Operational and Disposal Plans

Handling and Storage

Vial Opening: Most products are supplied in glass vials with screw-top lids. To prevent the dislodging of material that may have accumulated in the vial top during transit, gently tap the vial before opening. For products shipped in glass ampoules, exercise caution by wearing gloves and safety goggles. To open, cover the ampoule with a cloth, place thumbs on the score line, and apply gentle pressure to snap the vial open. Some highly toxic products may be supplied in protective biotubes with a screw-top lid that can be easily unscrewed; a coin may be used for leverage if the lid is tight.

General Handling:

  • Always use this compound within a chemical fume hood with an independent air supply to avoid inhalation.

  • Avoid contact with eyes, skin, and clothing.

  • Prevent the formation of dust and aerosols.

  • Ensure the laboratory is equipped with a safety shower and an eye wash station.

  • Wash hands thoroughly after handling.

Storage: Store in a well-ventilated area and keep away from sources of ignition.

Spill Management

In the event of a spill, it is crucial to act swiftly and safely.

Immediate Actions:

  • Evacuate: Immediately evacuate personnel to a safe area.

  • Ventilate: Ensure adequate ventilation, but avoid breathing vapors, mist, dust, or gas.

  • Contain: Do not let the product enter drains.

  • Assess: Do not take action without suitable protective clothing as outlined in the PPE section.

Cleanup Procedure:

  • Wear the appropriate PPE, including a self-contained breathing apparatus.

  • Transfer the spilled material to a suitable container for disposal.

  • Arrange for collection by a specialized disposal company in accordance with national legislation.

Disposal Plan

All waste materials, including the compound itself and any contaminated materials from cleanup, must be disposed of as hazardous waste.

  • Containment: Place waste in a suitable, labeled container.

  • Collection: Arrange for collection by a specialized disposal company.

  • Compliance: Adhere to all national and local regulations for hazardous waste disposal.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the necessary workflows for handling KC-12291 hydrochloride and responding to a spill, ensuring a systematic and safe approach.

cluster_handling Chemical Handling Workflow prep Preparation: - Don PPE - Prepare fume hood weigh Weighing and Aliquoting: - Use anti-static measures - Handle within fume hood prep->weigh dissolve Dissolution: - Add solvent slowly - Vortex or sonicate if necessary weigh->dissolve experiment Experimental Use: - Maintain containment - Avoid aerosol generation dissolve->experiment cleanup Post-Experiment Cleanup: - Decontaminate surfaces - Dispose of waste experiment->cleanup

Caption: A stepwise workflow for the safe handling of KC-12291 hydrochloride.

cluster_spill Spill Response Protocol spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate notify Notify Supervisor & Safety Officer spill_detected->notify ppe Don Appropriate PPE (including respirator) notify->ppe contain Contain Spill (use absorbent material) ppe->contain collect Collect Spilled Material (into a sealed container) contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (as hazardous material) decontaminate->dispose

Caption: A clear protocol for responding to a KC-12291 hydrochloride spill.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KC 12291 hydrochloride
Reactant of Route 2
Reactant of Route 2
KC 12291 hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。